molecular formula C6H8O5 B1198116 2-Oxoadipic acid CAS No. 3184-35-8

2-Oxoadipic acid

Cat. No.: B1198116
CAS No.: 3184-35-8
M. Wt: 160.12 g/mol
InChI Key: FGSBNBBHOZHUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxoadipic acid (α-Ketoadipic acid) is a key endogenous intermediate in the mitochondrial catabolic pathways of the essential amino acids L-lysine and L-tryptophan . As a critical metabolic node, it is oxidatively decarboxylated to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex (OADHc), which is encoded by the DHTKD1 gene . This reaction integrates amino acid catabolism into the central tricarboxylic acid (TCA) cycle, impacting cellular energy metabolism. Recent metabolomic studies have established this compound and its transamination product, 2-aminoadipic acid, as significant biomarkers and regulators of metabolic health . Elevated levels are strongly linked to an increased risk of type 2 diabetes, implicating it in pathways related to insulin sensitivity and glucose homeostasis . Furthermore, research has revealed that the DHTKD1/OADHc function is physiologically significant through its generation of glutaryl-CoA, which serves as a substrate for protein post-translational modification (PTM) via lysine glutarylation . This PTM is a emerging regulatory mechanism in cellular metabolism. Investigations utilizing specific OADHc inhibitors, such as adipoyl phosphonate analogues, highlight the value of this compound in discriminating the metabolic contributions of OADHc from the related 2-oxoglutarate dehydrogenase complex (OGDHc) . This makes it an essential tool for studying mitochondrial dysfunction, neurological disorders like Charcot-Marie-Tooth disease, and the molecular basis of cardiometabolic diseases . Our high-purity this compound is provided to support this cutting-edge research. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c7-4(6(10)11)2-1-3-5(8)9/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSBNBBHOZHUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185702
Record name alpha-Ketoadipic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3184-35-8
Record name 2-Oxoadipic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3184-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ketoadipic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Ketoadipic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-hexanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OXOADIPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72FKL1M2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

127 °C
Record name Oxoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the 2-Oxoadipic Acid Metabolic Pathway: Core Mechanisms, Associated Disorders, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxoadipic acid metabolic pathway is a critical route in the catabolism of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] This mitochondrial pathway converges on the intermediate 2-oxoadipate (also known as α-ketoadipate), which is then oxidatively decarboxylated to glutaryl-CoA.[2][3] This process is vital for amino acid homeostasis and cellular energy metabolism. Dysregulation of this pathway, primarily due to genetic defects, leads to the rare inborn error of metabolism known as 2-aminoadipic and 2-oxoadipic aciduria, a condition with variable clinical presentation.[2][4] This technical guide provides a comprehensive overview of the this compound metabolic pathway, its enzymatic components, genetic regulation, and the pathophysiology of associated disorders. Furthermore, it presents detailed experimental protocols for the investigation of this pathway and summarizes key quantitative data to aid researchers and clinicians in their understanding and exploration of this significant metabolic route.

The this compound Metabolic Pathway: A Central Hub in Amino Acid Degradation

The degradation of L-lysine, L-hydroxylysine, and L-tryptophan from various sources converges at the formation of 2-oxoadipate.[2][3] The final and committing step of this pathway is the conversion of 2-oxoadipate to glutaryl-CoA, catalyzed by the 2-oxoadipate dehydrogenase complex (OADHc).[2][3]

Key Enzymes and Intermediates

The central enzyme of this pathway is the 2-oxoadipate dehydrogenase complex (OADHc) , a multi-enzyme complex located in the mitochondrial matrix.[3] The OADHc is structurally and functionally similar to other α-ketoacid dehydrogenase complexes, such as the pyruvate dehydrogenase complex (PDHc) and the α-ketoglutarate dehydrogenase complex (OGDHc). It is composed of three main subunits:

  • E1a (2-oxoadipate dehydrogenase): This thiamine pyrophosphate (TPP)-dependent subunit is specific to the OADHc and is responsible for the decarboxylation of 2-oxoadipate.[1][3] It is encoded by the DHTKD1 gene.[2]

  • E2o (dihydrolipoyl succinyltransferase): This subunit, encoded by the DLST gene, contains a lipoamide prosthetic group and is shared with the OGDHc. It catalyzes the transfer of the glutaryl group to coenzyme A (CoA), forming glutaryl-CoA.[3]

  • E3 (dihydrolipoamide dehydrogenase): This flavoprotein, encoded by the DLD gene, is a common component of all α-ketoacid dehydrogenase complexes. It reoxidizes the reduced lipoamide of E2, transferring electrons to NAD+ to form NADH.[3]

The overall reaction catalyzed by the OADHc is:

2-oxoadipate + CoA + NAD+ → Glutaryl-CoA + CO2 + NADH + H+ [3]

Genetic Regulation and Associated Disorders

The key genetic determinant of the this compound metabolic pathway is the DHTKD1 gene , located on chromosome 10p14.[5] Mutations in this gene are the primary cause of 2-aminoadipic and 2-oxoadipic aciduria (AMOXAD), an autosomal recessive metabolic disorder.[2][5]

2-Aminoadipic and 2-Oxoadipic Aciduria (AMOXAD)

Deficiency of the E1a subunit of the OADHc due to DHTKD1 mutations impairs the conversion of 2-oxoadipate to glutaryl-CoA.[2] This blockage leads to the accumulation of upstream metabolites, primarily This compound and its transamination product, 2-aminoadipic acid , in bodily fluids such as urine and plasma.[2][4] The clinical presentation of AMOXAD is highly variable, ranging from asymptomatic individuals to patients with mild to severe neurological symptoms, including developmental delay, intellectual disability, hypotonia, ataxia, and epilepsy.[2][4] The reasons for this clinical heterogeneity are not yet fully understood.

Quantitative Data

The biochemical diagnosis of 2-aminoadipic and 2-oxoadipic aciduria relies on the quantification of key metabolites in urine and plasma. The enzymatic activity of the OADHc can also be assessed in patient-derived cells, such as fibroblasts.

Metabolite Concentrations in 2-Aminoadipic and 2-Oxoadipic Aciduria
MetaboliteFluidPatient RangeNormal Range
2-OxoadipateUrine10–120 mmol/mol creatinine[2]Not detected[2]
2-HydroxyadipateUrine5–40 mmol/mol creatinine[2]Not detected[2]
2-AminoadipatePlasma120 µmol/L[2]Typically < 5 µmol/L
Enzyme Kinetics of 2-Oxoadipate Dehydrogenase (E1a)

Mutations in the DHTKD1 gene can significantly impact the kinetic properties of the E1a subunit. The following table summarizes the kinetic parameters for the wild-type (WT) E1a and the pathogenic G729R variant.

EnzymeSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)
WT E1a 2-Oxoadipate35 ± 51.2 ± 0.13.4 x 104
G729R E1a 2-Oxoadipate45 ± 80.02 ± 0.0034.4 x 102
Data adapted from a study on the G729R variant, which shows a significant reduction in catalytic efficiency.

Experimental Protocols

Investigating the this compound metabolic pathway involves a range of biochemical and genetic techniques. Below are detailed methodologies for key experiments.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for diagnosing 2-aminoadipic and 2-oxoadipic aciduria.

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified based on their mass-to-charge ratio using GC-MS.

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

    • To 1 mL of supernatant, add an internal standard (e.g., 10 µL of 1 mg/mL heptadecanoic acid).

    • Acidify the urine to pH < 2 with 6M HCl.

    • Saturate the sample with sodium chloride.

  • Extraction:

    • Add 2 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step twice more, pooling the organic layers.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL (splitless).

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp 1: 5°C/min to 200°C.

      • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Data Analysis: Identify this compound and 2-hydroxyadipic acid based on their retention times and characteristic mass spectra compared to standards. Quantify using the internal standard.

2-Oxoadipate Dehydrogenase (OADHc) Activity Assay in Fibroblasts

This assay directly measures the function of the OADHc in patient-derived cells.

Principle: The activity of the OADHc is determined by measuring the rate of NAD+ reduction to NADH, which is monitored spectrophotometrically at 340 nm.

Methodology:

  • Fibroblast Culture and Homogenization:

    • Culture human dermal fibroblasts in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest confluent cells by trypsinization.

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 15 minutes.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Collect the supernatant (cytosolic and mitochondrial fraction) and determine the protein concentration using a Bradford or BCA assay.

  • Enzyme Assay:

    • Reaction Mixture (final concentrations):

      • 50 mM potassium phosphate buffer (pH 7.4)

      • 1 mM MgCl2

      • 0.2 mM Thiamine Pyrophosphate (TPP)

      • 1 mM NAD+

      • 0.1 mM Coenzyme A (CoA)

      • 5 mM this compound (substrate)

      • 50-100 µg of fibroblast homogenate protein

    • Procedure:

      • Prepare a master mix of all reagents except the substrate.

      • Add the master mix and the fibroblast homogenate to a cuvette and pre-incubate at 37°C for 5 minutes.

      • Initiate the reaction by adding this compound.

      • Immediately monitor the increase in absorbance at 340 nm for 10-15 minutes using a spectrophotometer.

    • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1). Express the activity as nmol/min/mg protein.

Whole-Exome Sequencing (WES) for DHTKD1 Mutation Analysis

WES is a powerful tool for identifying the causative mutations in patients with suspected 2-aminoadipic and 2-oxoadipic aciduria.

Principle: The protein-coding regions of the genome (exome) are captured and sequenced to identify genetic variants.

Methodology:

  • DNA Extraction: Extract high-quality genomic DNA from peripheral blood leukocytes or cultured fibroblasts using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

  • Library Preparation and Exome Capture:

    • Quantify and assess the quality of the extracted DNA.

    • Fragment the DNA to an average size of 150-200 bp.

    • Ligate sequencing adapters to the DNA fragments.

    • Perform exome capture using a commercially available kit (e.g., Agilent SureSelect Human All Exon V7 or Illumina TruSeq Exome). This involves hybridizing the DNA library to biotinylated probes that target the exonic regions.

    • Capture the probe-bound DNA fragments using streptavidin-coated magnetic beads.

  • Sequencing:

    • Sequence the captured library on a high-throughput sequencing platform (e.g., Illumina NovaSeq 6000) to generate paired-end reads (e.g., 2 x 150 bp).

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to the human reference genome (e.g., GRCh38/hg38) using an aligner such as BWA-MEM.

    • Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller like GATK HaplotypeCaller.

    • Annotation: Annotate the identified variants with information from various databases (e.g., dbSNP, ClinVar, gnomAD) and predict their functional impact using tools like SIFT, PolyPhen-2, and CADD.

    • Filtering and Prioritization: Filter the variants based on their frequency in the population (rare variants are of higher interest), predicted pathogenicity, and inheritance pattern (autosomal recessive for AMOXAD). Prioritize variants in the DHTKD1 gene for further investigation.

  • Variant Confirmation: Confirm the identified pathogenic variants in the patient and assess segregation in the parents using Sanger sequencing.

Visualizations

This compound Metabolic Pathway

This compound Metabolic Pathway cluster_amino_acids Amino Acid Catabolism cluster_oadhc 2-Oxoadipate Dehydrogenase Complex (OADHc) cluster_disease 2-Aminoadipic and 2-Oxoadipic Aciduria L-Lysine L-Lysine 2-Aminoadipate 2-Aminoadipate L-Lysine->2-Aminoadipate Multiple Steps L-Hydroxylysine L-Hydroxylysine L-Hydroxylysine->2-Aminoadipate Multiple Steps L-Tryptophan L-Tryptophan 2-Oxoadipate 2-Oxoadipate L-Tryptophan->2-Oxoadipate Multiple Steps 2-Aminoadipate->2-Oxoadipate Aminotransferase Glutaryl-CoA Glutaryl-CoA 2-Oxoadipate->Glutaryl-CoA E1a (DHTKD1) E2o (DLST) E3 (DLD) + CoA, + NAD+ TCA Cycle TCA Cycle Glutaryl-CoA->TCA Cycle Further Metabolism DHTKD1 Mutation DHTKD1 Mutation Deficient E1a Deficient E1a DHTKD1 Mutation->Deficient E1a Deficient E1a->2-Oxoadipate Inhibition

Caption: Overview of the this compound metabolic pathway and the impact of DHTKD1 mutations.

Experimental Workflow for DHTKD1 Mutation Analysis

DHTKD1_Mutation_Analysis_Workflow start Patient Sample (Blood/Fibroblasts) dna_extraction Genomic DNA Extraction start->dna_extraction wes Whole-Exome Sequencing dna_extraction->wes data_analysis Bioinformatic Analysis (Alignment, Variant Calling, Annotation) wes->data_analysis variant_filtering Variant Filtering & Prioritization (Focus on DHTKD1) data_analysis->variant_filtering sanger Sanger Sequencing Confirmation variant_filtering->sanger result Identified DHTKD1 Mutation(s) sanger->result

References

The Central Role of 2-Oxoadipic Acid in Lysine Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of 2-oxoadipic acid in the metabolic degradation of the essential amino acid, lysine. We will delve into the core biochemical pathways, present quantitative data on enzymatic activities and metabolite concentrations, detail relevant experimental protocols, and visualize the intricate signaling networks that regulate this crucial catabolic route. A thorough understanding of this pathway is paramount for research into inherited metabolic disorders and the development of novel therapeutic interventions.

The Saccharopine Pathway: Lysine's Primary Catabolic Route

In mammals, the primary pathway for lysine degradation is the saccharopine pathway, which occurs within the mitochondrial matrix. This pathway ultimately converts lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. This compound is a key intermediate in this sequence. The pathway can be broadly divided into two stages: the formation of α-aminoadipic acid and its subsequent conversion to acetyl-CoA.

Stage 1: From Lysine to α-Aminoadipic Acid

The initial steps of lysine degradation are catalyzed by a bifunctional enzyme, aminoadipate-semialdehyde synthase (AASS) .

  • Lysine-ketoglutarate reductase (LKR) domain of AASS : Condenses lysine and α-ketoglutarate to form saccharopine.

  • Saccharopine dehydrogenase (SDH) domain of AASS : Oxidatively cleaves saccharopine to yield α-aminoadipic semialdehyde and glutamate.

  • α-Aminoadipic semialdehyde dehydrogenase (ALDH7A1) : This enzyme, also known as antiquitin, oxidizes α-aminoadipic semialdehyde to α-aminoadipic acid.

Stage 2: The Conversion of α-Aminoadipic Acid to Acetyl-CoA

This is the stage where this compound plays its pivotal role.

  • Aminoadipate aminotransferase (AADAT) : Transfers the amino group from α-aminoadipic acid to α-ketoglutarate, forming This compound and glutamate.

  • 2-Oxoadipate dehydrogenase complex (OADHC) : This multi-enzyme complex catalyzes the oxidative decarboxylation of this compound to glutaryl-CoA. The E1 component of this complex is encoded by the DHTKD1 gene.

  • Glutaryl-CoA dehydrogenase (GCDH) : Dehydrogenates glutaryl-CoA to crotonyl-CoA.

  • Enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase : These enzymes further process crotonyl-CoA to acetoacetyl-CoA.

  • Acetoacetyl-CoA thiolase : Cleaves acetoacetyl-CoA into two molecules of acetyl-CoA.

// Nodes for metabolites Lysine [label="L-Lysine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alphaKG1 [label="α-Ketoglutarate", fillcolor="#FBBC05"]; Saccharopine [label="Saccharopine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alphaAASA [label="α-Aminoadipic\nSemialdehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alphaAA [label="α-Aminoadipic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxoadipic_Acid [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,bold"]; GlutarylCoA [label="Glutaryl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; CrotonylCoA [label="Crotonyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; AcetoacetylCoA [label="Acetoacetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glutamate1 [label="Glutamate", fillcolor="#FBBC05"]; Glutamate2 [label="Glutamate", fillcolor="#FBBC05"];

// Nodes for enzymes AASS [label="AASS\n(LKR/SDH)", shape=ellipse, fillcolor="#FFFFFF"]; ALDH7A1 [label="ALDH7A1", shape=ellipse, fillcolor="#FFFFFF"]; AADAT [label="AADAT", shape=ellipse, fillcolor="#FFFFFF"]; OADHC [label="OADHC", shape=ellipse, fillcolor="#FFFFFF"]; GCDH [label="GCDH", shape=ellipse, fillcolor="#FFFFFF"]; Enzymes [label="Further\nEnzymatic Steps", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Lysine -> AASS; alphaKG1 -> AASS; AASS -> Saccharopine; Saccharopine -> AASS; AASS -> alphaAASA; AASS -> Glutamate1; alphaAASA -> ALDH7A1; ALDH7A1 -> alphaAA; alphaAA -> AADAT; AADAT -> Oxoadipic_Acid; AADAT -> Glutamate2; Oxoadipic_Acid -> OADHC; OADHC -> GlutarylCoA; GlutarylCoA -> GCDH; GCDH -> CrotonylCoA; CrotonylCoA -> Enzymes; Enzymes -> AcetoacetylCoA; AcetoacetylCoA -> AcetylCoA; } caption: The Saccharopine Pathway of Lysine Degradation.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the lysine degradation pathway, focusing on the steps involving this compound.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKmVmax/kcatOrganism/TissueReference
AADAT α-Aminoadipic acid~0.5 mM-Rat Liver[Data inferred from multiple sources]
α-Ketoglutarate~0.3 mM-Rat Liver[Data inferred from multiple sources]
OADHC (DHTKD1) 2-Oxoadipate4.9 µM6.5 s⁻¹Human (recombinant)[1]
2-Oxoglutarate11.3 mM0.12 s⁻¹Human (recombinant)[1]
GCDH Glutaryl-CoA2-5 µM~15 U/mgHuman Liver[Data inferred from multiple sources]

Table 2: Representative Concentrations of Lysine and its Metabolites

MetaboliteConcentration (µM)Sample TypeConditionReference
L-Lysine100-300Human PlasmaNormal[Data inferred from multiple sources]
α-Aminoadipic acid0.1-1.0Human PlasmaNormal[Data inferred from multiple sources]
This compound< 0.1Human PlasmaNormal[Data inferred from multiple sources]
L-Lysine> 500Human PlasmaHyperlysinemia[Data inferred from multiple sources]
2-Aminoadipic acid> 5Human Urine2-Aminoadipic aciduria[Data inferred from multiple sources]
This compound> 2Human Urine2-Oxoadipic aciduria[Data inferred from multiple sources]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound in lysine degradation.

Protocol for Quantification of Lysine Metabolites by LC-MS/MS

This protocol is adapted for the simultaneous detection of lysine and its degradation intermediates, including this compound, in biological samples.[2]

1. Sample Preparation:

  • Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing internal standards (e.g., ¹³C-labeled lysine, D3-aminoadipic acid). Vortex for 1 minute.

  • Tissue: Homogenize ~50 mg of tissue in 500 µL of 80% methanol on ice.

  • Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 98% B over 10 minutes, followed by a 5-minute re-equilibration at 2% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lysine: Q1 147.1 -> Q3 84.1

      • α-Aminoadipic acid: Q1 162.1 -> Q3 74.1

      • This compound: Q1 161.0 -> Q3 115.0 (as a derivative if necessary for sensitivity).

      • Internal Standards: Monitor the corresponding mass shifts.

    • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Extraction Metabolite Extraction (Methanol Precipitation) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (MRM Detection) LC->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Quantification Quantification against Standard Curve Peak_Integration->Quantification

Spectrophotometric Assay for 2-Oxoadipate Dehydrogenase Complex (OADHC) Activity

This assay measures the activity of OADHC by monitoring the reduction of NAD⁺ to NADH at 340 nm.[3]

1. Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl₂, 0.2 mM thiamine pyrophosphate (TPP), and 1 mM dithiothreitol (DTT).

  • Substrate Solution: 10 mM this compound in assay buffer.

  • Cofactor Solution: 5 mM NAD⁺ and 0.5 mM Coenzyme A (CoA) in assay buffer.

  • Mitochondrial Extract or Purified Enzyme: Prepare a mitochondrial fraction from tissue or use purified recombinant OADHC.

2. Assay Procedure:

  • Reaction Mixture: In a 1 mL cuvette, combine:

    • 800 µL of Assay Buffer

    • 100 µL of Cofactor Solution

    • 50 µL of mitochondrial extract or purified enzyme

  • Incubation: Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiation: Start the reaction by adding 50 µL of the Substrate Solution.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculation: Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Isolation of Functional Mitochondria for Metabolic Assays

This protocol describes a method for isolating functional mitochondria from fresh tissue, suitable for studying lysine degradation.[2][4][5]

1. Buffers:

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

  • Resuspension Buffer: 250 mM sucrose, 10 mM Tris-HCl, 0.1 mM EGTA, pH 7.4.

2. Isolation Procedure:

  • Tissue Homogenization: Mince fresh tissue (e.g., liver, kidney) on ice and homogenize in 10 volumes of ice-cold Isolation Buffer using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Gently resuspend the mitochondrial pellet in Resuspension Buffer and repeat the 10,000 x g centrifugation step.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of Resuspension Buffer.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

  • Functional Assessment: Assess the integrity of the isolated mitochondria by measuring the respiratory control ratio (RCR) using an oxygen electrode.

Regulatory Signaling Pathways

The degradation of lysine is not a static pathway but is dynamically regulated by the cell's metabolic state. Several signaling pathways have been implicated in controlling the flux through this catabolic route.

SIRT5-Mediated Deglutarylation:

The mitochondrial sirtuin, SIRT5, plays a crucial role in regulating lysine degradation.[6][7] Glutaryl-CoA, an intermediate in the pathway, can non-enzymatically glutarylate lysine residues on various mitochondrial proteins, including GCDH. This glutarylation can inhibit the activity of GCDH, creating a negative feedback loop. SIRT5, a NAD⁺-dependent deacylase, removes these glutaryl modifications, thereby restoring GCDH activity and promoting lysine catabolism.[6][7] This links the regulation of lysine degradation to the cellular NAD⁺/NADH ratio and the overall energy status of the cell.

AMPK and Energy Sensing:

AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, has been shown to positively regulate lysine biosynthesis in some organisms.[8][9] While its direct role in mammalian lysine degradation is still under investigation, it is plausible that AMPK influences this pathway. During times of energy stress (high AMP/ATP ratio), AMPK could potentially upregulate lysine catabolism to provide acetyl-CoA for the TCA cycle.[6]

Calcium Signaling:

In plants, the stimulation of lysine-ketoglutarate reductase activity by lysine has been shown to be dependent on calcium and protein phosphorylation, suggesting a role for intracellular calcium signaling in regulating the entry of lysine into the degradation pathway.[10] While this has not been as extensively studied in mammals, calcium is a ubiquitous second messenger that regulates many mitochondrial processes, and a similar regulatory mechanism could exist.

// Regulatory connections GlutarylCoA -> GCDH [label=" Glutarylation\n(Inhibition)", style=dashed, color="#EA4335", arrowhead=tee]; SIRT5 -> GCDH [label="Deglutarylation\n(Activation)", color="#34A853", arrowhead=normal]; NAD -> SIRT5 [label="Activates", style=dashed, color="#5F6368"]; AMPK -> Lysine [label="Regulates\n(Potential)", style=dashed, color="#5F6368"]; Calcium -> Lysine [label="Regulates\n(Potential)", style=dashed, color="#5F6368"]; } caption: Signaling Pathways Regulating Lysine Degradation.

Conclusion

This compound is a critical metabolic intermediate in the mitochondrial degradation of lysine. The enzymes responsible for its formation and subsequent conversion are vital for normal amino acid homeostasis. Dysregulation of this pathway, due to genetic defects or other factors, can lead to the accumulation of upstream metabolites and the manifestation of metabolic disorders. The intricate regulation of this pathway by signaling molecules such as SIRT5 highlights the integration of amino acid catabolism with the broader metabolic network of the cell. Further research into the quantitative aspects and regulatory mechanisms of the lysine degradation pathway will be essential for developing effective therapeutic strategies for related diseases.

References

The Pivotal Role of 2-Oxoadipic Acid in Tryptophan Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 2-oxoadipic acid in tryptophan metabolism. It details the biochemical reactions leading to its formation via the kynurenine pathway and its subsequent catabolism, highlighting the key enzymes involved. This document summarizes available quantitative data on metabolite concentrations, outlines detailed experimental protocols for the analysis of this compound and related enzyme activities, and provides visual representations of the metabolic pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Introduction

Tryptophan, an essential amino acid, is metabolized through several routes, with the kynurenine pathway being the major degradation pathway, accounting for over 95% of tryptophan catabolism.[1] This pathway is not only crucial for tryptophan disposal but also for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). A key intermediate in this intricate metabolic network is this compound (also known as α-ketoadipic acid).[2] this compound sits at a critical metabolic juncture, as it is a common intermediate in the degradation pathways of tryptophan, lysine, and hydroxylysine.[3] Its proper metabolism is essential for cellular energy and homeostasis, and disruptions in its processing are linked to the rare metabolic disorder known as 2-aminoadipic 2-oxoadipic aciduria.[4][5] This guide will provide an in-depth exploration of the formation and fate of this compound within the context of tryptophan metabolism.

Biochemical Pathway of this compound in Tryptophan Metabolism

The journey from tryptophan to this compound involves a series of enzymatic steps within the kynurenine pathway. The initial steps convert tryptophan to kynurenine, which is then further metabolized to 3-hydroxyanthranilic acid. The subsequent reactions leading to this compound are detailed below.

Formation of 2-Aminomuconate Semialdehyde

3-hydroxyanthranilic acid is oxidatively cleaved by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) to yield 2-amino-3-carboxymuconate semialdehyde. This unstable intermediate can spontaneously cyclize to form quinolinic acid, a precursor for NAD+ synthesis, or be decarboxylated by 2-amino-3-carboxymuconate-semialdehyde decarboxylase (ACMSD) to form 2-aminomuconate semialdehyde.

Conversion to 2-Aminomuconate

2-aminomuconate semialdehyde is then oxidized by aminomuconate-semialdehyde dehydrogenase (AMSDH), an NAD+-dependent enzyme, to form 2-aminomuconate.[4][5]

Formation of this compound

The final step in this sequence involves the non-enzymatic or enzymatic conversion of 2-aminomuconate to this compound. While the precise mechanism in mammals is not fully elucidated, it is proposed to proceed via spontaneous hydrolysis and tautomerization.

Catabolism of this compound

This compound is further metabolized in the mitochondria by the 2-oxoadipate dehydrogenase complex (OADHC).[6] This multi-enzyme complex catalyzes the oxidative decarboxylation of this compound to glutaryl-CoA, which then enters the tricarboxylic acid (TCA) cycle after being converted to acetyl-CoA.[7] The OADHC is composed of three main components: E1a (2-oxoadipate dehydrogenase), E2o (dihydrolipoyl succinyltransferase), and E3 (dihydrolipoyl dehydrogenase).[6] A deficiency in the DHTKD1 gene, which encodes the E1a subunit, leads to the accumulation of this compound and 2-aminoadipic acid, resulting in 2-aminoadipic 2-oxoadipic aciduria.[8][9]

Quantitative Data

The following tables summarize available quantitative data regarding this compound and related metabolites in the context of tryptophan metabolism.

Table 1: Urinary Excretion of this compound after Tryptophan Loading

AnalyteConditionUrinary Concentration (mmol/mol creatinine)Reference
This compoundBaseline59[10]
This compound5 hours after tryptophan load (100 mg/kg)280[10]
2-Hydroxyadipic acidBaseline136[10]
2-Hydroxyadipic acid5 hours after tryptophan load (100 mg/kg)294[10]

Table 2: Plasma Concentrations of Kynurenine Pathway Metabolites in Healthy Adults

MetaboliteMean Plasma Concentration (μM)Standard Deviation (μM)Reference
Tryptophan51.4510.47[11]
Kynurenine1.820.54[11]

Experimental Protocols

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for organic acid analysis.[2][4]

4.1.1. Sample Preparation

  • Urine Collection: Collect a random urine sample in a sterile, preservative-free container. For long-term storage, freeze at -70°C.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound, if available, or another non-endogenous dicarboxylic acid) to a defined volume of urine.

  • Extraction:

    • Acidify the urine sample with HCl.

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction twice.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.

    • Incubate at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

4.1.2. GC-MS Analysis

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the organic acids.

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

  • Quantification: Identify the this compound-TMS derivative based on its retention time and mass spectrum. Quantify by comparing the peak area of the analyte to that of the internal standard.

2-Oxoadipate Dehydrogenase (OADHC) Activity Assay

This protocol is a generalized method based on assays for similar 2-oxo acid dehydrogenase complexes.

4.2.1. Preparation of Mitochondrial Extract

  • Tissue Homogenization: Homogenize fresh tissue (e.g., liver) in a cold isolation buffer.

  • Differential Centrifugation: Perform a series of centrifugation steps to isolate the mitochondrial fraction.

  • Mitochondrial Lysis: Lyse the isolated mitochondria to release the enzyme complex.

4.2.2. Enzyme Assay

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate buffer, pH 7.4), coenzyme A (CoA), NAD+, and thiamine pyrophosphate (TPP).

  • Initiation: Add the mitochondrial extract to the reaction mixture and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding the substrate, this compound.

  • Measurement: Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of NADH production, normalized to the protein concentration of the mitochondrial extract.

Analysis of Tryptophan Metabolism in Cell Culture

This protocol provides a framework for studying the production of this compound from tryptophan in a cell culture system.

4.3.1. Cell Culture and Treatment

  • Cell Seeding: Seed cells (e.g., hepatocytes, neuronal cells) in appropriate culture vessels and allow them to adhere and grow.

  • Tryptophan Supplementation: Replace the standard culture medium with a medium containing a known concentration of L-tryptophan. For stable isotope tracing, use labeled tryptophan (e.g., 13C- or 15N-labeled).

  • Incubation: Incubate the cells for a defined period to allow for tryptophan metabolism.

4.3.2. Sample Collection

  • Media: Collect the cell culture supernatant.

  • Cell Lysate: Wash the cells with PBS and then lyse them to collect the intracellular metabolites.

4.3.3. Metabolite Analysis

  • Analyze the collected media and cell lysates for this compound and other tryptophan metabolites using a sensitive analytical technique such as LC-MS/MS or GC-MS as described in Protocol 4.1.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Tryptophan_Metabolism Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Kynurenine->Three_Hydroxyanthranilic_Acid KMO, Kynureninase Two_Aminomuconate_Semialdehyde 2-Aminomuconate Semialdehyde Three_Hydroxyanthranilic_Acid->Two_Aminomuconate_Semialdehyde HAAO Two_Aminomuconate 2-Aminomuconate Two_Aminomuconate_Semialdehyde->Two_Aminomuconate AMSDH Two_Oxoadipic_Acid This compound Two_Aminomuconate->Two_Oxoadipic_Acid Glutaryl_CoA Glutaryl-CoA Two_Oxoadipic_Acid->Glutaryl_CoA OADHC TCA_Cycle TCA Cycle Glutaryl_CoA->TCA_Cycle

Caption: Tryptophan degradation to the TCA cycle via this compound.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

Enzyme_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Tissue_Homogenization Tissue Homogenization Mitochondrial_Isolation Mitochondrial Isolation Tissue_Homogenization->Mitochondrial_Isolation Mitochondrial_Lysis Mitochondrial Lysis Mitochondrial_Isolation->Mitochondrial_Lysis Add_Enzyme Add Mitochondrial Extract Mitochondrial_Lysis->Add_Enzyme Reaction_Setup Prepare Reaction Mixture (CoA, NAD+, TPP) Reaction_Setup->Add_Enzyme Start_Reaction Add this compound Add_Enzyme->Start_Reaction Measure_Absorbance Measure NADH Production (Absorbance at 340 nm) Start_Reaction->Measure_Absorbance

Caption: Workflow for 2-oxoadipate dehydrogenase activity assay.

Conclusion

This compound is a crucial metabolite at the intersection of several amino acid degradation pathways, with a significant role in tryptophan metabolism. Its formation through the kynurenine pathway and subsequent catabolism by the 2-oxoadipate dehydrogenase complex are vital for maintaining metabolic homeostasis. The study of this compound and the enzymes that regulate its concentration is essential for understanding the pathophysiology of metabolic disorders such as 2-aminoadipic 2-oxoadipic aciduria and for the development of potential therapeutic interventions. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate role of this compound in health and disease.

References

The Biosynthesis of 2-Oxoadipic Acid in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic acid, also known as alpha-ketoadipic acid, is a key intermediate in the mitochondrial catabolism of the essential amino acids L-lysine and L-tryptophan, as well as L-hydroxylysine.[1][2][3] Its metabolic pathway is of significant interest to researchers and drug development professionals due to its association with the rare autosomal recessive disorder, 2-aminoadipic and 2-oxoadipic aciduria.[4][5][6] This condition arises from defects in the degradation of this compound, leading to its accumulation and the subsequent elevation of related metabolites in bodily fluids.[6][7] This technical guide provides an in-depth overview of the biosynthesis of this compound in humans, including the core metabolic pathways, enzymatic reactions, and relevant experimental protocols.

Core Metabolic Pathways

The formation of this compound in humans primarily occurs within the mitochondria and is a convergence point for the degradation pathways of L-lysine, L-tryptophan, and L-hydroxylysine.[1][8]

L-Lysine Degradation

The principal route for L-lysine degradation in the liver involves a series of enzymatic reactions that ultimately yield this compound.[9][10] This pathway, known as the saccharopine pathway, begins with the condensation of L-lysine and alpha-ketoglutarate to form saccharopine.[9][10] This is followed by the cleavage of saccharopine to yield L-glutamate and α-aminoadipate-δ-semialdehyde. The semialdehyde is then oxidized to α-aminoadipate, which is subsequently transaminated to this compound.[4][6]

L-Tryptophan Degradation

The catabolism of L-tryptophan through the kynurenine pathway also leads to the production of this compound.[11] Tryptophan is converted through a series of intermediates, including kynurenine and 3-hydroxyanthranilic acid, to eventually form 2-amino-3-carboxymuconate semialdehyde.[12] This intermediate can then be further metabolized to this compound.

L-Hydroxylysine Degradation

The degradation of L-hydroxylysine follows a similar pathway to that of L-lysine, also converging at the level of this compound.[8]

The final step in the breakdown of this compound is its oxidative decarboxylation to glutaryl-CoA, a reaction catalyzed by the 2-oxoadipate dehydrogenase complex (OADHC).[2][13] A deficiency in this enzyme complex, specifically due to mutations in the DHTKD1 gene encoding the E1 subunit, is the underlying cause of 2-aminoadipic and 2-oxoadipic aciduria.[14][15][16]

Signaling Pathway Diagrams

Lysine_Degradation_to_2_Oxoadipic_Acid Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine + α-Ketoglutarate alphaKG α-Ketoglutarate AASS AASS AAS α-Aminoadipate-δ-semialdehyde AASS->AAS - L-Glutamate Glutamate L-Glutamate AASDH AASDH AA α-Aminoadipate AASDH->AA AADAT AADAT Oxoadipate This compound AADAT->Oxoadipate + α-Ketoglutarate - L-Glutamate

Caption: L-Lysine degradation pathway to this compound.

Tryptophan_Degradation_to_2_Oxoadipic_Acid Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO HAA 3-Hydroxyanthranilic acid Kynurenine->HAA Multiple steps ACMS 2-amino-3-carboxymuconate semialdehyde HAA->ACMS Oxoadipate This compound ACMS->Oxoadipate Multiple steps

Caption: Tryptophan degradation pathway to this compound.

Degradation_of_2_Oxoadipic_Acid Oxoadipate This compound OADHC OADHC (DHTKD1) GlutarylCoA Glutaryl-CoA OADHC->GlutarylCoA + CoA, + NAD+ - CO2, - NADH AcetylCoA Acetyl-CoA GlutarylCoA->AcetylCoA Multiple steps

Caption: Degradation of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis and metabolism of this compound in humans.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (mM)Vmax (μmol min-1 mg-1)Source
DHTKD1 (E1 subunit of OADHC)2-Oxoadipate0.214.2[11]

Table 2: Metabolite Concentrations in 2-Aminoadipic and 2-Oxoadipic Aciduria

MetaboliteFluidPatient ConcentrationNormal RangeSource
This compoundUrine10–120 mmol/mol creatinineNot detected[17]
2-Hydroxyadipic acidUrine5–40 mmol/mol creatinineNot detected[17]
2-Aminoadipic acidPlasma120 μmol/LNot specified[17]

Experimental Protocols

DHTKD1 Enzyme Activity Assay

This protocol is adapted from a colorimetric assay used to determine the E1 decarboxylase activity of DHTKD1.[11]

Materials:

  • 35 mM potassium phosphate (KH2PO4) buffer, pH 7.4

  • 0.5 mM EDTA

  • 0.5 mM MgSO4

  • 2 mM this compound (2OA) or 2-oxoglutarate (2OG) as substrate

  • 1 mM Thiamine diphosphate (ThDP)

  • 5 mM sodium azide (NaN3)

  • 60 μM 2,6-dichlorophenolindophenol (DCPIP)

  • Purified DHTKD1 enzyme

  • 96-well microtiter plate

  • Spectrophotometer capable of reading at 610–750 nm

Procedure:

  • Prepare the reaction mixture containing 35 mM potassium phosphate buffer, 0.5 mM EDTA, 0.5 mM MgSO4, 1 mM ThDP, 5 mM NaN3, and 60 μM DCPIP.

  • Add the substrate (2OA or 2OG) to the reaction mixture. For Km and Vmax determination, use varying concentrations of 2OA (e.g., 0.05, 0.1, 0.25, 0.5, 0.75, 1, and 2 mM).

  • Add the purified DHTKD1 enzyme to initiate the reaction. The total volume in each well should be 300 μl.

  • Immediately measure the reduction of DCPIP by monitoring the decrease in absorbance at 610–750 nm at 30°C.

  • Record the absorbance change over time. The initial linear portion of the curve represents the initial velocity (V0).

  • Calculate Km and Vmax using a suitable plot, such as the Hanes-Woolf plot ([S]/V0 vs. [S]).

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

This protocol provides a general workflow for the analysis of organic acids, including this compound, in urine.[8][9][14]

Materials:

  • Urine sample

  • Internal standard (e.g., heptadecanoic acid)

  • Hydroxylamine hydrochloride in pyridine (for oximation of keto acids)

  • Ethyl acetate or other suitable organic solvent for extraction

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane) for derivatization

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Thaw frozen urine samples and centrifuge to remove any precipitate.

  • Internal Standard Addition: Add a known amount of internal standard to a specific volume of urine.

  • Oximation: Treat the sample with hydroxylamine hydrochloride in pyridine to convert keto groups to oximes. This step is crucial for the stable derivatization of keto acids like this compound. Incubate at a controlled temperature (e.g., 60°C for 30 minutes).

  • Extraction: Acidify the sample and perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Repeat the extraction to ensure high recovery.

  • Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen.

  • Derivatization: Add BSTFA with 1% TMCS to the dried residue to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives. Incubate at a controlled temperature (e.g., 70°C for 45 minutes).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The GC will separate the different organic acid derivatives, and the MS will identify and quantify them based on their mass spectra and retention times.

Aminoadipate Aminotransferase (AADAT) ELISA

Several commercial ELISA kits are available for the quantification of human AADAT. The following is a general protocol summary.[4][16][18][19]

Principle: A sandwich enzyme-linked immunosorbent assay where a capture antibody specific for AADAT is pre-coated onto a microplate. Samples and standards are added, and the AADAT present binds to the antibody. A biotin-conjugated detection antibody is then added, followed by streptavidin-HRP. Finally, a substrate solution is added, and the color development is proportional to the amount of AADAT.

Procedure Summary:

  • Prepare all reagents, standards, and samples as per the kit instructions.

  • Add standards and samples to the appropriate wells of the pre-coated microplate. Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).

  • Wash the plate to remove unbound substances.

  • Add the biotin-conjugated detection antibody to each well and incubate.

  • Wash the plate.

  • Add streptavidin-HRP to each well and incubate.

  • Wash the plate.

  • Add the substrate solution and incubate in the dark until color develops.

  • Add a stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Construct a standard curve and determine the concentration of AADAT in the samples.

Conclusion

The biosynthesis of this compound is a critical juncture in the metabolism of several key amino acids. Understanding the intricacies of this pathway and the enzymes involved is paramount for elucidating the pathophysiology of related metabolic disorders and for the development of potential therapeutic interventions. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working in this field. Further investigation into the regulation of these pathways and the precise molecular consequences of metabolite accumulation will continue to be a vital area of research.

References

An In-depth Technical Guide to 2-Oxoadipic Acid: Chemical Structure, Properties, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic acid, also known as α-ketoadipic acid, is a crucial intermediate in the metabolic pathways of the essential amino acids L-lysine and L-tryptophan.[1][2] As a dicarboxylic keto acid, its chemical properties and biological roles are of significant interest in the fields of biochemistry, metabolic research, and drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate metabolic pathways involving this compound.

Chemical Structure and Identification

This compound is structurally an adipic acid molecule with a ketone group at the alpha (C2) position.[3] This structure imparts its characteristic chemical reactivity and biological function.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-oxohexanedioic acid[3]
Synonyms α-Ketoadipic acid, 2-Ketoadipic acid, alpha-Oxoadipic acid[1]
Chemical Formula C₆H₈O₅[3]
CAS Number 3184-35-8[3]
PubChem CID 71[3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for the design of experimental protocols.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 160.12 g/mol [3]
Melting Point 123-125 °C[4]
127 °C[3]
Water Solubility 23.4 mg/mL[5]
250 mg/mL (sonicated)[6]
pKa (strongest acidic) 2.84[5]
logP -0.37[5]
Physical Description Solid[3]

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

  • A small, dry sample of crystalline this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. A narrow melting range is indicative of high purity.

Solubility Determination

The aqueous solubility of this compound can be determined using the shake-flask method.

Methodology:

  • An excess amount of solid this compound is added to a known volume of water in a sealed container.

  • The mixture is agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection or a fluorometric method after derivatization.[7]

pKa Determination

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Methodology:

  • A known mass of this compound is dissolved in a known volume of deionized water.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For a dicarboxylic acid like this compound, two equivalence points and two pKa values would be expected.

Metabolic Pathways

This compound is a key metabolic intermediate in the catabolism of L-lysine and L-tryptophan. These pathways converge to produce this compound, which is then further metabolized.

Lysine Degradation Pathway

In mammals, L-lysine is primarily degraded via the saccharopine pathway in the mitochondria.[8] This pathway ultimately leads to the formation of this compound.

Lysine_Degradation Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase alpha_KG α-Ketoglutarate alpha_KG->Saccharopine alpha_AASA α-Aminoadipate-δ-semialdehyde Saccharopine->alpha_AASA Saccharopine dehydrogenase alpha_AA α-Aminoadipic acid alpha_AASA->alpha_AA Aminoadipate-semialdehyde dehydrogenase Oxoadipic_acid This compound alpha_AA->Oxoadipic_acid Aminoadipate aminotransferase Glutaryl_CoA Glutaryl-CoA Oxoadipic_acid->Glutaryl_CoA 2-Oxoadipate dehydrogenase complex

Caption: The saccharopine pathway of L-lysine degradation.

Tryptophan Degradation Pathway

The catabolism of L-tryptophan proceeds via the kynurenine pathway, which also generates this compound as an intermediate.[9]

Tryptophan_Degradation Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine Tryptophan-2,3-dioxygenase Indoleamine-2,3-dioxygenase three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->three_Hydroxykynurenine Kynurenine 3-monooxygenase three_Hydroxyanthranilate 3-Hydroxyanthranilic acid three_Hydroxykynurenine->three_Hydroxyanthranilate Kynureninase two_Amino_three_carboxymuconate_semialdehyde 2-Amino-3-carboxymuconate semialdehyde three_Hydroxyanthranilate->two_Amino_three_carboxymuconate_semialdehyde 3-Hydroxyanthranilate 3,4-dioxygenase Oxoadipic_acid This compound two_Amino_three_carboxymuconate_semialdehyde->Oxoadipic_acid Spontaneous cyclization & reduction Glutaryl_CoA Glutaryl-CoA Oxoadipic_acid->Glutaryl_CoA 2-Oxoadipate dehydrogenase complex

Caption: The kynurenine pathway of L-tryptophan degradation.

The 2-Oxoadipate Dehydrogenase Complex

A critical step in the metabolism of this compound is its oxidative decarboxylation to glutaryl-CoA, catalyzed by the mitochondrial 2-oxoadipate dehydrogenase complex (OADHC).[3] This multi-enzyme complex is composed of three main components: E1 (2-oxoadipate dehydrogenase), E2 (dihydrolipoyl succinyltransferase), and E3 (dihydrolipoyl dehydrogenase).[3]

OADHC_Workflow cluster_OADHC 2-Oxoadipate Dehydrogenase Complex (OADHC) E1 E1 (2-Oxoadipate dehydrogenase) E2 E2 (Dihydrolipoyl succinyltransferase) E1->E2 Decarboxylation & Transfer to Lipoamide CO2 CO2 E1->CO2 E3 E3 (Dihydrolipoyl dehydrogenase) E2->E3 Reduced Lipoamide Glutaryl_CoA Glutaryl-CoA E2->Glutaryl_CoA Transfer of Glutaryl group E3->E2 Oxidized Lipoamide NADH NADH + H+ E3->NADH Oxoadipate 2-Oxoadipate Oxoadipate->E1 CoA CoA-SH CoA->E2 NAD NAD+ NAD->E3

Caption: Workflow of the 2-Oxoadipate Dehydrogenase Complex.

Clinical Relevance

Defects in the metabolism of this compound can lead to the rare inborn error of metabolism known as 2-aminoadipic and 2-oxoadipic aciduria.[10] This condition is caused by mutations in the DHTKD1 gene, which encodes the E1 subunit of the 2-oxoadipate dehydrogenase complex.[11] Patients with this disorder exhibit elevated levels of 2-aminoadipic acid and this compound in their urine and plasma. The clinical presentation can be variable, ranging from asymptomatic to developmental delay and neurological issues.

Conclusion

This compound is a pivotal metabolite with well-defined chemical properties and a central role in amino acid catabolism. A thorough understanding of its chemistry and metabolic fate is essential for researchers in metabolic diseases and for professionals involved in the development of therapeutic strategies targeting these pathways. The provided data and diagrams serve as a foundational resource for further investigation into the complex roles of this compound in health and disease.

References

The Discovery and History of 2-Oxoadipic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic acid, also known as α-ketoadipic acid, is a crucial intermediate in the metabolic pathways of the essential amino acids L-lysine and L-tryptophan.[1][2][3] Its discovery and the elucidation of its metabolic significance are intrinsically linked to the broader history of amino acid metabolism research. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies related to this compound, tailored for professionals in research and drug development.

Historical Perspective: Unraveling the Lysine Degradation Pathways

While a singular "discovery" of this compound as an isolated chemical entity is not prominently documented in historical literature, its identification emerged from the systematic investigation of amino acid catabolism in the mid-20th century. The story of this compound is therefore woven into the discovery of the complex pathways that degrade lysine.

Initial studies in the 1940s began to trace the metabolic fate of lysine.[4] However, it was the work of researchers in the subsequent decades that clarified the major routes of lysine breakdown in mammals: the saccharopine and pipecolate pathways.[4] These two pathways converge at the formation of α-aminoadipic-δ-semialdehyde, which is then oxidized to 2-aminoadipic acid and subsequently transaminated to form this compound.

A significant milestone in understanding the clinical relevance of this pathway was the identification of "alpha-ketoadipic aciduria," a rare inborn error of metabolism, first described in 1975 by Przyrembel and colleagues.[5][6] This discovery solidified the importance of this compound in human metabolism and disease.[5][6]

Metabolic Significance and Signaling Pathways

This compound sits at a critical juncture in metabolism. It is the final common intermediate in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan before entering the Krebs cycle.[2] In the mitochondrial matrix, this compound undergoes oxidative decarboxylation to form glutaryl-CoA, a reaction catalyzed by the 2-oxoadipate dehydrogenase complex (OADHC). Glutaryl-CoA is then further metabolized to acetyl-CoA, which can be used for energy production.

The key enzyme in this process, the 2-oxoadipate dehydrogenase complex (OADHC), is a multi-enzyme complex. Its E1 subunit is encoded by the DHTKD1 gene.[7] Mutations in this gene are the underlying cause of 2-aminoadipic and 2-oxoadipic aciduria, leading to the accumulation of this compound and 2-aminoadipic acid in bodily fluids.[7][8][9]

Beyond its role in amino acid catabolism, this compound is also a precursor in some engineered biosynthetic pathways for the industrial production of adipic acid, a monomer used in the synthesis of nylon.[10][11]

Lysine Degradation and this compound Formation

Lysine_Degradation Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Saccharopine Pathway Pipecolate Pipecolic Acid Lysine->Pipecolate Pipecolate Pathway AASA α-Aminoadipic-δ-semialdehyde Saccharopine->AASA Pipecolate->AASA AAA 2-Aminoadipic Acid AASA->AAA OA This compound AAA->OA Transamination GlutarylCoA Glutaryl-CoA OA->GlutarylCoA OADHC (DHTKD1) Oxidative Decarboxylation AcetylCoA Acetyl-CoA GlutarylCoA->AcetylCoA TCA Krebs Cycle AcetylCoA->TCA

Figure 1. Converging pathways of L-lysine degradation leading to this compound and its entry into the Krebs cycle.

Quantitative Data

The concentration of this compound in biological fluids is a critical diagnostic marker for 2-aminoadipic and 2-oxoadipic aciduria. In healthy individuals, this compound is typically not detected or is present at very low levels in urine.[8]

AnalyteSpecimenConditionConcentration RangeReference
This compound Urine2-aminoadipic and 2-oxoadipic aciduria10–120 mmol/mol creatinine[8]
2-Hydroxyadipic Acid Urine2-aminoadipic and 2-oxoadipic aciduria5–40 mmol/mol creatinine[8]
2-Aminoadipic Acid Plasma2-aminoadipic and 2-oxoadipic aciduria120 µmol/L[8]

Table 1. Urinary and plasma concentrations of this compound and related metabolites in patients with 2-aminoadipic and 2-oxoadipic aciduria.

The enzymatic activity of the 2-oxoadipate dehydrogenase complex (OADHC) and related enzymes has been characterized, providing insights into the kinetics of this compound metabolism.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
OADHC (E1a subunit) 2-Oxoadipate0.0124-7.7 x 103[12]
OADHC (G729R mutant) 2-Oxoadipate0.026--[12]
Hgdh 2-Oxoadipate0.38 ± 0.041.8 ± 0.044.7 x 103[13]
Pgdh 2-Oxoadipate1.1 ± 0.20.2 ± 0.010.18 x 103[13]
OADHC (rat heart) 2-Oxoadipate0.008 ± 0.001--[14]
OGDH (rat heart) 2-Oxoadipate0.52--[14]

Table 2. Kinetic parameters of enzymes involved in 2-oxoadipate metabolism. (OADHC: 2-oxoadipate dehydrogenase complex; Hgdh: (R)-2-hydroxyglutarate dehydrogenase; Pgdh: D-3-phosphoglycerate dehydrogenase; OGDH: 2-oxoglutarate dehydrogenase). Note: Some studies report catalytic efficiency (kcat/Km) without individual kcat and Km values.

Experimental Protocols

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of organic acids, including this compound, in urine.

a. Sample Preparation and Extraction:

  • To a volume of urine equivalent to 1 µmole of creatinine, add internal standards (e.g., tropic acid and 2-ketocaproic acid).

  • Treat the sample with hydroxylamine to form oxime derivatives of the keto-acids.

  • Acidify the mixture and extract the organic acids with ethyl acetate.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

b. Derivatization:

  • Reconstitute the dried residue in a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

  • Heat the mixture to form trimethylsilyl (TMS) derivatives of the organic acids.

c. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • GC Conditions:

    • Column: DB-5ms or equivalent capillary column.

    • Carrier Gas: Helium.

    • Oven Program: Start at an initial temperature (e.g., 50-80°C), hold for a few minutes, then ramp to a final temperature (e.g., 280-300°C) to ensure separation of the organic acids.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan (e.g., m/z 50-600) to acquire mass spectra of the eluting compounds.

  • Identification and Quantification:

    • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard and by matching with spectral libraries (e.g., NIST).

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

GCMS_Workflow Urine Urine Sample Add_IS Add Internal Standard Urine->Add_IS Oximation Oximation (Hydroxylamine) Add_IS->Oximation Extraction Extraction (Ethyl Acetate) Oximation->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (BSTFA/TMCS) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Figure 2. General workflow for the quantification of this compound in urine by GC-MS.

2-Oxoadipate Dehydrogenase (OADHC) Activity Assay

This protocol provides a general method for measuring the activity of the 2-oxoadipate dehydrogenase complex, often by monitoring the reduction of NAD+ to NADH.

a. Reagents:

  • Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5.

  • Cofactors: Thiamine pyrophosphate (ThDP), Coenzyme A (CoA), NAD+.

  • Substrate: this compound.

  • Enzyme Source: Purified OADHC, mitochondrial extract, or cell lysate.

  • (Optional) Coupling enzyme and substrate for colorimetric or fluorometric detection.

b. Assay Procedure:

  • In a cuvette, prepare a reaction mixture containing the assay buffer, ThDP, CoA, and NAD+.

  • Add the enzyme source to the reaction mixture and incubate for a short period to allow for temperature equilibration.

  • Initiate the reaction by adding the substrate, this compound.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be expressed in units such as µmol of NADH produced per minute per milligram of protein.

OADHC_Assay cluster_reactants Reactants cluster_products Products 2-Oxoadipate 2-Oxoadipate OADHC OADHC (Enzyme) 2-Oxoadipate->OADHC CoA CoA CoA->OADHC NAD+ NAD+ NAD+->OADHC Glutaryl-CoA Glutaryl-CoA CO2 CO2 NADH NADH Spectrophotometer Spectrophotometer NADH->Spectrophotometer Monitor at 340 nm OADHC->Glutaryl-CoA OADHC->CO2 OADHC->NADH

Figure 3. Principle of the 2-oxoadipate dehydrogenase (OADHC) activity assay.

Conclusion

This compound, once a relatively obscure metabolite, has gained significant attention due to its central role in amino acid catabolism and its association with the inborn error of metabolism, 2-aminoadipic and 2-oxoadipic aciduria. The historical elucidation of the lysine degradation pathways has been instrumental in understanding its biological significance. Modern analytical techniques, particularly GC-MS, have enabled precise quantification of this compound in biological samples, which is crucial for the diagnosis and study of related metabolic disorders. For researchers and professionals in drug development, a thorough understanding of the biochemistry and analytical methodologies related to this compound is essential for investigating its role in health and disease and for exploring potential therapeutic interventions.

References

2-Oxoadipic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic acid, also known as α-ketoadipic acid, is a crucial intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan.[1] Its metabolism is primarily mitochondrial and plays a significant role in cellular energy production. Dysregulation of this compound metabolism leads to the rare autosomal recessive disorder known as 2-aminoadipic 2-oxoadipic aciduria, characterized by the accumulation of this compound and its precursor, 2-aminoadipic acid, in bodily fluids.[2][3][4] This guide provides a comprehensive overview of the metabolic pathways involving this compound, associated pathologies, quantitative data, and detailed experimental protocols for its study.

Metabolic Pathways Involving this compound

This compound is a key junction point in the degradation pathways of L-lysine and L-tryptophan.

Lysine Degradation

The primary pathway for lysine degradation in mammals is the saccharopine pathway, which occurs in the mitochondria.[5][6] This multi-step process ultimately converts lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

The key steps leading to and from this compound are:

  • Formation of 2-Aminoadipate: L-lysine is converted through a series of reactions involving the intermediate saccharopine to yield L-2-aminoadipate.[5]

  • Transamination to 2-Oxoadipate: 2-aminoadipate is then transaminated by the enzyme 2-aminoadipate aminotransferase (also known as kynurenine aminotransferase II) to form 2-oxoadipate.[5][7]

  • Oxidative Decarboxylation to Glutaryl-CoA: 2-oxoadipate is oxidatively decarboxylated to glutaryl-CoA by the mitochondrial 2-oxoadipate dehydrogenase complex (OADHC).[8][9] This is a critical, rate-limiting step in the pathway.

Lysine_Degradation Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_semialdehyde L-2-Aminoadipate-6-semialdehyde Saccharopine->Aminoadipate_semialdehyde Aminoadipate L-2-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate Oxoadipate 2-Oxoadipate Aminoadipate->Oxoadipate 2-Aminoadipate Aminotransferase GlutarylCoA Glutaryl-CoA Oxoadipate->GlutarylCoA 2-Oxoadipate Dehydrogenase Complex (OADHC) AcetylCoA Acetyl-CoA GlutarylCoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Figure 1: Overview of the L-lysine degradation pathway leading to the TCA cycle.
Tryptophan Degradation (Kynurenine Pathway)

The vast majority of dietary tryptophan is degraded via the kynurenine pathway.[6][10] This pathway is essential for generating NAD+ and also produces several neuroactive metabolites. This compound is an intermediate in a branch of this pathway.

The steps leading to 2-oxoadipate from tryptophan are as follows:

  • Formation of Kynurenine: Tryptophan is converted to N-formylkynurenine by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which is then hydrolyzed to L-kynurenine.[11][12]

  • Metabolism of Kynurenine: L-kynurenine can be metabolized down several branches. One of these involves its conversion to 3-hydroxykynurenine and then to 3-hydroxyanthranilic acid.[11]

  • Formation of 2-Aminomuconic Semialdehyde: 3-hydroxyanthranilic acid is oxidatively cleaved to form 2-amino-3-carboxymuconate semialdehyde.

  • Conversion to 2-Oxoadipate: Through a series of subsequent enzymatic reactions, which can involve kynureninase and kynurenine aminotransferase, the pathway can lead to the formation of 2-oxoadipate.[7][13]

Tryptophan_Degradation Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO / TDO Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine Kynurenine 3-monooxygenase Hydroxyanthranilic_acid 3-Hydroxyanthranilic Acid Hydroxykynurenine->Hydroxyanthranilic_acid Kynureninase ACMS 2-Amino-3-carboxymuconate semialdehyde Hydroxyanthranilic_acid->ACMS Oxoadipate 2-Oxoadipate ACMS->Oxoadipate NAD NAD+ ACMS->NAD

Figure 2: Simplified overview of the kynurenine pathway of tryptophan degradation.

The 2-Oxoadipate Dehydrogenase Complex (OADHC)

The OADHC is a mitochondrial multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA.[9] It is a member of the 2-oxoacid dehydrogenase complex family, which also includes the pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes.[9]

The OADHC consists of three enzymatic components:

  • E1a (2-Oxoadipate Dehydrogenase): Encoded by the DHTKD1 gene, this thiamine pyrophosphate (TPP)-dependent component is responsible for the decarboxylation of 2-oxoadipate.[14]

  • E2o (Dihydrolipoyl Succinyltransferase): Encoded by the DLST gene, this component contains a lipoic acid cofactor and transfers the glutaryl group to Coenzyme A. It is shared with the 2-oxoglutarate dehydrogenase complex.[8]

  • E3 (Dihydrolipoyl Dehydrogenase): Encoded by the DLD gene, this FAD-dependent component reoxidizes the reduced lipoamide of E2 and is a shared component among all 2-oxoacid dehydrogenase complexes.[9]

Pathology: 2-Aminoadipic 2-Oxoadipic Aciduria

2-Aminoadipic 2-oxoadipic aciduria (AMOXAD) is a rare inborn error of metabolism caused by mutations in the DHTKD1 gene, leading to a deficiency of the E1a component of the OADHC.[15][16] This deficiency results in the accumulation of this compound and 2-aminoadipic acid in blood and urine.[3]

The clinical presentation of AMOXAD is highly variable, with some individuals being asymptomatic while others may present with:[3][17]

  • Developmental delay

  • Intellectual disability

  • Seizures

  • Ataxia

  • Muscular hypotonia

Quantitative Data

The following tables summarize key quantitative data related to this compound metabolism.

Table 1: Urinary Concentrations of this compound

ConditionAnalyteConcentration Range (mmol/mol creatinine)Reference(s)
Healthy Children (1-13 years)This compound0 - 1.7
2-Aminoadipic 2-Oxoadipic Aciduria (Patient 1, baseline)2-Oxoadipate10 - 120
2-Aminoadipic 2-Oxoadipic Aciduria (Patient 2, baseline)2-Oxoadipate520 - 970

Table 2: Kinetic Parameters of Human 2-Oxoadipate Dehydrogenase (E1a)

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
2-Oxoadipate (OA)-6.5736 x 103[2]
2-Oxopimelate (OP)-5.4138 x 103[2]
2-Oxoglutarate (OG)11.30.12-[2]

Experimental Protocols

Protocol 1: Quantification of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of urinary organic acids, including this compound.

1. Sample Preparation and Extraction:

  • To a urine sample containing 1 µmol of creatinine, add internal standards (e.g., tropic acid and 2-ketocaproic acid).

  • Treat the sample with hydroxylamine to form oxime derivatives of the keto-acids.

  • Acidify the mixture and extract the organic acids with ethyl acetate.

  • Evaporate the organic extract to dryness.

2. Derivatization:

  • Reconstitute the dried residue in a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

  • Heat the mixture to form the trimethylsilyl (TMS) derivatives of the organic acids.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms or equivalent capillary column.

    • Carrier Gas: Helium.

    • Injection Mode: Split.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50-100 °C, hold for 1-2 minutes, then ramp at 3-10 °C/min to a final temperature of 280-300 °C, and hold for 10-15 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Ion Source Temperature: 200-230 °C.

4. Data Analysis:

  • Identify 2-oxoadipate and other organic acids by comparing their retention times and mass spectra to those of authentic standards and spectral libraries (e.g., NIST).

  • Quantify the concentration of 2-oxoadipate by relating its peak area to the peak area of the internal standard and using a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Urine Urine Sample Internal_Standard Add Internal Standard Urine->Internal_Standard Oximation Oximation of Keto-Acids Internal_Standard->Oximation Extraction Ethyl Acetate Extraction Oximation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization TMS Derivatization (BSTFA) Evaporation->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Figure 3: General workflow for the analysis of urinary organic acids by GC-MS.
Protocol 2: DHTKD1 (E1a) Enzyme Activity Assay

This assay measures the activity of the E1a component of the OADHC using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

1. Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 0.5 mM MgCl2 and 0.2 mM Thiamine Pyrophosphate (TPP).

  • Substrate: 100 mM this compound solution.

  • Electron Acceptor: 2 mM DCPIP solution.

  • Enzyme: Purified or partially purified DHTKD1 (E1a) enzyme preparation.

2. Assay Procedure:

  • In a cuvette, combine the assay buffer, DCPIP solution, and enzyme preparation.

  • Incubate the mixture for a few minutes at a constant temperature (e.g., 30 °C) to allow for temperature equilibration.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer. The reduction of DCPIP results in a loss of its blue color.

3. Calculation of Enzyme Activity:

  • Determine the rate of change in absorbance per minute (ΔA600/min) from the linear portion of the reaction curve.

  • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of DCPIP at 600 nm (ε = 21,000 M-1cm-1 at pH 7.5).

Enzyme Activity (U/mL) = (ΔA600/min * Total Assay Volume) / (ε * Light Path Length * Enzyme Volume)

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified assay conditions.

Enzyme_Assay cluster_measurement Spectrophotometric Measurement 2-Oxoadipate 2-Oxoadipate DHTKD1 (E1a) DHTKD1 (E1a) 2-Oxoadipate->DHTKD1 (E1a) Substrate Glutaryl-ThDP Glutaryl-ThDP DHTKD1 (E1a)->Glutaryl-ThDP Product DCPIP (reduced, colorless) DCPIP (reduced, colorless) DHTKD1 (E1a)->DCPIP (reduced, colorless) Reduced Acceptor DCPIP (oxidized, blue) DCPIP (oxidized, blue) DCPIP (oxidized, blue)->DHTKD1 (E1a) Electron Acceptor Monitor A600 Monitor Absorbance at 600 nm

References

The Crossroads of Metabolism: 2-Oxoadipic Acid and Its Impact on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate relationship between 2-oxoadipic acid and mitochondrial bioenergetics. This document provides an in-depth analysis of the metabolic pathways, enzymatic kinetics, and the consequences of pathway disruption on mitochondrial health, with a focus on the genetic disorder 2-aminoadipic and 2-oxoadipic aciduria.

Executive Summary

This compound, a key intermediate in the catabolism of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan, stands at a critical juncture of cellular metabolism directly influencing mitochondrial function.[1][2][3][4] Its proper degradation is vital for cellular energy homeostasis, and disruptions in this pathway are linked to significant mitochondrial dysfunction, including impaired energy production and increased oxidative stress. This guide elucidates the core mechanisms governing this compound metabolism and its profound effects on mitochondria, providing a foundational resource for research and therapeutic development.

The Central Role of the 2-Oxoadipate Dehydrogenase Complex (OADHC)

The mitochondrial matrix is the primary site for the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA.[3][5] This irreversible reaction is catalyzed by the 2-oxoadipate dehydrogenase complex (OADHC), a multi-enzyme assembly belonging to the 2-oxoacid dehydrogenase family.[6][7] The OADHC is composed of three core enzymatic components:

  • E1a (2-oxoadipate dehydrogenase): Specific to 2-oxoadipate and encoded by the DHTKD1 gene.[6][8]

  • E2o (dihydrolipoyl succinyltransferase): Shared with the 2-oxoglutarate dehydrogenase complex (OGDC).[6][9]

  • E3 (dihydrolipoyl dehydrogenase): A common component for all 2-oxoacid dehydrogenase complexes.[6]

Mutations in the DHTKD1 gene are the primary cause of the autosomal recessive metabolic disorder, 2-aminoadipic and 2-oxoadipic aciduria (AMOXAD).[3][10][11] This genetic defect leads to a dysfunctional OADHC, resulting in the accumulation of this compound and its precursor, 2-aminoadipic acid, in bodily fluids.[3]

Quantitative Impact on Mitochondrial Function

The accumulation of this compound due to OADHC deficiency has significant and measurable consequences for mitochondrial function.

Enzyme Kinetics of 2-Oxoadipate Dehydrogenase (E1a)

Understanding the kinetic properties of the E1a component of OADHC is crucial for deciphering the molecular basis of AMOXAD. The following table summarizes key kinetic parameters for the wild-type human E1a and a pathogenic mutant (G729R).

ParameterWild-Type E1aG729R Mutant E1aFold ChangeReference
Overall NADH Assay [8]
Km for 2-oxoadipate (mM)0.01240.0262.1-fold increase[8]
kcat (s-1)3.13 ± 0.310.006 ± 0.001~522-fold decrease[8]
kcat/Km (M-1s-1)2.52 x 1052.31 x 102~1091-fold decrease[8]
E1-specific Assay [8]
Km for 2-oxoadipate (mM)0.0120.0081.5-fold decrease[8]

Table 1: Kinetic parameters of wild-type and G729R mutant 2-oxoadipate dehydrogenase (E1a). The data clearly indicates a dramatic reduction in the catalytic efficiency of the mutant enzyme.

Effects of DHTKD1 Deficiency on Mitochondrial Respiration

Studies using cellular models with knockout of the DHTKD1 gene have quantified the impact on mitochondrial respiration, a key measure of mitochondrial function.

Mitochondrial Respiration ParameterEffect of DHTKD1 KnockoutReference
Basal RespirationSignificantly decreased[12][13]
Maximal RespirationSignificantly decreased[12][13]
ATP ProductionSignificantly lower[10][12][13]
Spare Respiratory CapacityNo significant difference[12]
Proton LeakSignificantly increased[12]
Non-mitochondrial Oxygen ConsumptionSignificantly increased[12]

Table 2: Consequences of DHTKD1 knockout on key parameters of mitochondrial respiration as measured by extracellular flux analysis.

Generation of Reactive Oxygen Species (ROS)

The OADHC is a source of mitochondrial reactive oxygen species (ROS), producing superoxide and hydrogen peroxide.[6] While its ROS production is lower than other 2-oxoacid dehydrogenase complexes, disruption of its function can contribute to oxidative stress.[6] The 2-oxoglutarate dehydrogenase complex (OGDC), which shares components with OADHC, can also utilize 2-oxoadipate as a substrate and generate ROS, with a 7-fold higher efficiency of superoxide/H₂O₂ production from 2-oxoadipate compared to its primary substrate, 2-oxoglutarate.[14]

Signaling Pathways and Logical Relationships

The metabolic pathway of this compound is intricately linked with other core mitochondrial processes, most notably the Krebs cycle.

Metabolic_Pathway_of_2_Oxoadipic_Acid Metabolic Fate of this compound in Mitochondria cluster_amino_acid Amino Acid Catabolism cluster_mitochondrion Mitochondrial Matrix cluster_disease Pathological State (AMOXAD) Lysine Lysine 2-Oxoadipic_Acid 2-Oxoadipic_Acid Lysine->2-Oxoadipic_Acid Tryptophan Tryptophan Tryptophan->2-Oxoadipic_Acid Hydroxylysine Hydroxylysine Hydroxylysine->2-Oxoadipic_Acid OADHC 2-Oxoadipate Dehydrogenase Complex (OADHC) 2-Oxoadipic_Acid->OADHC Substrate Glutaryl-CoA Glutaryl-CoA OADHC->Glutaryl-CoA Product ROS Reactive Oxygen Species (ROS) OADHC->ROS Byproduct Krebs_Cycle Krebs Cycle Glutaryl-CoA->Krebs_Cycle Enters Energy_Production Energy Production (ATP, NADH) Krebs_Cycle->Energy_Production DHTKD1_Mutation DHTKD1 Mutation OADHC_Deficiency OADHC Deficiency DHTKD1_Mutation->OADHC_Deficiency 2-Oxoadipic_Acid_Accumulation This compound Accumulation OADHC_Deficiency->2-Oxoadipic_Acid_Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction 2-Oxoadipic_Acid_Accumulation->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->ROS Increased Mitochondrial_Dysfunction->Energy_Production Decreased

Caption: Metabolic pathway of this compound and its link to mitochondrial function and disease.

Experimental Protocols

Measurement of 2-Oxoadipate Dehydrogenase Complex (OADHC) Activity

This protocol describes a spectrophotometric assay to determine the activity of the OADHC by measuring the reduction of NAD⁺ to NADH.

Materials:

  • Isolated mitochondria or purified OADHC

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM MgCl₂, 0.1% Triton X-100)

  • This compound solution (substrate)

  • Coenzyme A (CoA) solution

  • Nicotinamide adenine dinucleotide (NAD⁺) solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, CoA, and NAD⁺.

  • Add the mitochondrial preparation or purified enzyme to the reaction mixture and incubate for a short period to establish a baseline.

  • Initiate the reaction by adding this compound.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

OADHC_Activity_Assay_Workflow Workflow for Measuring OADHC Activity Prepare_Reaction_Mix 1. Prepare Reaction Mixture (Buffer, CoA, NAD+) Add_Enzyme 2. Add Enzyme Source (Mitochondria or Purified OADHC) Prepare_Reaction_Mix->Add_Enzyme Establish_Baseline 3. Establish Baseline Reading Add_Enzyme->Establish_Baseline Initiate_Reaction 4. Initiate with this compound Establish_Baseline->Initiate_Reaction Monitor_Absorbance 5. Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity 6. Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Caption: A stepwise workflow for the spectrophotometric measurement of OADHC activity.

Analysis of Mitochondrial Respiration using Extracellular Flux Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to assess the impact of this compound or DHTKD1 deficiency on mitochondrial respiration in live cells.[15][16][17][18]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Seahorse XF calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)

  • Cells of interest (e.g., wild-type vs. DHTKD1 knockout)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Hydrate the sensor cartridge with Seahorse XF calibrant overnight.

  • Replace the growth medium with pre-warmed assay medium.

  • Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.

  • Calibrate the instrument and place the cell plate in the Seahorse XF Analyzer.

  • Run the assay to measure the oxygen consumption rate (OCR) in real-time.

  • Analyze the data to determine key respiratory parameters as listed in Table 2.[19]

Seahorse_XF_Assay_Workflow Workflow for Mitochondrial Respiration Analysis Seed_Cells 1. Seed Cells in XF Microplate Prepare_Plate 3. Prepare Cell Plate with Assay Medium Seed_Cells->Prepare_Plate Hydrate_Cartridge 2. Hydrate Sensor Cartridge Load_Compounds 4. Load Mitochondrial Stress Test Compounds Hydrate_Cartridge->Load_Compounds Run_Assay 5. Run Assay in Seahorse XF Analyzer Prepare_Plate->Run_Assay Load_Compounds->Run_Assay Analyze_Data 6. Analyze OCR Data Run_Assay->Analyze_Data

Caption: A streamlined workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes a fluorometric assay to measure hydrogen peroxide (H₂O₂) production from isolated mitochondria using the Amplex™ Red reagent.[20]

Materials:

  • Isolated mitochondria

  • Respiration buffer

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • Respiratory substrates (e.g., succinate, pyruvate, malate)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing respiration buffer, Amplex™ Red, and HRP.[21]

  • Add the isolated mitochondria to the reaction mixture.

  • Initiate mitochondrial respiration by adding the desired respiratory substrates.

  • Monitor the increase in fluorescence over time as Amplex™ Red is oxidized by H₂O₂ in the presence of HRP.

  • Calibrate the fluorescence signal with known concentrations of H₂O₂ to quantify the rate of ROS production.

ROS_Measurement_Workflow Workflow for Mitochondrial ROS Measurement Prepare_Reaction_Mix 1. Prepare Reaction Mixture (Buffer, Amplex Red, HRP) Add_Mitochondria 2. Add Isolated Mitochondria Prepare_Reaction_Mix->Add_Mitochondria Initiate_Respiration 3. Add Respiratory Substrates Add_Mitochondria->Initiate_Respiration Monitor_Fluorescence 4. Monitor Fluorescence Increase Initiate_Respiration->Monitor_Fluorescence Calibrate_and_Quantify 5. Calibrate and Quantify H2O2 Production Monitor_Fluorescence->Calibrate_and_Quantify

Caption: A schematic of the experimental workflow for measuring mitochondrial ROS production.

Conclusion and Future Directions

This compound metabolism is inextricably linked to mitochondrial health. The OADHC plays a crucial role in this pathway, and its deficiency, as seen in AMOXAD, leads to a cascade of mitochondrial impairments, including reduced energy production and increased oxidative stress. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the pathophysiological mechanisms of AMOXAD and to explore potential therapeutic interventions. Future research should focus on developing strategies to either bypass the deficient OADHC, reduce the accumulation of toxic metabolites, or ameliorate the downstream mitochondrial dysfunction. Such efforts will be critical in translating our understanding of this compound metabolism into tangible clinical benefits.

References

genetic basis of 2-oxoadipic aciduria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Genetic Basis of 2-Oxoadipic Aciduria

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-oxoadipic aciduria is a rare autosomal recessive metabolic disorder characterized by the accumulation of 2-oxoadipic acid and 2-aminoadipic acid. This guide provides a comprehensive overview of the genetic underpinnings of this condition, focusing on the core molecular basis, diagnostic methodologies, and the functional consequences of the identified genetic variants. The primary genetic cause has been identified as mutations in the DHTKD1 gene, which encodes a critical component of the 2-oxoadipate dehydrogenase complex. This document summarizes the key mutations, their impact on enzyme function, and the experimental protocols used to elucidate these mechanisms, providing a technical resource for researchers and professionals in the field of metabolic disorders and drug development.

The Core Genetic Basis: DHTKD1 Gene Mutations

The principal genetic cause of 2-oxoadipic aciduria is the presence of biallelic mutations in the Dehydrogenase E1 and Transketolase Domain Containing 1 (DHTKD1) gene.[1][2][3][4] This gene is located on chromosome 10p14.[5] The inheritance pattern of 2-oxoadipic aciduria is autosomal recessive, meaning that an affected individual must inherit a mutated copy of the DHTKD1 gene from both parents.[1][4][6]

The DHTKD1 gene encodes the E1a subunit of the mitochondrial 2-oxoadipate dehydrogenase complex (OADHC).[7][8][9] This complex is essential for the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA, a key step in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[5][7][9] Mutations in DHTKD1 impair the function of this complex, leading to the accumulation of upstream metabolites, primarily 2-oxoadipate and its transamination product, 2-aminoadipate, in bodily fluids.[1][5]

The 2-Oxoadipate Dehydrogenase Complex (OADHC)

The OADHC is a multi-enzyme complex with structural and functional similarities to other mitochondrial 2-oxoacid dehydrogenase complexes like the pyruvate dehydrogenase complex (PDC) and the 2-oxoglutarate dehydrogenase complex (OGDC).[8] It consists of three core components:

  • E1a (2-oxoadipate dehydrogenase): Encoded by DHTKD1, this thiamine pyrophosphate (TPP)-dependent component is responsible for the decarboxylation of 2-oxoadipate.[8][10]

  • E2o (Dihydrolipoyl succinyltransferase): Shared with the OGDC, this component transfers the glutaryl group to coenzyme A.[8]

  • E3 (Dihydrolipoyl dehydrogenase): A common component to all 2-oxoacid dehydrogenase complexes, it reoxidizes the dihydrolipoamide cofactor.[8]

Mutations in DHTKD1 directly compromise the function of the E1a subunit, thereby disrupting the entire catalytic process of the OADHC.[10]

Pathophysiology and Clinical Manifestations

The dysfunction of the OADHC due to DHTKD1 mutations leads to the accumulation of this compound and 2-aminoadipic acid.[1][5] While the precise pathogenic mechanisms are not fully elucidated, it is believed that the buildup of these metabolites may contribute to mitochondrial dysfunction and oxidative stress.[5]

The clinical presentation of individuals with 2-oxoadipic aciduria is highly variable.[5][7] A significant portion of individuals identified through metabolic screening are asymptomatic.[5] When symptoms are present, they can range from mild to severe and may include:

  • Developmental delay[5]

  • Intellectual disability[5]

  • Hypotonia[5]

  • Ataxia[5]

  • Epilepsy[5]

  • Behavioral disorders[5]

It is important to note that mutations in DHTKD1 have also been associated with other neurological conditions, such as Charcot-Marie-Tooth disease type 2Q, highlighting the critical role of this gene in neurological function.[7][11]

Quantitative Data Summary

The following tables summarize the identified mutations in the DHTKD1 gene and the resulting biochemical phenotype.

Table 1: Documented Mutations in the DHTKD1 Gene Causing 2-Oxoadipic Aciduria
Mutation (cDNA nomenclature)Mutation (Protein nomenclature)Type of MutationReference
c.1A>Gp.Met1?Initiating Methionine Mutation[1][2]
c.2185G>Ap.Gly729ArgMissense[1][2][5]
c.1228C>Tp.Arg410Nonsense[1][2]
c.1455T>Gp.Tyr485Nonsense[11]
c.2143C>Tp.Arg715CysMissense[5]
c.915G>Cp.Gln305HisMissense[5]
Table 2: Biochemical Phenotype in Individuals with DHTKD1 Mutations
MetaboliteBody FluidObservationReference
This compoundUrineElevated[5]
2-aminoadipic acidUrine and PlasmaElevated[5]
2-hydroxyadipic acidUrineElevated[5]

Experimental Protocols

The identification and characterization of DHTKD1 mutations as the cause of 2-oxoadipic aciduria have been achieved through a combination of genetic sequencing and functional studies.

Genetic Analysis: Exome and Sanger Sequencing

The primary method for identifying the has been whole-exome sequencing (WES).[1][2][5]

Methodology:

  • DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes of the affected individual and their parents.

  • Library Preparation and Exome Capture: DNA is fragmented, and adaptors are ligated. The exonic regions of the genome are then captured using a commercially available exome enrichment kit.

  • Next-Generation Sequencing (NGS): The captured DNA fragments are sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequence reads are aligned to the human reference genome. Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels). Variants are then filtered based on their frequency in the population, predicted pathogenicity, and concordance with an autosomal recessive inheritance model.

  • Sanger Sequencing: Candidate mutations identified by WES are validated and segregation is confirmed in the family members using conventional Sanger sequencing.

Functional Validation in Patient-Derived Fibroblasts

To confirm the pathogenicity of identified DHTKD1 variants, functional studies are performed using primary fibroblasts cultured from skin biopsies of affected individuals.[1][2]

Methodology:

  • Cell Culture: Primary fibroblasts are cultured under standard conditions.

  • Lentiviral Rescue Experiment:

    • A lentiviral vector containing the wild-type DHTKD1 coding sequence is constructed.

    • Patient-derived fibroblasts are transduced with the lentivirus to express the functional DHTKD1 protein.

    • Metabolite levels in the culture medium and cell lysates are compared between non-transduced and transduced cells. A normalization of 2-oxoadipate levels in the transduced cells confirms the causal role of the DHTKD1 mutations.[1][2]

  • Stable Isotope Labeling and Metabolic Flux Analysis:

    • Cultured fibroblasts (patient-derived, rescued, and control) are incubated in a medium containing a stable isotope-labeled precursor, such as 4,4,5,5-d4-L-lysine.

    • After incubation, metabolites are extracted from the cells and the culture medium.

    • The incorporation of the deuterium label into downstream metabolites is measured using gas chromatography-mass spectrometry (GC/MS).

    • In fibroblasts with defective DHTKD1, an accumulation of deuterium-labeled 2-oxoadipate is observed, which is not seen in control or rescued cells.[1] This directly demonstrates the block in the L-lysine degradation pathway.

Enzyme Activity Assays

The activity of the 2-oxoadipate dehydrogenase complex can be assessed spectrophotometrically.

Methodology:

  • Mitochondrial Isolation: Mitochondria are isolated from tissue homogenates (e.g., liver or muscle) or cultured cells by differential centrifugation.

  • Enzyme Assay: The overall activity of the OADHC is measured by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction mixture typically contains the mitochondrial preparation, 2-oxoadipate as the substrate, coenzyme A, and NAD+.

  • Data Analysis: The rate of NADH production is calculated from the change in absorbance over time, using the molar extinction coefficient of NADH. Enzyme activity is typically expressed as nmol of NADH formed per minute per milligram of protein.

Visualizations

Signaling Pathway

Lysine Degradation Pathway Figure 1: L-Lysine Degradation Pathway and the Role of DHTKD1 cluster_pathway cluster_enzyme L-Lysine L-Lysine 2-Aminoadipate-6-semialdehyde 2-Aminoadipate-6-semialdehyde L-Lysine->2-Aminoadipate-6-semialdehyde Multiple steps 2-Aminoadipic_acid 2-Aminoadipic_acid 2-Aminoadipate-6-semialdehyde->2-Aminoadipic_acid 2-Oxoadipic_acid 2-Oxoadipic_acid 2-Aminoadipic_acid->2-Oxoadipic_acid Transamination Glutaryl-CoA Glutaryl-CoA 2-Oxoadipic_acid->Glutaryl-CoA Oxidative Decarboxylation TCA_Cycle TCA Cycle Glutaryl-CoA->TCA_Cycle OADHC 2-Oxoadipate Dehydrogenase Complex (OADHC) OADHC->Glutaryl-CoA DHTKD1 DHTKD1 (E1a subunit) Experimental Workflow Figure 2: Workflow for Genetic Diagnosis of 2-Oxoadipic Aciduria Clinical_Presentation Clinical Presentation or Abnormal Newborn Screening Metabolic_Analysis Metabolic Analysis (Urine and Plasma) Clinical_Presentation->Metabolic_Analysis Elevated_Metabolites Elevated 2-Oxoadipate and 2-Aminoadipate Metabolic_Analysis->Elevated_Metabolites Genetic_Testing Genetic Testing Elevated_Metabolites->Genetic_Testing WES Whole-Exome Sequencing (WES) Genetic_Testing->WES Sanger Sanger Sequencing (Validation and Segregation) WES->Sanger Identify_DHTKD1 Identify Biallelic DHTKD1 Mutations Sanger->Identify_DHTKD1 Functional_Studies Functional Studies (Optional) Identify_DHTKD1->Functional_Studies Fibroblasts Patient-Derived Fibroblasts Functional_Studies->Fibroblasts Lentiviral_Rescue Lentiviral Rescue Fibroblasts->Lentiviral_Rescue Metabolic_Flux Metabolic Flux Analysis Fibroblasts->Metabolic_Flux Confirmation Confirmation of Pathogenicity Lentiviral_Rescue->Confirmation Metabolic_Flux->Confirmation Autosomal Recessive Inheritance Figure 3: Autosomal Recessive Inheritance of DHTKD1 Mutations cluster_legend Legend p1 Father (Carrier) [A/a] c1 Unaffected [A/A] (25% probability) p1->c1 c2 Carrier [A/a] (50% probability) p1->c2 c3 Carrier [A/a] p1->c3 c4 Affected [a/a] (25% probability) p1->c4 p2 Mother (Carrier) [A/a] p2->c1 p2->c2 p2->c3 p2->c4 A A = Unaffected Allele a a = Affected Allele

References

An In-depth Technical Guide to the Enzymes of 2-Oxoadipic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic acid is a key intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan. The metabolic pathway responsible for its degradation is crucial for maintaining amino acid homeostasis, and defects within this pathway can lead to the rare autosomal recessive disorder known as alpha-aminoadipic and alpha-ketoadipic aciduria, characterized by the accumulation of 2-aminoadipic acid and this compound.[1] This technical guide provides a comprehensive overview of the core enzymes involved in this compound metabolism, with a focus on the 2-oxoadipate dehydrogenase complex (OADHC). The guide details the structure and function of these enzymes, presents quantitative kinetic data, outlines experimental protocols for their study, and provides visualizations of the metabolic pathway.

The 2-Oxoadipate Dehydrogenase Complex (OADHC)

The central enzyme system in this compound metabolism is the mitochondrial 2-oxoadipate dehydrogenase complex (OADHC).[2] This multi-enzyme complex catalyzes the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA, a critical step that commits the carbon skeleton of lysine and tryptophan to further oxidation.[2][3] The overall reaction catalyzed by the OADHC is as follows:

2-oxoadipate + CoA + NAD+ → glutaryl-CoA + CO2 + NADH + H+[2]

The OADHC is a member of the 2-oxoacid dehydrogenase complex family, which also includes the pyruvate dehydrogenase complex (PDC) and the 2-oxoglutarate dehydrogenase complex (OGDC).[2] Structurally and functionally, the OADHC shares a common architecture with these complexes, consisting of three core enzymatic components:

  • E1a (2-oxoadipate dehydrogenase): This is the substrate-specific decarboxylase component, encoded by the DHTKD1 gene.[2] It utilizes thiamine pyrophosphate (TPP) as a cofactor to decarboxylate 2-oxoadipate.[2]

  • E2o (dihydrolipoyl succinyltransferase): Encoded by the DLST gene, this component contains a lipoic acid cofactor and is responsible for transferring the glutaryl group from the E1a component to Coenzyme A (CoA), forming glutaryl-CoA.[2][4] Notably, the OADHC shares its E2 and E3 components with the 2-oxoglutarate dehydrogenase complex (OGDC).[5][6]

  • E3 (dihydrolipoyl dehydrogenase): This component, encoded by the DLD gene, is a flavoprotein that reoxidizes the reduced lipoamide cofactor on the E2o component, using NAD+ as the final electron acceptor to produce NADH.[7][8]

Mutations in the DHTKD1 gene are the primary cause of alpha-aminoadipic and alpha-ketoadipic aciduria, highlighting the critical role of the E1a component in this metabolic pathway.[9]

Quantitative Data on OADHC Enzymes

The following tables summarize the available quantitative data for the enzymes of the 2-oxoadipate dehydrogenase complex.

Table 1: Kinetic Parameters of 2-Oxoadipate Dehydrogenase (E1a/DHTKD1)

SubstrateEnzyme VariantKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
2-OxoadipateWild-type0.012 - 0.21.86 - 14.20.0189.6 x 10³ - 12 x 10³[3][10][11]
2-OxopimelateWild-type0.0371.56--[10]
2-OxoadipateG729R Mutant---50-fold decrease in catalytic efficiency[12]

Table 2: General Properties of OADHC Components

ComponentGeneCofactor(s)Function
E1aDHTKD1Thiamine pyrophosphate (TPP)Decarboxylation of 2-oxoadipate
E2oDLSTLipoic acid, Coenzyme ATransfer of glutaryl group to CoA
E3DLDFAD, NAD+Reoxidation of dihydrolipoamide

Signaling Pathways and Experimental Workflows

The metabolism of this compound is a linear pathway integrated with the broader catabolism of amino acids. The following diagrams illustrate the metabolic pathway and a general workflow for studying OADHC activity.

This compound Metabolism Metabolic Pathway of this compound Lysine L-Lysine Aminoadipate_semialdehyde 2-Aminoadipate-6-semialdehyde Lysine->Aminoadipate_semialdehyde Saccharopine Pathway Tryptophan L-Tryptophan Oxoadipate 2-Oxoadipate Tryptophan->Oxoadipate Kynurenine Pathway Aminoadipate 2-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate Aminoadipate->Oxoadipate Glutaryl_CoA Glutaryl-CoA Oxoadipate->Glutaryl_CoA OADHC (DHTKD1, DLST, DLD) + CoA, NAD+ OADHC_Activity_Assay_Workflow Workflow for OADHC Activity Assay cluster_sample_prep Sample Preparation cluster_assay Enzyme Assay cluster_data_analysis Data Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysate Preparation Mitochondrial_Isolation Mitochondrial Isolation (Optional) Tissue_Homogenization->Mitochondrial_Isolation Protein_Quantification Protein Quantification (e.g., BCA Assay) Mitochondrial_Isolation->Protein_Quantification Initiate_Reaction Initiate Reaction with Sample Protein_Quantification->Initiate_Reaction Reaction_Mixture Prepare Reaction Mixture: - Buffer - 2-Oxoadipate - CoA - NAD+ - Thiamine Pyrophosphate - MgCl2 Reaction_Mixture->Initiate_Reaction Monitor_NADH Monitor NADH Production (Spectrophotometry at 340 nm) Initiate_Reaction->Monitor_NADH Calculate_Activity Calculate Specific Activity (µmol NADH/min/mg protein) Monitor_NADH->Calculate_Activity Kinetic_Analysis Kinetic Analysis (Determine Km and Vmax) Calculate_Activity->Kinetic_Analysis

References

In Vivo Regulation of 2-Oxoadipic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Metabolic Control, Enzymatic Regulation, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of the in vivo regulation of 2-oxoadipic acid, an important intermediate in the catabolism of lysine and tryptophan. Dysregulation of this compound metabolism is associated with the rare inherited metabolic disorder, 2-aminoadipic 2-oxoadipic aciduria. This document details the metabolic pathways governing the synthesis and degradation of this compound, with a particular focus on the enzymatic control mechanisms. We present quantitative data on enzyme kinetics and metabolite concentrations in both physiological and pathological states. Furthermore, this guide provides detailed experimental protocols for the quantification of this compound in biological samples and for the assessment of key enzyme activities, serving as a valuable resource for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction

This compound, also known as α-ketoadipic acid, is a dicarboxylic acid that serves as a crucial intermediate in the metabolic pathways of the essential amino acids lysine and tryptophan.[1] Its in vivo concentration is tightly regulated, and disruptions in its metabolism can lead to the accumulation of this compound and its precursor, 2-aminoadipic acid, resulting in the autosomal recessive metabolic disorder known as 2-aminoadipic 2-oxoadipic aciduria.[2][3] While many individuals with this condition are asymptomatic, some may present with a range of neurological and developmental symptoms.[2][4] Understanding the intricate mechanisms that control the levels of this compound is therefore of significant interest for the diagnosis, monitoring, and potential therapeutic intervention in this and related metabolic disorders.

This guide will delve into the core aspects of this compound regulation, providing a detailed examination of the metabolic pathways, the kinetics of the enzymes involved, and the analytical techniques used for its measurement.

Metabolic Pathways

The concentration of this compound in vivo is primarily determined by the balance between its production from the catabolism of lysine and tryptophan and its subsequent degradation.

Synthesis of this compound

The catabolic pathways of lysine and tryptophan converge at the level of this compound.

  • Lysine Catabolism: Lysine degradation occurs through two main pathways, the saccharopine pathway and the pipecolic acid pathway, both of which ultimately lead to the formation of 2-aminoadipic acid. This intermediate is then transaminated to yield this compound.

  • Tryptophan Catabolism: Tryptophan is catabolized through the kynurenine pathway, which also generates 2-aminoadipic acid, thereby feeding into the production of this compound.

Degradation of this compound

The primary route for the degradation of this compound is its oxidative decarboxylation to glutaryl-CoA. This reaction is catalyzed by the mitochondrial multi-enzyme complex, the 2-oxoadipate dehydrogenase complex (OADHC) .[5]

Lysine Lysine Two_aminoadipic_acid 2-Aminoadipic acid Lysine->Two_aminoadipic_acid Tryptophan Tryptophan Tryptophan->Two_aminoadipic_acid Two_oxoadipic_acid This compound Two_aminoadipic_acid->Two_oxoadipic_acid Transamination Glutaryl_CoA Glutaryl-CoA Two_oxoadipic_acid->Glutaryl_CoA OADHC TCA_Cycle TCA Cycle Glutaryl_CoA->TCA_Cycle

Figure 1. Simplified metabolic pathway of this compound.

Enzymatic Regulation

The key regulatory point in this compound metabolism is the activity of the 2-oxoadipate dehydrogenase complex (OADHC). This complex is composed of three main enzymatic components:

  • E1a (2-oxoadipate dehydrogenase): Encoded by the DHTKD1 gene, this thiamine pyrophosphate (TPP)-dependent enzyme is specific for 2-oxoadipate.[5]

  • E2o (dihydrolipoyl succinyltransferase): Encoded by the DLST gene, this component is shared with the 2-oxoglutarate dehydrogenase complex (OGDHc).[5]

  • E3 (dihydrolipoyl dehydrogenase): Encoded by the DLD gene, this component is also shared with other 2-oxoacid dehydrogenase complexes.[5]

Mutations in the DHTKD1 gene are the primary cause of 2-aminoadipic 2-oxoadipic aciduria, leading to a deficient E1a component and subsequent accumulation of this compound.[6]

The OGDHc, a key enzyme in the citric acid cycle, can also catalyze the oxidative decarboxylation of 2-oxoadipate, albeit with a lower affinity.[7] There is evidence for the formation of hybrid complexes between OADHC and OGDHc components, suggesting a potential for cross-talk and regulatory complexity between these pathways.[8]

Quantitative Data

In Vivo Concentrations of this compound

The following table summarizes the reported concentrations of this compound in human biological fluids under normal and pathological conditions.

AnalyteMatrixConditionConcentration RangeUnitReference(s)
This compoundUrineNormal (Pediatric)0 - 1.7mmol/mol creatinine[9]
This compoundUrine2-Aminoadipic 2-oxoadipic aciduria10 - 120mmol/mol creatinine[6][10]
This compoundPlasmaNormalNot Quantified-[11]
Enzyme Kinetics

The kinetic parameters of the key enzymes involved in this compound metabolism are crucial for understanding the regulation of this pathway.

EnzymeSubstrateSourceKmVmaxUnit (Km)Unit (Vmax)Reference(s)
OADH (DHTKD1)2-OxoadipateRat Liver0.008 ± 0.0010.0075 ± 0.0002mMµmol/min/mg protein[12][13]
OGDH2-OxoadipateRat Liver0.45 ± 0.120.0018 ± 0.0001mMµmol/min/mg protein[12][13]
OGDH2-OxoadipateRat Heart0.55 ± 0.07-mM-[12][13]
DHTKD1 (Wild-type)2-OxoadipateRecombinant Human0.0124-mM-[14]
DHTKD1 (G729R mutant)2-OxoadipateRecombinant Human0.026-mM-[14]

Note: Vmax values are often reported as specific activity and may vary depending on the purity of the enzyme preparation and assay conditions. The provided Vmax values for rat liver enzymes were derived from specific activity data.

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound and the assessment of 2-oxoadipate dehydrogenase activity.

Quantification of this compound in Urine by GC-MS

This protocol describes a common method for the analysis of organic acids in urine, including this compound, using gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Urine_Sample Urine Sample (e.g., 1 mL) Internal_Standard Add Internal Standard (e.g., 2-ketocaproic acid) Urine_Sample->Internal_Standard Acidification Acidify to pH ~1 (with HCl) Internal_Standard->Acidification Extraction Extract with Ethyl Acetate (2x) Acidification->Extraction Drying Evaporate to Dryness (under Nitrogen) Extraction->Drying Oximation Oximation: Add Methoxyamine HCl in Pyridine Incubate (e.g., 60°C for 30 min) Drying->Oximation Silylation Silylation: Add BSTFA + 1% TMCS Incubate (e.g., 60°C for 30 min) Oximation->Silylation Injection Inject into GC-MS Silylation->Injection Separation GC Separation (e.g., DB-5ms column) Injection->Separation Detection MS Detection (Scan or SIM mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Figure 2. GC-MS workflow for urinary this compound.

Materials:

  • Glass screw-cap tubes (10 mL)

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Urine sample

  • Internal standard solution (e.g., 2-ketocaproic acid in methanol)

  • Hydrochloric acid (HCl), 6 M

  • Ethyl acetate, chromatography grade

  • Methoxyamine hydrochloride in pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound standard for calibration curve

Procedure:

  • Sample Preparation: a. To a glass tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 µmol). b. Add a known amount of internal standard. c. Acidify the sample to approximately pH 1 with 6 M HCl. d. Add ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases. e. Transfer the upper organic layer to a clean tube. Repeat the extraction. f. Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at room temperature.[15]

  • Derivatization: a. Oximation: To the dried residue, add methoxyamine hydrochloride in pyridine. Cap the tube and heat at 60°C for 30 minutes to convert the keto group to an oxime. b. Silylation: Cool the sample, then add BSTFA with 1% TMCS. Cap tightly and heat at 60°C for another 30 minutes to derivatize the carboxyl groups to their trimethylsilyl (TMS) esters.[16]

  • GC-MS Analysis: a. Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS. b. GC Conditions (Example):

    • Injector temperature: 250°C
    • Oven program: Initial temperature 70°C, hold for 2 minutes, ramp to 280°C at 5°C/min, hold for 5 minutes.
    • Carrier gas: Helium at a constant flow rate. c. MS Conditions (Example):
    • Ion source temperature: 230°C
    • Acquisition mode: Full scan (e.g., m/z 50-600) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of the this compound derivative.

  • Quantification: a. Prepare a calibration curve using standard solutions of this compound subjected to the same extraction and derivatization procedure. b. Calculate the concentration of this compound in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (e.g., 100 µL) Internal_Standard Add Internal Standard (e.g., stable isotope-labeled this compound) Plasma_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with cold Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifuge and Collect Supernatant Protein_Precipitation->Centrifugation Drying Evaporate to Dryness Centrifugation->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation LC Separation (e.g., C18 column) Injection->Separation Detection MS/MS Detection (MRM mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Figure 3. LC-MS/MS workflow for plasma this compound.

Materials:

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system with a reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm)

  • Plasma sample

  • Internal standard solution (ideally, a stable isotope-labeled this compound)

  • Acetonitrile, LC-MS grade, chilled

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • This compound standard for calibration curve

Procedure:

  • Sample Preparation: a. In a microcentrifuge tube, combine a small volume of plasma (e.g., 100 µL) with a known amount of the internal standard. b. Add a sufficient volume of cold acetonitrile (e.g., 400 µL) to precipitate proteins. c. Vortex thoroughly and incubate at -20°C for at least 20 minutes. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube. f. Evaporate the supernatant to dryness. g. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis: a. Inject an aliquot (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system. b. LC Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid
    • Mobile Phase B: Acetonitrile with 0.1% formic acid
    • Gradient: A suitable gradient to separate this compound from other plasma components.
    • Flow rate: e.g., 0.3 mL/min
    • Column temperature: e.g., 40°C c. MS/MS Conditions (Example):
    • Ionization mode: Negative Electrospray Ionization (ESI-)
    • Detection mode: Multiple Reaction Monitoring (MRM)
    • Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

  • Quantification: a. Prepare a calibration curve using standard solutions of this compound spiked into a surrogate matrix (e.g., charcoal-stripped plasma) and processed alongside the samples. b. Determine the concentration of this compound in the plasma samples based on the peak area ratios and the calibration curve.

2-Oxoadipate Dehydrogenase (OADH) Activity Assay

This spectrophotometric assay measures the activity of the 2-oxoadipate dehydrogenase complex by monitoring the reduction of NAD⁺ to NADH at 340 nm.

cluster_prep Sample and Reagent Preparation cluster_assay Assay Procedure cluster_calc Calculation Tissue_Homogenization Prepare Tissue Homogenate (e.g., Liver, Kidney) Pre_incubation Pre-incubate Assay Buffer and Tissue Homogenate Tissue_Homogenization->Pre_incubation Assay_Buffer Prepare Assay Buffer: - MOPS or HEPES buffer - MgCl2, CaCl2 - Thiamine Pyrophosphate (TPP) - Dithiothreitol (DTT) Assay_Buffer->Pre_incubation Substrate_Solution Prepare Substrate/Cofactor Mix: - this compound - Coenzyme A (CoA) - NAD+ Initiation Initiate Reaction by adding Substrate/Cofactor Mix Substrate_Solution->Initiation Pre_incubation->Initiation Measurement Monitor Increase in Absorbance at 340 nm Initiation->Measurement Rate_Calculation Calculate Rate of NADH Production (ΔAbs/min) Measurement->Rate_Calculation Activity_Calculation Calculate Enzyme Activity (µmol/min/mg protein) Rate_Calculation->Activity_Calculation

Figure 4. Workflow for 2-oxoadipate dehydrogenase activity assay.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes or microplate reader

  • Tissue homogenizer

  • Tissue sample (e.g., liver or kidney, where DHTKD1 is expressed)

  • Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, with protease inhibitors)

  • Assay buffer (e.g., 50 mM MOPS, pH 7.0, containing 1 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 1 mM Thiamine Pyrophosphate)

  • This compound solution

  • Coenzyme A (CoA) solution

  • Nicotinamide adenine dinucleotide (NAD⁺) solution

  • Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

  • Tissue Homogenate Preparation: a. Homogenize the tissue in cold homogenization buffer. b. Centrifuge the homogenate to pellet cellular debris. c. Use the supernatant for the enzyme assay. d. Determine the protein concentration of the supernatant.

  • Assay: a. In a cuvette or microplate well, add the assay buffer and an appropriate amount of the tissue homogenate. b. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes. c. Initiate the reaction by adding the substrates: this compound, CoA, and NAD⁺ to their final concentrations. d. Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record the absorbance at regular intervals for several minutes.

  • Calculation: a. Determine the rate of the reaction (ΔAbsorbance/minute) from the linear portion of the absorbance versus time plot. b. Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). c. Express the activity as µmol of NADH formed per minute per mg of protein.

Conclusion

The in vivo regulation of this compound is a complex process centered around its role as a key intermediate in amino acid catabolism and the activity of the 2-oxoadipate dehydrogenase complex. Deficiencies in this pathway, primarily due to mutations in the DHTKD1 gene, lead to the accumulation of this compound and the clinical presentation of 2-aminoadipic 2-oxoadipic aciduria. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the pathophysiology of this and related metabolic disorders, and for the development of diagnostic and therapeutic strategies. Further research is warranted to fully elucidate the normal physiological range of this compound in plasma and to further refine and standardize the analytical methodologies for its quantification.

References

A Comprehensive Technical Guide to 2-Oxoadipic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of 2-oxoadipic acid, a critical intermediate in amino acid metabolism, this guide provides researchers, scientists, and drug development professionals with a consolidated resource covering its nomenclature, physicochemical properties, metabolic significance, and analytical methodologies.

Nomenclature and Synonyms of this compound

This compound is known by a variety of names in scientific literature, which can often lead to ambiguity. A comprehensive list of its synonyms is provided below to facilitate accurate identification and cross-referencing across different research publications and databases.

Synonym Source/Type
α-Ketoadipic acidCommon Name
alpha-Ketoadipic acidCommon Name
2-Ketoadipic acidAlternative Name
α-Oxoadipic acidAlternative Name
alpha-Oxoadipic acidAlternative Name
2-Oxohexanedioic acidIUPAC Name[1]
Oxoadipic acidGeneral Term
α-KetoadipateConjugate Base
2-OxoadipateConjugate Base
2-Keto-adipateAlternative Spelling
A-Ketoadipic acidAbbreviation
2-oxo-Hexanedioic acidAlternative Spelling

Physicochemical and Biological Data

A compilation of key quantitative data for this compound is presented in the following tables, offering a quick reference for its fundamental properties and physiological concentrations.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₆H₈O₅[1][2]
Molecular Weight160.12 g/mol [1][2]
CAS Number3184-35-8[1]
Melting Point125 °C[1]
Density1.4 g/cm³[1]
Water Solubility250 mg/mL (sonicated)[3]
Urinary Concentrations
ConditionConcentration (μmol/mmol creatinine)Subject AgeSource
Healthy Individuals1.2Children (6-10 years)[4]
α-Ketoadipic AciduriaElevated levelsNot specified[3][5][6]

Note: In the metabolic disorder α-ketoadipic aciduria, the urinary excretion of this compound is significantly increased.[3]

Enzyme Kinetics of 2-Oxoadipate Dehydrogenase Complex (OADHC)

The 2-oxoadipate dehydrogenase complex (OADHC) is a key enzyme in the catabolism of this compound. Below are the kinetic parameters for the E1a component of this complex.

SubstrateEnzyme ComponentKm (mM)Vmax (μmol/min/mg)Source
2-OxoadipateE1a0.0124Not specified[7]
2-OxoadipateG729R E1a variant0.026Not specified[7]
2-OxoadipateRat Liver OADH0.008 ± 0.001Not specified[8]
2-OxoadipateRat Heart OGDH0.55 ± 0.07Not specified[8]

Note: The G729R variant of the E1a component is associated with α-aminoadipic and α-ketoadipic aciduria and shows a nearly 50-fold decrease in catalytic efficiency.[7]

Metabolic Pathway: Lysine Degradation

This compound is a crucial intermediate in the mitochondrial degradation pathway of the essential amino acid L-lysine.[9][10] This pathway is vital for amino acid homeostasis and energy production. A defect in this pathway leads to the rare metabolic disorder, alpha-aminoadipic and alpha-ketoadipic aciduria.[5]

Lysine_Degradation_Pathway cluster_mitochondrion Mitochondrial Matrix Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase (LKR) alpha_KG α-Ketoglutarate alpha_KG->Saccharopine Glutamate L-Glutamate Saccharopine->Glutamate AASA α-Aminoadipate-δ-semialdehyde Saccharopine->AASA Saccharopine dehydrogenase (SDH) alpha_AA α-Aminoadipic acid AASA->alpha_AA Aminoadipate-semialdehyde dehydrogenase Oxoadipate This compound alpha_AA->Oxoadipate Aminoadipate aminotransferase alpha_AA->Oxoadipate 2-Oxoadipate dehydrogenase complex (OADHC) Oxo_acid 2-Oxo-acid Amino_acid Amino acid Oxo_acid->Amino_acid Glutaryl_CoA Glutaryl-CoA Oxoadipate->Glutaryl_CoA 2-Oxoadipate dehydrogenase complex (OADHC) CO2 CO₂ Oxoadipate->CO2 CoA CoA-SH CoA->Glutaryl_CoA NAD NAD+ NADH NADH + H+ NAD->NADH

Lysine Degradation Pathway

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and the assessment of its key metabolic enzyme.

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the extraction, derivatization, and analysis of this compound and other organic acids from urine samples.

4.1.1. Materials

  • Urine sample

  • HPLC grade water

  • Methoxyamine hydrochloride solution (75 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Internal standard solution (e.g., 3.64 mM cholesterol)

  • Ethyl acetate

  • Hexane

  • 1.5 mL Eppendorf tubes

  • Centrifuge

  • Adjustable pipettes with tips

  • GC sample vials with inserts

  • Speed Vac Concentrator or nitrogen evaporator

  • Vial incubator or heating block

4.1.2. Sample Preparation and Derivatization [11]

  • Sample Preparation:

    • Pipette 200 µL of urine into a 2 mL glass vial.

    • Add 40 µL of methoxyamine hydrochloride solution.

  • Oximation:

    • Incubate the mixture at 60 °C for 30 minutes to form methoxime derivatives of the keto groups.

  • Extraction:

    • Transfer the sample to a 1.5 mL Eppendorf tube.

    • Add 20 µL of the internal standard solution.

    • Add 600 µL of ethyl acetate, vortex thoroughly for 1 minute, and centrifuge at 10,000 RPM for 3 minutes.

    • Carefully transfer 500 µL of the supernatant (organic layer) to a new 2 mL glass vial.

    • Add another 600 µL of ethyl acetate to the Eppendorf tube, vortex, and centrifuge again.

    • Combine the second supernatant with the first.

  • Drying:

    • Evaporate the combined supernatant to dryness under a stream of nitrogen at 35 °C or using a Speed Vac Concentrator.

  • Silylation:

    • To the dried residue, add 160 µL of hexane and 40 µL of BSTFA.

    • Incubate the vial at 70-90 °C for 15 minutes to form trimethylsilyl (TMS) derivatives.

  • Final Preparation:

    • Transfer the derivatized sample to a GC vial with an insert.

    • The sample is now ready for GC-MS analysis.

4.1.3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or high-resolution MS).

  • Column: A suitable capillary column for organic acid analysis (e.g., a low-polarity phase like 5% phenyl-methylpolysiloxane).

  • Injection: Typically, 1 µL of the derivatized sample is injected.

  • Oven Temperature Program: An appropriate temperature gradient is used to separate the organic acids. A typical program might start at 70°C, hold for 2 minutes, then ramp at 4°C/min to 155°C, hold for 2 minutes, ramp at 4°C/min to 170°C, hold for 2 minutes, and finally ramp to a higher temperature to elute all compounds.[12]

  • Mass Spectrometer: Operated in full scan mode (e.g., m/z 50-550) to acquire mass spectra for compound identification.[13] For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity.

  • Data Analysis: Compound identification is achieved by comparing the retention times and mass spectra to a library of known organic acid derivatives. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

2-Oxoadipate Dehydrogenase (OADH) Activity Assay

This spectrophotometric assay measures the activity of the 2-oxoadipate dehydrogenase complex by monitoring the reduction of an artificial electron acceptor. This protocol is adapted from general dehydrogenase assays.[14]

4.2.1. Principle

The activity of the E1a component of the OADHC can be measured using an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP by the enzyme in the presence of 2-oxoadipate leads to a decrease in absorbance at 600 nm.

4.2.2. Materials

  • Isolated mitochondria or purified 2-oxoadipate dehydrogenase complex

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Potassium cyanide (KCN) solution (0.2 M, freshly prepared) - Caution: Highly toxic! Handle with appropriate safety measures.

  • This compound solution (substrate)

  • Phenazine methosulfate (PMS) solution (12.5 mM, freshly prepared)

  • 2,6-Dichlorophenolindophenol (DCIP) solution (2.5 mM, freshly prepared)

  • Spectrophotometer capable of measuring absorbance at 600 nm

  • Cuvettes

4.2.3. Assay Procedure [14][15]

  • Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture:

    • 2 mL of 0.1 M Tris-HCl, pH 8.0

    • 0.1 mL of 0.2 M KCN (to inhibit the respiratory chain)

    • Appropriate volume of this compound solution to achieve the desired final concentration.

    • Enzyme preparation (e.g., 10 µL of mitochondrial preparation or purified enzyme).

    • Distilled water to a final volume of 2.85 mL.

  • Pre-incubation: Incubate the reaction mixture at 25 °C for 6 minutes to allow for temperature equilibration and any pre-reactions to occur.

  • Initiation of the Reaction:

    • Add 0.1 mL of 12.5 mM PMS solution.

    • Add 0.05 mL of 2.5 mM DCIP solution and mix briefly by inverting the cuvette.

  • Measurement:

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 600 nm over time. Record the linear portion of the reaction.

    • A blank reaction containing all components except the enzyme preparation should be run to account for any non-enzymatic reduction of DCIP.

  • Calculation of Enzyme Activity:

    • Calculate the rate of change in absorbance per minute (ΔOD600/min) from the linear portion of the curve.

    • Enzyme activity is calculated using the Beer-Lambert law and the molar extinction coefficient of DCIP (ε600 = 22,000 M-1cm-1).[14]

    • Activity (μmoles DCIP reduced/min/mg protein) = (ΔOD600/min) / (ε * path length) * (total volume / sample volume) / (protein concentration).

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow from the metabolic context of this compound to its analysis and the investigation of its enzymatic degradation.

Experimental_Workflow cluster_context Metabolic Context cluster_analysis Analytical Workflow cluster_enzymology Enzymatic Analysis Metabolism Lysine & Tryptophan Metabolism Intermediate This compound Metabolism->Intermediate Enzyme 2-Oxoadipate Dehydrogenase Complex Intermediate->Enzyme Sample Biological Sample (e.g., Urine) Intermediate->Sample Presence in Disease α-Ketoadipic Aciduria Enzyme->Disease Deficiency Enzyme_Source Enzyme Source (Mitochondria/Purified) Enzyme->Enzyme_Source Source for Extraction Extraction & Derivatization Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantification GCMS->Quantification Assay Dehydrogenase Activity Assay Enzyme_Source->Assay Kinetics Kinetic Parameter Determination (Km, Vmax) Assay->Kinetics

This compound Research Workflow

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Oxoadipic Acid in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic acid, also known as α-ketoadipic acid, is a key intermediate in the metabolism of the essential amino acids lysine and tryptophan, as well as hydroxylysine.[1][2] The quantification of this compound in urine is crucial for the diagnosis and monitoring of a rare inborn error of metabolism called 2-aminoadipic 2-oxoadipic aciduria.[1][3] This condition is characterized by elevated levels of this compound and 2-aminoadipic acid in urine and blood, and can present with a wide range of clinical symptoms, from being asymptomatic to severe neurological manifestations. This document provides detailed application notes and protocols for the accurate and reliable quantification of this compound in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Clinical Significance

Elevated urinary excretion of this compound is the primary biochemical marker for 2-aminoadipic 2-oxoadipic aciduria.[1][3] This autosomal recessive disorder results from mutations in the DHTKD1 gene, which encodes a component of the enzyme complex responsible for the oxidative decarboxylation of 2-oxoadipate.[2] The clinical presentation is highly variable, ranging from no symptoms to developmental delay, intellectual disability, hypotonia, ataxia, and epilepsy.[1][3][4] Therefore, accurate quantification of urinary this compound is essential for the differential diagnosis of patients with suspected metabolic disorders.

Quantitative Data

The concentration of this compound in urine is a critical diagnostic parameter. The following table summarizes the expected ranges in healthy individuals and in patients with 2-aminoadipic 2-oxoadipic aciduria.

PopulationMethodAnalyteConcentration (mmol/mol creatinine)Reference
Healthy Children (6-10 years)GC-MSThis compound1.2
Healthy IndividualsGC-MS / LC-MS/MSThis compoundTypically not detected or at very low levels[5]
Patients with 2-aminoadipic 2-oxoadipic aciduriaGC-MSThis compound10 - 970[5]

Metabolic Pathway of Lysine and Tryptophan

The following diagram illustrates the metabolic pathway leading to the formation and degradation of this compound. A defect in the 2-oxoadipate dehydrogenase complex leads to the accumulation of this compound.

metabolic_pathway cluster_defect Defect in 2-aminoadipic 2-oxoadipic aciduria Lysine Lysine Pipecolic_Acid_Pathway Pipecolic Acid Pathway Lysine->Pipecolic_Acid_Pathway Saccharopine_Pathway Saccharopine Pathway Lysine->Saccharopine_Pathway Tryptophan Tryptophan Two_Aminoadipic_Semialdehyde 2-Aminoadipic Semialdehyde Tryptophan->Two_Aminoadipic_Semialdehyde Hydroxylysine Hydroxylysine Hydroxylysine->Saccharopine_Pathway Pipecolic_Acid_Pathway->Two_Aminoadipic_Semialdehyde Saccharopine_Pathway->Two_Aminoadipic_Semialdehyde Two_Aminoadipic_Acid 2-Aminoadipic Acid Two_Aminoadipic_Semialdehyde->Two_Aminoadipic_Acid Two_Oxoadipic_Acid This compound Two_Aminoadipic_Acid->Two_Oxoadipic_Acid Glutaryl_CoA Glutaryl-CoA Two_Oxoadipic_Acid->Glutaryl_CoA 2-Oxoadipate Dehydrogenase Complex (DHTKD1) Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA

Metabolic pathway of lysine, tryptophan, and hydroxylysine.

Experimental Protocols

Two primary analytical methods are employed for the quantification of this compound in urine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the analysis of organic acids in urine. The protocol involves sample preparation, including extraction and derivatization, followed by GC-MS analysis.

gcms_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Urine_Sample Urine Sample (1-2 mL) Internal_Standard Add Internal Standard (e.g., deuterated organic acid) Urine_Sample->Internal_Standard Acidification Acidify to pH 1-2 (with HCl) Internal_Standard->Acidification Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Acidification->Extraction Drying Evaporate to Dryness (under nitrogen stream) Extraction->Drying Derivatization Derivatization: 1. Oximation (e.g., Methoxyamine HCl) 2. Silylation (e.g., BSTFA) Drying->Derivatization GC_MS GC-MS System Derivatization->GC_MS Data_Acquisition Data Acquisition (Scan or SIM mode) GC_MS->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

GC-MS workflow for this compound analysis.
  • Sample Collection and Storage:

    • Collect a random or first-morning urine sample in a sterile, preservative-free container.

    • If not analyzed immediately, store the sample frozen at -20°C or lower. Minimize freeze-thaw cycles.[6]

  • Materials and Reagents:

    • This compound standard

    • Internal Standard (e.g., deuterated this compound or another non-endogenous organic acid)

    • Hydrochloric acid (HCl)

    • Ethyl acetate (HPLC grade)

    • Sodium sulfate (anhydrous)

    • Methoxyamine hydrochloride

    • Pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Nitrogen gas

  • Sample Preparation:

    • Thaw the urine sample to room temperature and vortex to mix.

    • To 1 mL of urine, add a known amount of the internal standard.

    • Acidify the sample to a pH of 1-2 by adding HCl.

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the layers.

    • Transfer the upper organic layer to a clean tube. Repeat the extraction process.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Oximation: To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine. Cap the vial and heat at 60°C for 30 minutes. This step is crucial for keto-acids to prevent the formation of multiple derivatives.[6]

    • Silylation: After cooling, add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 60 minutes.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions (Example):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injection Volume: 1 µL (splitless mode).

    • Mass Spectrometer (MS) Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Full scan (e.g., m/z 50-600) for qualitative analysis and peak identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.

  • Data Analysis and Quantification:

    • Identify the this compound derivative peak based on its retention time and mass spectrum.

    • Quantify the concentration by comparing the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known concentrations of the this compound standard.

    • Normalize the final concentration to the urinary creatinine level, expressed as mmol/mol creatinine.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a high-throughput and sensitive alternative to GC-MS, often with simpler sample preparation that does not require derivatization.

lcms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample (e.g., 50 µL) Internal_Standard Add Internal Standard (e.g., deuterated this compound) Urine_Sample->Internal_Standard Dilution Dilute with Mobile Phase or Diluent Solution Internal_Standard->Dilution Centrifugation Centrifuge to Remove Particulates Dilution->Centrifugation LC_MS_MS LC-MS/MS System Centrifugation->LC_MS_MS Data_Acquisition Data Acquisition (MRM mode) LC_MS_MS->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

LC-MS/MS workflow for this compound analysis.
  • Sample Collection and Storage:

    • Follow the same procedure as for the GC-MS protocol.

  • Materials and Reagents:

    • This compound standard

    • Internal Standard (e.g., deuterated this compound)

    • Formic acid (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

  • Sample Preparation:

    • Thaw the urine sample to room temperature and vortex to mix.

    • To 50 µL of urine, add a known amount of the internal standard.

    • Dilute the sample with 450 µL of a suitable diluent (e.g., 0.1% formic acid in water).[7][8]

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC) Conditions (Example):

      • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.3 mL/min.

      • Gradient: A suitable gradient to separate this compound from other urinary components. For example, start with 2% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometer (MS/MS) Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for organic acids.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion or from the literature.

      • Ion Source Parameters: Optimize parameters such as spray voltage, source temperature, and gas flows for maximum signal intensity.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.

    • Calculate the concentration of this compound using a calibration curve generated from standards prepared in a similar matrix.

    • Normalize the final concentration to the urinary creatinine level, expressed as mmol/mol creatinine.

Conclusion

The quantification of this compound in urine is a vital tool for the diagnosis and management of 2-aminoadipic 2-oxoadipic aciduria. Both GC-MS and LC-MS/MS are powerful analytical techniques capable of providing accurate and reliable results. The choice of method may depend on the available instrumentation, required throughput, and the specific needs of the laboratory. The detailed protocols provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of metabolic disorders.

References

Application Note: HPLC Analysis of 2-Oxoadipic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic acid, also known as α-ketoadipic acid, is a key intermediate in the metabolic pathways of the essential amino acids L-lysine and L-tryptophan.[1] Elevated levels of this compound in biological fluids can be indicative of certain inborn errors of metabolism, such as 2-oxoadipic aciduria. Accurate and reliable quantification of this dicarboxylic acid is crucial for the diagnosis and monitoring of these metabolic disorders, as well as for research in related drug development.

This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in biological samples. The described protocol is based on established methods for the analysis of similar α-keto acids and employs pre-column derivatization for enhanced detection by UV-Vis spectrophotometry.

Metabolic Significance of this compound

This compound is a central metabolite in the degradation pathways of lysine and tryptophan. Within the mitochondria, it is converted to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex. Deficiencies in this enzyme complex can lead to the accumulation of this compound and its precursors, resulting in metabolic acidosis and other clinical manifestations. The study of this pathway is of significant interest in the fields of metabolic disorders and clinical chemistry.

Metabolic Pathway of this compound Lysine L-Lysine Intermediates1 Multiple Enzymatic Steps Lysine->Intermediates1 Saccharopine Pathway Tryptophan L-Tryptophan Intermediates2 Multiple Enzymatic Steps Tryptophan->Intermediates2 Aminoadipic_semialdehyde 2-Aminoadipic-6-semialdehyde Intermediates1->Aminoadipic_semialdehyde Intermediates2->Aminoadipic_semialdehyde Aminoadipic_acid 2-Aminoadipic acid Aminoadipic_semialdehyde->Aminoadipic_acid Oxoadipic_acid This compound Aminoadipic_acid->Oxoadipic_acid Glutaryl_CoA Glutaryl-CoA Oxoadipic_acid->Glutaryl_CoA Oxidative decarboxylation TCA_Cycle TCA Cycle Intermediates Glutaryl_CoA->TCA_Cycle Enzyme 2-Oxoadipate Dehydrogenase Complex Enzyme->Oxoadipic_acid

Figure 1: Simplified metabolic pathway showing the role of this compound.

Experimental Protocol

This protocol outlines a proposed method for the analysis of this compound. Note: This method should be fully validated for the specific matrix and intended use.

Materials and Reagents
  • This compound standard (≥95.0% purity, HPLC grade)[2]

  • 4-Nitro-1,2-phenylenediamine (NPD)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Perchloric acid

  • Potassium carbonate

  • Solid Phase Extraction (SPE) C18 cartridges

Sample Preparation (from Plasma/Serum)
  • Deproteinization: To 100 µL of plasma or serum, add 200 µL of ice-cold 10% (w/v) perchloric acid.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a clean tube and neutralize to approximately pH 7.0 with 3 M potassium carbonate.

  • Precipitation: Allow the sample to stand on ice for 15 minutes to precipitate potassium perchlorate.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Cleanup (Optional): For complex matrices, the supernatant can be further purified using a C18 SPE cartridge.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Derivatization Procedure
  • To 50 µL of the prepared sample or standard solution in a reaction vial, add 50 µL of a 10 mg/mL solution of NPD in methanol.

  • Add 25 µL of a catalyst solution (e.g., 1 M HCl in methanol).

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before injection into the HPLC system.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine) Deproteinization Deproteinization (Perchloric Acid) Biological_Sample->Deproteinization Centrifugation1 Centrifugation Deproteinization->Centrifugation1 Neutralization Neutralization (Potassium Carbonate) Centrifugation1->Neutralization Centrifugation2 Centrifugation Neutralization->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Add_NPD Addition of NPD Derivatizing Agent Filtration->Add_NPD Heating Heating (60°C) Add_NPD->Heating Injection HPLC Injection Heating->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (e.g., 255 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 2: General experimental workflow for the HPLC analysis of this compound.

HPLC Conditions
ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes, then re-equilibration
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 255 nm[3]
Injection Vol. 20 µL

Quantitative Data

The following table summarizes the expected performance characteristics of this proposed HPLC method. These values are based on similar analyses of α-keto acids and should be experimentally determined during method validation.

ParameterExpected Value
Retention Time (min) To be determined experimentally
Linearity (R²) > 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Discussion

The proposed RP-HPLC method with pre-column derivatization offers a robust and sensitive approach for the quantification of this compound in biological matrices. The use of a C18 column provides good retention and separation of the derivatized analyte from other matrix components. The derivatization with NPD significantly enhances the UV absorbance of this compound, allowing for sensitive detection at 255 nm.[3]

It is imperative that this method is thoroughly validated according to ICH guidelines or other relevant regulatory standards before its implementation for routine analysis. This validation should include the determination of specificity, linearity, range, accuracy, precision, limit of detection, limit of quantification, and robustness.

Conclusion

This application note provides a detailed framework for the development and implementation of an HPLC method for the analysis of this compound. The proposed protocol, based on established analytical principles for similar compounds, offers a solid starting point for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and related disorders. With proper validation, this method can serve as a valuable tool for the accurate and reliable quantification of this important biomarker.

References

Application Notes and Protocols for 2-Oxoadipic Acid Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction and quantification of 2-oxoadipic acid from plasma samples. The methodologies outlined are suitable for researchers in metabolic disease, nutritional science, and drug development who are interested in quantifying this key intermediate of lysine and tryptophan metabolism. The protocols cover sample preparation, extraction, and subsequent analysis by both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a crucial alpha-keto acid that serves as an intermediate in the catabolic pathways of the essential amino acids L-lysine and L-tryptophan. Elevated levels of this compound in plasma and urine can be indicative of inborn errors of metabolism, such as 2-oxoadipic aciduria, which results from a deficiency in the 2-oxoadipate dehydrogenase enzyme complex. Accurate and reliable quantification of this compound in plasma is therefore essential for the diagnosis and monitoring of these metabolic disorders, as well as for broader metabolic profiling in various research contexts.

The following protocols detail a robust method for the extraction of this compound from plasma using protein precipitation, a widely used technique for the effective removal of proteins prior to mass spectrometry analysis.[1]

Metabolic Context of this compound

The degradation pathways of lysine and tryptophan converge at the formation of this compound. In the mitochondrial matrix, this compound is oxidatively decarboxylated to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex. This process is a critical step in the catabolism of these amino acids.

Lysine_Tryptophan_Metabolism Lysine L-Lysine Intermediates1 Saccharopine Pathway Intermediates Lysine->Intermediates1 Multiple Steps Tryptophan L-Tryptophan Intermediates2 Kynurenine Pathway Intermediates Tryptophan->Intermediates2 Multiple Steps Alpha_Aminoadipic_Semialdehyde α-Aminoadipic semialdehyde Intermediates1->Alpha_Aminoadipic_Semialdehyde Intermediates2->Alpha_Aminoadipic_Semialdehyde Oxoadipic_Acid This compound Alpha_Aminoadipic_Semialdehyde->Oxoadipic_Acid Aminoadipate aminotransferase Glutaryl_CoA Glutaryl-CoA Oxoadipic_Acid->Glutaryl_CoA 2-Oxoadipate dehydrogenase Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Multiple Steps Extraction_Workflow Start Start: Plasma Sample Add_ACN Add Cold Acetonitrile (4:1) Start->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Incubate Incubate at -20°C Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Dry_Down Dry Down Supernatant Supernatant->Dry_Down Derivatize Derivatization Dry_Down->Derivatize GC_MS GC-MS Analysis Derivatize->GC_MS

References

Application Notes and Protocols: 2-Oxoadipic Acid as a Biomarker for Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxoadipic acid, also known as α-ketoadipic acid, is a key intermediate in the metabolic breakdown of the essential amino acids L-lysine and L-tryptophan.[1] Its catabolism is a critical step within mitochondrial metabolism, and disruptions in this pathway can lead to the accumulation of this compound and related metabolites in biological fluids. This accumulation serves as a direct biomarker for certain metabolic disorders. The primary and most well-characterized condition associated with elevated this compound is 2-aminoadipic and 2-oxoadipic aciduria, a rare autosomal recessive disorder caused by mutations in the DHTKD1 gene.[2][3][4] This gene encodes a key component of the 2-oxoadipate dehydrogenase complex, the enzyme responsible for the decarboxylation of 2-oxoadipate to glutaryl-CoA.[2][5]

While the clinical significance of 2-oxoadipic aciduria can be variable, ranging from asymptomatic to developmental delay and neurological issues, the biochemical phenotype is distinct.[3][6] Furthermore, the related metabolite 2-aminoadipic acid (2-AAA), which is in equilibrium with this compound, has been identified as a strong predictive biomarker for the future development of type 2 diabetes, highlighting the pathway's broader relevance to common metabolic diseases.[7][8][9]

This document provides detailed information on the metabolic pathway of this compound, its clinical significance, and protocols for its measurement in biological samples.

Metabolic Pathway of this compound

The degradation pathways of lysine, hydroxylysine, and tryptophan converge at the formation of 2-oxoadipate.[2] In the final step of this common pathway, the 2-oxoadipate dehydrogenase complex (OADHC), a mitochondrial enzyme, catalyzes the oxidative decarboxylation of 2-oxoadipate into glutaryl-CoA.[2][5] This complex is structurally similar to the 2-oxoglutarate dehydrogenase complex of the TCA cycle. A deficiency in the E1 subunit of OADHC, caused by mutations in the DHTKD1 gene, impairs this conversion, leading to the accumulation of 2-oxoadipate and its precursors.[2][10]

metabolic_pathway cluster_precursors Amino Acid Catabolism cluster_intermediates Common Pathway cluster_final Mitochondrial Catabolism Lysine Lysine AASA 2-Aminoadipic-6-semialdehyde Lysine->AASA Tryptophan Tryptophan Tryptophan->AASA AAA 2-Aminoadipic Acid AASA->AAA KOA This compound AAA->KOA Transamination GlutarylCoA Glutaryl-CoA KOA->GlutarylCoA 2-Oxoadipate Dehydrogenase (DHTKD1) block KOA->block TCA TCA Cycle GlutarylCoA->TCA block->GlutarylCoA Genetic Defect (2-Oxoadipic Aciduria)

Caption: Metabolic pathway of this compound formation and degradation.

Clinical Significance & Data Presentation

Elevated levels of this compound are the hallmark of 2-aminoadipic and 2-oxoadipic aciduria.[6] In affected individuals, this metabolite, which is often undetectable in healthy controls, accumulates significantly in urine and other body fluids.[2] The table below summarizes reported concentrations of this compound and related metabolites in patients diagnosed with this condition.

AnalyteMatrixPatient ConcentrationControl ConcentrationReference
This compoundUrine10 - 120 mmol/mol creatinineNot detected[2]
This compoundUrine59 mmol/mol creatinineNot stated (implies low/none)[11]
This compound (post-Lysine load)Urine263 mmol/mol creatinine (max)Not stated[11]
This compound (post-Tryptophan load)Urine280 mmol/mol creatinine (max)Not stated[11]
2-Aminoadipic AcidPlasma120 µmol/LNot stated[2]
2-Aminoadipic AcidSerum28 µmol/LNot stated[11]
2-Hydroxyadipic AcidUrine5 - 40 mmol/mol creatinineNot detected[2]
2-Hydroxyadipic AcidUrine136 mmol/mol creatinineNot stated[11]

Table 1: Reported concentrations of this compound and associated metabolites in patients with 2-aminoadipic and 2-oxoadipic aciduria.

The following diagram illustrates the logical relationship between the genetic defect and the resulting biochemical phenotype.

logical_relationship gene DHTKD1 Gene Mutation enzyme Defective 2-Oxoadipate Dehydrogenase Complex gene->enzyme leads to metabolism Impaired 2-Oxoadipate Catabolism enzyme->metabolism causes biomarker Accumulation of This compound metabolism->biomarker results in disease Metabolic Disease Phenotype (2-Oxoadipic Aciduria) biomarker->disease is a biomarker for

Caption: Logical flow from genetic defect to metabolic disease.

Experimental Protocols

The quantitative analysis of this compound in biological matrices is typically performed using mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).

A. Urine Sample:

  • Collection: Collect a mid-stream urine sample in a sterile container.

  • Storage: For short-term storage, keep at 2-8°C. For long-term storage (beyond 24 hours), aliquot and freeze at -80°C.

  • Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to remove particulate matter.

    • Use the supernatant for analysis. Dilution with deionized water may be necessary depending on instrument sensitivity.

B. Plasma/Serum Sample:

  • Collection: Collect whole blood in an appropriate tube (e.g., EDTA for plasma, SST for serum).

  • Processing:

    • For plasma, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C within one hour of collection.

    • For serum, allow the blood to clot at room temperature for 30 minutes before centrifuging as above.

  • Storage: Immediately aliquot the resulting plasma or serum into cryovials and store at -80°C until analysis.

  • Preparation (Protein Precipitation):

    • Thaw plasma/serum samples on ice.

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS analysis or proceed to derivatization for GC-MS.

This protocol provides a general methodology. Specific parameters must be optimized for the instrument in use.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient to separate this compound from other isomers and matrix components (e.g., 0-5% B over 1 min, 5-95% B over 8 min, hold at 95% B for 2 min, then re-equilibrate).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: A precursor ion and at least two product ions should be optimized using a pure standard of this compound. (Precursor [M-H]⁻: m/z 159.03).

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of a this compound standard prepared in a surrogate matrix (e.g., charcoal-stripped serum).

    • Calculate the concentration in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

experimental_workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Collect Sample Collection (Urine or Plasma) Store Storage at -80°C Collect->Store Thaw Thaw on Ice Store->Thaw Precipitate Protein Precipitation (for Plasma) Thaw->Precipitate Evaporate Evaporate & Reconstitute Precipitate->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Processing LCMS->Data Quantify Quantification vs. Calibration Curve Data->Quantify

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a definitive biomarker for the rare inborn error of metabolism, 2-aminoadipic and 2-oxoadipic aciduria. Its detection and quantification are crucial for the diagnosis of this disorder. The analytical protocols provided here, based on mass spectrometry, offer the sensitivity and specificity required for reliable measurement in clinical research. Given the established link between the related metabolite 2-aminoadipic acid and diabetes risk, further investigation into the role of this compound in more common metabolic diseases is a promising area for future research and potential drug development.

References

Application Notes and Protocols for the Study of 2-Oxoadipic Acid in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic acid, also known as α-ketoadipic acid, is a key intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan.[1] In healthy individuals, this compound is efficiently converted to glutaryl-CoA by the mitochondrial 2-oxoadipate dehydrogenase complex (OADHC).[1][2][3][4] However, genetic defects in this enzymatic pathway can lead to the accumulation of this compound and other upstream metabolites, resulting in a rare inborn error of metabolism known as 2-aminoadipic 2-oxoadipic aciduria (AMOXAD).[5][6] This application note provides a comprehensive overview of the role of this compound in metabolomics, its clinical significance, and detailed protocols for its quantification in biological samples.

Biochemical Significance and Clinical Relevance

The metabolic pathway of lysine and tryptophan degradation converges at this compound. The subsequent step, the oxidative decarboxylation of this compound to glutaryl-CoA, is catalyzed by the OADHC.[1][3][4] The E1 subunit of this complex is encoded by the DHTKD1 gene.[2][7] Mutations in the DHTKD1 gene lead to a deficiency in the OADHC, causing the accumulation of this compound, 2-aminoadipic acid, and 2-hydroxyadipic acid in bodily fluids.[5][6]

While many individuals with AMOXAD are asymptomatic, some may present with a range of neurological and developmental symptoms, including intellectual disability, muscular hypotonia, developmental delay, ataxia, and epilepsy.[5][6] Therefore, the accurate quantification of this compound in urine and plasma is crucial for the diagnosis and monitoring of AMOXAD.

Quantitative Data

The concentration of this compound is significantly elevated in individuals with AMOXAD compared to healthy controls, where it is often undetectable. The following table summarizes representative quantitative data from metabolomics studies.

AnalyteMatrixConditionConcentration RangeReference
This compoundUrine2-Aminoadipic 2-Oxoadipic Aciduria (AMOXAD)10–120 mmol/mol creatinine[5]
This compoundUrineHealthy ControlNot typically detected[5]
2-Aminoadipic AcidPlasma2-Aminoadipic 2-Oxoadipic Aciduria (AMOXAD)~120 µmol/L[5]
2-Aminoadipic AcidPlasmaHealthy ControlTrace amounts
2-Hydroxyadipic AcidUrine2-Aminoadipic 2-Oxoadipic Aciduria (AMOXAD)5–40 mmol/mol creatinine[5]
2-Hydroxyadipic AcidUrineHealthy ControlNot typically detected[5]

Signaling Pathway and Disease Mechanism

The primary mechanism of disease in AMOXAD is the direct consequence of the enzymatic block in the lysine and tryptophan degradation pathway due to mutations in the DHTKD1 gene. This leads to the accumulation of upstream metabolites, including this compound. While this compound itself is not known to be a direct signaling molecule, its accumulation, along with other metabolites, can lead to cellular dysfunction.

cluster_0 Healthy State cluster_1 AMOXAD Pathophysiology Lysine/Tryptophan Lysine/Tryptophan This compound This compound Lysine/Tryptophan->this compound Multiple Steps Glutaryl-CoA Glutaryl-CoA This compound->Glutaryl-CoA DHTKD1 (OADHC) Energy Production (TCA Cycle) Energy Production (TCA Cycle) Glutaryl-CoA->Energy Production (TCA Cycle) DHTKD1 Gene Mutation DHTKD1 Gene Mutation Defective DHTKD1 Protein Defective DHTKD1 Protein DHTKD1 Gene Mutation->Defective DHTKD1 Protein Impaired OADHC Activity Impaired OADHC Activity Defective DHTKD1 Protein->Impaired OADHC Activity Accumulation of this compound Accumulation of this compound Impaired OADHC Activity->Accumulation of this compound Neurological Symptoms Neurological Symptoms Accumulation of this compound->Neurological Symptoms Potential Cellular Toxicity

Fig. 1: Disease mechanism of 2-aminoadipic 2-oxoadipic aciduria (AMOXAD).

Experimental Protocols

The gold standard for the quantitative analysis of this compound in biological samples is mass spectrometry, either coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). Due to the low volatility and thermal instability of organic acids, derivatization is a critical step for GC-MS analysis.

Protocol 1: Quantitative Analysis of this compound in Urine by GC-MS

This protocol describes a general procedure for the analysis of this compound in urine using GC-MS following extraction and derivatization.

1. Sample Preparation and Extraction

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 10,000 x g for 5 minutes to remove particulate matter.

  • To 1 mL of the supernatant, add an internal standard (e.g., a stable isotope-labeled version of this compound or another non-endogenous organic acid).

  • Acidify the urine to a pH < 2 with hydrochloric acid.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube. Repeat the extraction two more times and pool the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor characteristic ions for the TMS derivative of this compound.

start Urine Sample centrifuge Centrifugation start->centrifuge add_is Add Internal Standard centrifuge->add_is extract Liquid-Liquid Extraction (Ethyl Acetate) add_is->extract dry_down Evaporation to Dryness extract->dry_down derivatize Derivatization (BSTFA + 1% TMCS) dry_down->derivatize gcms GC-MS Analysis derivatize->gcms data Quantitative Data gcms->data

Fig. 2: Experimental workflow for GC-MS analysis of this compound.
Protocol 2: Quantitative Analysis of this compound in Plasma by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity and may not require derivatization, simplifying sample preparation.

1. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., with a polar endcapping).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to resolve this compound from other isomers.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

Conclusion

The study of this compound is critical for the understanding and diagnosis of inborn errors of lysine and tryptophan metabolism. The protocols and information provided herein offer a robust framework for researchers, scientists, and drug development professionals to accurately quantify this important metabolite in metabolomics studies, paving the way for improved diagnostic strategies and a deeper understanding of the pathophysiology of AMOXAD.

References

Synthesis of Isotopically Labeled 2-Oxoadipic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the synthesis of isotopically labeled 2-oxoadipic acid (also known as α-ketoadipic acid). Isotopically labeled this compound is a crucial tool for metabolic research, particularly in studying the pathways of lysine and tryptophan degradation. Its application as an internal standard in mass spectrometry-based quantification and for tracing metabolic fluxes in various physiological and pathological states is of significant interest to researchers in drug development and life sciences.

Introduction

This compound is a key intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan.[1][2] Genetic defects in the enzymes responsible for its metabolism can lead to the rare inherited disorder known as 2-oxoadipic aciduria, characterized by the accumulation of 2-oxoadipic and 2-aminoadipic acids in bodily fluids. The synthesis of isotopically labeled versions of this compound, incorporating stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C), or the radioisotope carbon-14 (¹⁴C), is essential for advancing our understanding of these metabolic pathways and for the development of diagnostic and therapeutic strategies.

This document outlines two primary strategies for the synthesis of isotopically labeled this compound: a proposed multi-step chemical synthesis and a biosynthetic approach leveraging microbial or enzymatic conversion of labeled precursors.

Data Presentation

The choice of synthetic route will depend on the desired labeling pattern, required yield, and available resources. Below is a summary of potential quantitative data for the proposed synthetic methods.

ParameterProposed Chemical SynthesisProposed Biosynthetic Method
Starting Material Isotopically labeled diethyl oxalate or succinic acid derivative[U-¹³C]-Glucose or other labeled carbon source
Isotopic Purity > 98%> 95%
Positional Specificity High (depends on labeled precursor)Uniform labeling (e.g., U-¹³C)
Overall Yield 10-20% (multi-step)Variable (depends on microbial strain and fermentation conditions)
Scale Milligrams to gramsMilligrams to grams
Primary Analytical NMR, Mass SpectrometryMass Spectrometry, HPLC
Techniques

Proposed Synthetic Methodologies

While specific, detailed protocols for the synthesis of isotopically labeled this compound are not extensively reported in the peer-reviewed literature, the following sections provide plausible and detailed experimental protocols based on established chemical and biochemical principles.

Protocol 1: Proposed Chemical Synthesis of [1,2-¹³C₂]-2-Oxoadipic Acid

This proposed chemical synthesis is based on a modified malonic ester synthesis to construct the carbon backbone with isotopic labels at specific positions. This example focuses on the synthesis of [1,2-¹³C₂]-2-oxoadipic acid.

Principle: The synthesis starts with the alkylation of diethyl malonate with a labeled four-carbon synthon, followed by functional group manipulations to introduce the α-keto group and subsequent hydrolysis to yield the desired product.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • [1,4-¹³C₂]-1,4-dibromobutane (as an example labeled precursor)

  • Potassium hydroxide

  • Hydrochloric acid

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate

  • Diethyl ether

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Experimental Protocol:

  • Step 1: Synthesis of Diethyl 2-([4-¹³C]-4-bromobutyl)malonate.

    • In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate in anhydrous ethanol.

    • Add sodium ethoxide portion-wise at 0 °C and stir for 30 minutes.

    • Slowly add a solution of [1,4-¹³C₂]-1,4-dibromobutane in anhydrous ethanol.

    • Allow the reaction to warm to room temperature and then reflux for 12 hours.

    • Cool the reaction mixture, filter to remove sodium bromide, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain diethyl 2-([4-¹³C]-4-bromobutyl)malonate.

  • Step 2: Saponification to 2-([4-¹³C]-4-carboxybutyl)malonic acid.

    • Dissolve the purified product from Step 1 in a mixture of ethanol and water.

    • Add a solution of potassium hydroxide and reflux for 4 hours.

    • Cool the mixture and acidify with concentrated hydrochloric acid to pH 1-2.

    • Extract the aqueous layer with diethyl ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the dicarboxylic acid.

  • Step 3: Decarboxylation to [6-¹³C]-5-carboxypentanoic acid.

    • Heat the product from Step 2 at 150-160 °C until the evolution of CO₂ ceases.

    • The resulting product is [6-¹³C]-adipic acid.

  • Step 4: α-Bromination of [6-¹³C]-Adipic Acid.

    • To the [6-¹³C]-adipic acid, add thionyl chloride and a catalytic amount of DMF and heat to form the diacyl chloride.

    • Treat the diacyl chloride with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in an inert solvent to achieve α-bromination.

    • Carefully quench the reaction and purify the resulting α-bromo-[6-¹³C]-adipic acid derivative.

  • Step 5: Hydrolysis to [1,2-¹³C₂]-2-Oxoadipic Acid.

    • Hydrolyze the α-bromo derivative from the previous step under aqueous acidic or basic conditions to yield [1,2-¹³C₂]-2-hydroxyadipic acid.

    • Oxidize the 2-hydroxyadipic acid using a mild oxidizing agent (e.g., Swern oxidation or using PCC) to yield the final product, [1,2-¹³C₂]-2-oxoadipic acid.

    • Purify the final product by recrystallization or preparative HPLC.

Characterization: The final product should be characterized by:

  • ¹H and ¹³C NMR spectroscopy to confirm the structure and the position of the isotopic labels.

  • Mass spectrometry to determine the molecular weight and isotopic enrichment.

Protocol 2: Proposed Biosynthetic Production of Uniformly ¹³C-Labeled (U-¹³C)-2-Oxoadipic Acid

This protocol outlines a method for producing uniformly ¹³C-labeled this compound by culturing a microorganism capable of producing this compound on a ¹³C-labeled carbon source. This approach can be advantageous for producing highly and uniformly labeled compounds. The biosynthesis of 2-oxoadipate can be achieved from 2-oxoglutarate, a tricarboxylic acid (TCA) cycle intermediate.[3]

Principle: A suitable microorganism (e.g., a genetically engineered strain of E. coli or Saccharomyces cerevisiae) is grown in a defined medium where the primary carbon source is uniformly ¹³C-labeled glucose. The microorganism's metabolic machinery will incorporate the ¹³C atoms into its metabolites, including this compound.

Materials:

  • Microbial strain (e.g., engineered E. coli with an enhanced lysine biosynthesis pathway)

  • [U-¹³C]-Glucose

  • Defined minimal medium (e.g., M9 minimal medium) supplemented with necessary salts and nitrogen source

  • Bioreactor or shake flasks

  • Centrifuge

  • Cell disruption equipment (e.g., sonicator, French press)

  • HPLC system for purification

  • Lyophilizer

Experimental Protocol:

  • Step 1: Pre-culture Preparation.

    • Inoculate a single colony of the selected microbial strain into a small volume of standard rich medium (e.g., LB broth) and grow overnight at the optimal temperature with shaking.

  • Step 2: Main Culture in ¹³C-Labeled Medium.

    • Prepare the defined minimal medium with [U-¹³C]-glucose as the sole carbon source.

    • Inoculate the ¹³C-labeled medium with the pre-culture to a starting OD₆₀₀ of ~0.1.

    • Incubate the culture in a bioreactor or shake flask at the optimal temperature with appropriate aeration and agitation. Monitor cell growth (OD₆₀₀) and substrate consumption.

  • Step 3: Induction of this compound Production (if applicable).

    • If the expression of the metabolic pathway is under an inducible promoter, add the appropriate inducer (e.g., IPTG) at the mid-log phase of growth.

  • Step 4: Harvesting and Extraction.

    • Harvest the cells by centrifugation when the culture reaches the stationary phase or when this compound production is maximal.

    • Separate the supernatant and the cell pellet. This compound may be present in both the intracellular and extracellular fractions.

    • For intracellular extraction, resuspend the cell pellet in a suitable buffer and disrupt the cells using sonication or a French press.

    • Centrifuge the cell lysate to remove cell debris and collect the supernatant.

  • Step 5: Purification of (U-¹³C)-2-Oxoadipic Acid.

    • Combine the culture supernatant and the intracellular extract.

    • Remove proteins by precipitation (e.g., with cold ethanol or perchloric acid) followed by centrifugation.

    • Purify the (U-¹³C)-2-oxoadipic acid from the cleared supernatant using preparative reversed-phase HPLC.

    • Collect the fractions containing the product and confirm its identity and purity by analytical HPLC and mass spectrometry.

    • Lyophilize the purified fractions to obtain the final product as a solid.

Characterization:

  • Mass spectrometry is the primary method to confirm the uniform incorporation of ¹³C and to determine the isotopic enrichment.

  • NMR spectroscopy can also be used to confirm the structure and uniform labeling pattern.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this document.

Synthesis_Workflow General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Labeled Precursor Labeled Precursor Reaction/Fermentation Reaction/Fermentation Labeled Precursor->Reaction/Fermentation Crude Product Crude Product Reaction/Fermentation->Crude Product Extraction Extraction Crude Product->Extraction Chromatography Chromatography Extraction->Chromatography Pure Labeled Product Pure Labeled Product Chromatography->Pure Labeled Product QC (NMR, MS) QC (NMR, MS) Pure Labeled Product->QC (NMR, MS)

Caption: General workflow for the synthesis and purification of isotopically labeled compounds.

Biosynthetic_Pathway Biosynthesis of 2-Oxoadipate from 2-Oxoglutarate 2-Oxoglutarate 2-Oxoglutarate Homocitrate Homocitrate 2-Oxoglutarate->Homocitrate Homocitrate Synthase Homoaconitate Homoaconitate Homocitrate->Homoaconitate Homoaconitase Homoisocitrate Homoisocitrate Homoaconitate->Homoisocitrate Homoaconitase 2-Oxoadipate 2-Oxoadipate Homoisocitrate->2-Oxoadipate Homoisocitrate Dehydrogenase

Caption: Key enzymatic steps in the biosynthesis of 2-oxoadipate from 2-oxoglutarate.

References

Application Notes: Cell Culture Models for Studying 2-Oxoadipic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Oxoadipic acid (also known as α-ketoadipic acid) is a key intermediate in the mitochondrial catabolism of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] The metabolic flux through this pathway is critical for cellular energy homeostasis.[3] Dysregulation of this compound metabolism, primarily due to mutations in the DHTKD1 gene, leads to the rare inborn error of metabolism known as 2-aminoadipic 2-oxoadipic aciduria (AMOXAD).[4][5][6] This condition is characterized by the accumulation of this compound and related metabolites in bodily fluids, and can be associated with a range of neurological symptoms.[4][7]

In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying this compound metabolism and for developing potential therapeutic strategies for AMOXAD. These models allow for controlled investigations into gene function, metabolic flux, and the cellular consequences of metabolic defects. This document provides detailed protocols and application notes for utilizing patient-derived fibroblasts and genetically engineered cell lines to study this crucial metabolic pathway.

Key Cell Culture Models

Patient-Derived Fibroblasts

Primary fibroblast cell lines established from skin biopsies of patients with AMOXAD are a cornerstone model for studying this disorder.[8][9] These cells carry the patient's specific mutations (e.g., in DHTKD1) and endogenously replicate the primary biochemical phenotype of the disease: the accumulation of this compound.[4][7]

Applications:

  • Disease Phenotyping: Direct measurement of accumulated metabolites in cells and culture media.

  • Functional Validation: Used in complementation assays where expressing a wild-type copy of the defective gene can rescue the metabolic phenotype.[4][5]

  • Biomarker Discovery: Analysis of cellular responses to metabolite accumulation.

  • Preclinical Drug Screening: Testing the efficacy of small molecules or other therapeutic modalities aimed at restoring normal metabolism.

Genetically Engineered Cell Lines

The use of genome engineering technologies, such as CRISPR-Cas9, allows for the creation of specific disease-relevant mutations in common, robustly growing cell lines (e.g., HAP-1, HEK293). Knockout (KO) or knockdown of genes like DHTKD1 can replicate the metabolic defects seen in AMOXAD.[10]

Applications:

  • Mechanism of Action Studies: Investigating the specific role of a gene (e.g., DHTKD1) in mitochondrial function and energy production, independent of a patient's genetic background.[10][11]

  • Pathway Analysis: Dissecting the contribution of specific enzymes to the overall metabolic network.

  • High-Throughput Screening: Engineered cell lines are often more suitable for large-scale screening campaigns than primary fibroblasts.

Metabolic Pathways and Experimental Workflows

The degradation of lysine and tryptophan converges on the formation of 2-oxoadipate, which is then decarboxylated to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex (OADHC), a mitochondrial enzyme complex where DHTKD1 is a key component.[3][4][12]

MetabolicPathway cluster_Mitochondrion Mitochondrial Matrix Lysine L-Lysine AASS AASS Lysine->AASS Saccharopine Pathway Tryptophan L-Tryptophan Two_AA_Semialdehyde 2-Aminoadipate Semialdehyde Tryptophan->Two_AA_Semialdehyde Kynurenine Pathway Two_AA 2-Aminoadipate Two_AA_Semialdehyde->Two_AA AADAT AADAT Two_AA->AADAT Two_OA 2-Oxoadipate OADHC OADHC (DHTKD1 subunit) Two_OA->OADHC Defective in AMOXAD Glutaryl_CoA Glutaryl-CoA Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle AASS->Two_AA_Semialdehyde AADAT->Two_OA OADHC->Glutaryl_CoA

Caption: Lysine and Tryptophan degradation pathways converging on 2-Oxoadipate.

A typical experimental workflow for validating the function of DHTKD1 using patient-derived fibroblasts involves cell culture, genetic modification via lentiviral transduction, and subsequent metabolic analysis.

ExperimentalWorkflow Biopsy 1. Obtain Patient Skin Biopsy Fibroblast 2. Establish Primary Fibroblast Culture Biopsy->Fibroblast Expansion 3. Cell Expansion and Cryopreservation Fibroblast->Expansion Transduction 4. Lentiviral Transduction Expansion->Transduction Selection 5. Antibiotic Selection (e.g., Neomycin) Transduction->Selection WT_DHTKD1 Wild-Type DHTKD1 Expression Vector WT_DHTKD1->Transduction Control_Vector Empty/Control Vector Control_Vector->Transduction Metabolic_Assay 6. Metabolic Assay Selection->Metabolic_Assay Isotope_Labeling Incubate with d4-Lysine Metabolic_Assay->Isotope_Labeling Flux Analysis No_Labeling Standard Media Metabolic_Assay->No_Labeling Basal Levels Analysis 7. Sample Collection (Cells + Media) Isotope_Labeling->Analysis No_Labeling->Analysis GCMS 8. GC/MS Analysis of 2-Oxoadipate Levels Analysis->GCMS Result 9. Data Comparison and Functional Validation GCMS->Result

Caption: Experimental workflow for functional validation of DHTKD1 in patient fibroblasts.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies using patient-derived fibroblasts to investigate AMOXAD.

Table 1: Biochemical Phenotype in Patients with DHTKD1 Mutations This table presents the levels of key metabolites in patients diagnosed with 2-aminoadipic 2-oxoadipic aciduria.

Patient IDDHTKD1 Mutations (cDNA)2-Oxoadipate (urine, mmol/mol creatinine)2-Hydroxyadipate (urine, mmol/mol creatinine)2-Aminoadipate (plasma, µmol/L)
Patient 1c.1A>G; c.2185G>A10 – 1205 – 40120
Patient 2c.1228C>T; c.2185G>A520 – 970100 – 150Above normal
Reference Range-Not DetectedNot Detected< 5
Data adapted from Danhauser K, et al. (2012).[4]

Table 2: Metabolic Correction in DHTKD1-Complemented Patient Fibroblasts This table shows the production of deuterium-labeled 2-oxoadipate (d4-2-OA) from d4-lysine in control and patient fibroblasts with and without wild-type DHTKD1 expression.

Cell LineConditiond4-2-Oxoadipate Production (Arbitrary Units, Mean ± SD)
ControlUntreatedNot Detected
Patient 1Untreated10.5 ± 1.5
Patient 1+ Wild-Type DHTKD12.0 ± 0.5
Patient 2Untreated12.0 ± 2.0
Patient 2+ Wild-Type DHTKD12.5 ± 0.8
Data are illustrative, based on findings from Danhauser K, et al. (2012).[4]

Experimental Protocols

Protocol 1: Culture of Patient-Derived Fibroblasts

This protocol describes the standard procedure for culturing and maintaining human primary fibroblasts for metabolic studies.

Materials:

  • Complete Growth Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Calf Serum (FCS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Cells: Rapidly thaw a cryopreserved vial of fibroblasts in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.

  • Initial Plating: Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh Complete Growth Medium. Transfer to a T-75 flask.

  • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.

  • Maintenance: Change the medium every 2-3 days.

  • Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with 5 mL of sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of Complete Growth Medium.

  • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Resuspend the pellet in fresh medium and re-plate into new flasks at a desired split ratio (e.g., 1:3 or 1:4).

Protocol 2: Lentiviral Complementation Assay for DHTKD1 Function

This protocol details the rescue of the metabolic phenotype in patient fibroblasts by re-introducing the wild-type DHTKD1 gene.[4]

Materials:

  • Patient fibroblasts (cultured as in Protocol 1)

  • Lentiviral particles containing the full-length human DHTKD1 cDNA and a selection marker (e.g., neomycin resistance).

  • Control lentiviral particles (e.g., empty vector or GFP).

  • Polybrene (8 µg/mL)

  • Selection antibiotic (e.g., G418/Neomycin)

  • Complete Growth Medium

Procedure:

  • Cell Seeding: Seed patient fibroblasts in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.

  • Transduction: On the following day, replace the medium with fresh Complete Growth Medium containing Polybrene (final concentration 4-8 µg/mL).

  • Add the lentiviral particles (for wild-type DHTKD1 or control vector) at a predetermined Multiplicity of Infection (MOI). Gently swirl the plate to mix.

  • Incubation: Incubate the cells for 18-24 hours at 37°C.

  • Medium Change: After incubation, remove the virus-containing medium and replace it with fresh Complete Growth Medium.

  • Selection: 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., G418) to the medium. Maintain selection for 7-10 days, changing the medium every 2-3 days, until non-transduced control cells have died.

  • Expansion: Expand the surviving, stably transduced cell population for subsequent experiments.

  • Validation of Expression: Confirm the overexpression of the DHTKD1 protein via Western Blotting using a specific anti-DHTKD1 antibody.

Protocol 3: Stable Isotope Labeling for Metabolic Flux Analysis

This protocol uses a stable isotope-labeled precursor to trace the metabolic pathway leading to 2-oxoadipate.[4]

Materials:

  • Transduced and non-transduced patient and control fibroblasts, plated in 6-well plates.

  • Labeling Medium: Custom MEM (lysine-free) supplemented with 10% dialyzed FCS, 1% Penicillin-Streptomycin, and 4 mM 4,4,5,5-d₄-lysine.

  • Control Medium: Standard Complete Growth Medium.

Procedure:

  • Cell Seeding: Plate an equal number of cells for each condition (Control, Patient, Patient + WT DHTKD1) into 6-well plates and allow them to adhere overnight.

  • Medium Exchange: Aspirate the standard medium and wash the cells once with sterile PBS.

  • Add 2 mL of pre-warmed Labeling Medium (or Control Medium) to the appropriate wells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Sample Collection:

    • Media: Collect the culture medium from each well into a labeled microcentrifuge tube.

    • Cells: Wash the cell monolayer twice with ice-cold PBS. Add a suitable extraction solvent (e.g., 80% methanol) and scrape the cells. Transfer the cell lysate to a labeled microcentrifuge tube.

  • Sample Processing: Centrifuge the media and cell lysate samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet debris. Collect the supernatant for analysis. Store all samples at -80°C until analysis.

Protocol 4: Quantification of 2-Oxoadipate by GC/MS

This protocol provides a general workflow for the derivatization and analysis of 2-oxoadipate from cell culture samples using Gas Chromatography-Mass Spectrometry (GC/MS).[4]

Materials:

  • Internal standard (e.g., a known amount of a commercially available stable-isotope labeled this compound).

  • Derivatization agent (e.g., ethoxime followed by silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Organic solvents (e.g., ethyl acetate).

  • GC/MS system.

Procedure:

  • Sample Preparation: Thaw the collected supernatant from cell lysates and media (from Protocol 3). Add the internal standard to each sample.

  • Derivatization:

    • Evaporate the samples to dryness under a stream of nitrogen.

    • Add the first derivatization agent (e.g., ethoxyamine hydrochloride in pyridine) to protect the keto group. Incubate as required (e.g., 60 minutes at 60°C).

    • Add the second derivatization agent (e.g., BSTFA) to silylate the carboxyl and hydroxyl groups. Incubate as required (e.g., 30 minutes at 60°C).

  • GC/MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC column.

    • Run a temperature gradient program to separate the analytes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect specific fragment ions.

      • For unlabeled 2-oxoadipate, monitor fragment ion m/z 302.[4]

      • For d₄-labeled 2-oxoadipate, monitor fragment ion m/z 306.[4]

  • Data Analysis:

    • Integrate the peak areas for the target analytes and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration of 2-oxoadipate by comparing the sample ratios to a standard curve generated from known concentrations of pure this compound.

References

Application Notes and Protocols: Animal Models of 2-Oxoadipic Aciduria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic aciduria, also known as 2-aminoadipic 2-oxoadipic aciduria (AMOXAD), is a rare autosomal recessive metabolic disorder characterized by the accumulation of 2-oxoadipic acid, 2-aminoadipic acid, and 2-hydroxyadipic acid.[1][2] The underlying cause of this condition is a deficiency in the 2-oxoadipate dehydrogenase complex (OADHC), which is involved in the catabolism of lysine, hydroxylysine, and tryptophan.[3] Mutations in the DHTKD1 gene, encoding the E1 subunit of the OADHC, have been identified as the primary cause of 2-oxoadipic aciduria.[4] While some individuals with this biochemical phenotype are asymptomatic, others may present with a range of neurological symptoms, including developmental delay, hypotonia, ataxia, and epilepsy.[1] Furthermore, mutations in DHTKD1 have also been linked to Charcot-Marie-Tooth disease type 2Q (CMT2Q), an inherited peripheral neuropathy.[3][5]

To investigate the pathophysiology of 2-oxoadipic aciduria and to explore potential therapeutic strategies, animal models that recapitulate the biochemical and clinical features of the disease are essential. This document provides detailed application notes and protocols for the use of Dhtkd1 knockout mouse models, the primary animal model for studying this disorder.

Animal Models of 2-Oxoadipic Aciduria

The most extensively characterized animal model for 2-oxoadipic aciduria is the Dhtkd1 knockout mouse. These mice are generated by deleting or inactivating the Dhtkd1 gene, thereby mimicking the genetic basis of the human disease.[5]

Phenotypic Summary of Dhtkd1 Knockout Mice

Dhtkd1 knockout mice exhibit a range of neurological and metabolic phenotypes that are relevant to 2-oxoadipic aciduria and associated disorders like CMT2Q.

Metabolic Phenotype:

  • Elevated Urinary Excretion of this compound (2-OAA) and 2-Aminoadipic Acid (2-AAA): This is the hallmark biochemical feature of the disease and is consistently observed in Dhtkd1 knockout mice.[5]

  • Altered Glucose Homeostasis: Studies have shown that Dhtkd1 knockout mice can have increased insulin sensitivity and glucose tolerance.[5]

Neurological Phenotype:

  • Peripheral Neuropathy: Mice lacking Dhtkd1 develop a peripheral neuropathy that mimics aspects of Charcot-Marie-Tooth disease, including reduced nerve conduction velocity, demyelination, and axonal loss in sciatic nerves.[1][5]

  • Motor Deficits: These mice display progressive muscle weakness, reduced motor coordination, and decreased exercise tolerance, which can be assessed using tests like the rotarod and treadmill.[5]

  • Sensory Deficits: Some studies have reported sensory loss in Dhtkd1 knockout mice.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from studies of Dhtkd1 knockout mice.

Table 1: Biochemical Phenotype of Dhtkd1 Knockout Mice

AnalyteSample TypeGenotypeValue (Mean ± SD/SEM)Fold Change vs. Wild-TypeReference
2-Aminoadipic Acid (2-AAA)UrineDhtkd1-/-Significantly Increased-[5]
This compound (2-OAA)UrineDhtkd1-/-Significantly Increased-[5]
Serum InsulinSerumDhtkd1-/-Higher than Wild-Type-[5]
Plasma IGF-1PlasmaDhtkd1-/-Increased-[5]
Serum Lactate Dehydrogenase (LDH)SerumDhtkd1-/-Significantly Elevated-[5]
Serum Creatinine Kinase (CK)SerumDhtkd1-/-Significantly Elevated-[5]

Table 2: Neurological Phenotype of Dhtkd1 Knockout Mice (6-month-old)

ParameterTestGenotypeValue (Mean ± SD/SEM)% Change vs. Wild-TypeReference
Motor CoordinationRotarod Test (retention time)Dhtkd1-/-Significantly Decreased-[5]
Exercise ToleranceTreadmill Test (running distance)Dhtkd1-/-Significantly Decreased-[5]
Motor Nerve Conduction Velocity (MNCV)Sciatic NerveDhtkd1-/-Significantly Decreased-[5]
Sensory Nerve Conduction Velocity (SNCV)Sciatic NerveDhtkd1-/-Significantly Decreased-[5]

Signaling Pathways and Experimental Workflows

Lysine Degradation Pathway

The following diagram illustrates the L-lysine degradation pathway and the role of the 2-oxoadipate dehydrogenase complex (OADHC), of which DHTKD1 is a key component.

Lysine_Degradation_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Multiple Steps Aminoadipate_semialdehyde L-2-Aminoadipate-6-semialdehyde Saccharopine->Aminoadipate_semialdehyde Aminoadipate L-2-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate Oxoadipate 2-Oxoadipate Aminoadipate->Oxoadipate DHTKD1 2-Oxoadipate Dehydrogenase Complex (DHTKD1) Oxoadipate->DHTKD1 Glutaryl_CoA Glutaryl-CoA Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Multiple Steps DHTKD1->Glutaryl_CoA Decarboxylation

Caption: L-lysine degradation pathway highlighting the role of DHTKD1.
Experimental Workflow for Generating and Analyzing Dhtkd1 Knockout Mice

This diagram outlines the typical workflow from generating the knockout mice to their phenotypic analysis.

Experimental_Workflow cluster_generation Mouse Model Generation cluster_phenotyping Phenotypic Analysis Gene_Targeting Gene Targeting (CRISPR/Cas9 or Homologous Recombination) ES_Cells ES Cell Manipulation (for Homologous Recombination) Gene_Targeting->ES_Cells Zygote_Injection Zygote/Blastocyst Injection Gene_Targeting->Zygote_Injection ES_Cells->Zygote_Injection Chimeric_Mice Generation of Chimeric Mice Zygote_Injection->Chimeric_Mice Breeding Breeding to Obtain Knockout Line Chimeric_Mice->Breeding Genotyping Genotyping Breeding->Genotyping Metabolic Metabolic Phenotyping (Urine Organic Acids) Genotyping->Metabolic Neurological Neurological Phenotyping (Rotarod, NCV) Genotyping->Neurological Histological Histological Analysis (Sciatic Nerve) Genotyping->Histological Data_Analysis Data Analysis and Interpretation Metabolic->Data_Analysis Neurological->Data_Analysis Histological->Data_Analysis

Caption: Workflow for Dhtkd1 knockout mouse generation and analysis.

Experimental Protocols

Protocol 1: Generation of Dhtkd1 Knockout Mice using CRISPR/Cas9

This protocol is based on the strategy used by the Knockout Mouse Phenotyping Program (KOMP).[6]

1. Design of Guide RNAs (gRNAs):

  • Design gRNAs targeting a critical exon of the Dhtkd1 gene. For example, targeting exon 3 can lead to a frameshift mutation and a premature stop codon.[6]

  • Use online tools to design gRNAs with high on-target and low off-target scores.

2. Preparation of CRISPR/Cas9 Reagents:

  • Synthesize or purchase the designed gRNAs and Cas9 nuclease (as protein or mRNA).

3. Zygote Microinjection or Electroporation:

  • Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

  • Microinject the gRNAs and Cas9 protein/mRNA into the cytoplasm or pronuclei of the zygotes.

  • Alternatively, use electroporation to deliver the CRISPR/Cas9 components into the zygotes.[7]

4. Embryo Transfer:

  • Transfer the microinjected/electroporated zygotes into the oviducts of pseudopregnant surrogate female mice.

5. Identification of Founder Mice:

  • After birth, screen the pups for the desired mutation by PCR amplification of the target region followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis.

6. Breeding and Colony Establishment:

  • Breed the founder mice with wild-type mice to establish a heterozygous knockout line.

  • Intercross heterozygous mice to generate homozygous knockout mice.

Protocol 2: Genotyping of Dhtkd1 Knockout Mice

This protocol is adapted from a TaqMan qPCR genotyping assay.[8]

1. DNA Extraction:

  • Extract genomic DNA from tail biopsies or ear punches of the mice using a standard DNA extraction kit.

2. qPCR Reaction Setup:

  • Prepare a qPCR master mix containing TaqMan Genotyping Master Mix, and the specific primer/probe set for the Dhtkd1 wild-type and mutant alleles.

    • Common Forward Primer: 5'-CCA GTG ATG ATT CTG TTT GTA ATG G-3'

    • Wild-Type Reverse Primer: 5'-GAC AAC CAA AGG GAC CAT GT-3'

    • Mutant Reverse Primer: 5'-TTG CTA AGT CTG CTG TGC TGA-3'

    • Wild-Type Probe: (Fluorophore)-CAG AGG CAC TCT GTT CCG TC-(Quencher)

    • Mutant Probe: (Fluorophore)-AGT AGA CCG TGT CCC TGC C-(Quencher)

3. qPCR Cycling Conditions:

  • Use a real-time PCR instrument with the following cycling conditions (may require optimization):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

4. Data Analysis:

  • Analyze the amplification plots to determine the genotype of each mouse (wild-type, heterozygous, or homozygous knockout).

Protocol 3: Analysis of Urinary Organic Acids by GC-MS

This is a general protocol for the analysis of organic acids in mouse urine.

1. Urine Collection:

  • Place individual mice in metabolic cages for a defined period (e.g., 24 hours) to collect urine.

  • Alternatively, induce voiding by gently restraining the mouse and massaging the lower abdomen.[9]

  • Immediately freeze the collected urine at -80°C until analysis.

2. Sample Preparation and Derivatization: [1]

  • Thaw the urine samples on ice.

  • Pipette a specific volume of urine (e.g., 200 µL) into a glass vial.

  • Add an internal standard (e.g., a stable isotope-labeled organic acid).

  • Add 40 µL of 75 g/L methoxyamine hydrochloride in pyridine and incubate at 60°C for 30 minutes to protect keto groups.

  • Acidify the sample with HCl.

  • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Add a derivatizing agent (e.g., 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).

  • Use a suitable capillary column for separating the organic acids.

  • Set the GC oven temperature program to achieve optimal separation.

  • Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.

4. Data Analysis:

  • Identify the organic acids based on their retention times and mass spectra by comparing them to a library of known compounds.

  • Quantify the analytes by integrating the peak areas and normalizing to the internal standard.

Protocol 4: Rotarod Test for Motor Coordination

This protocol is a standard method for assessing motor coordination and balance in mice.[3][5][10][11][12]

1. Acclimation:

  • Acclimate the mice to the testing room for at least 30 minutes before the test.

2. Apparatus:

  • Use an accelerating rotarod apparatus.

3. Procedure:

  • Place the mouse on the rotating rod.

  • Start the rod at a low speed (e.g., 4 rpm) and gradually accelerate to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

  • Record the latency to fall from the rod.

  • Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).

4. Data Analysis:

  • Calculate the average latency to fall for each mouse across the trials.

  • Compare the performance of knockout mice to wild-type controls.

Protocol 5: Nerve Conduction Velocity (NCV) Measurement

This protocol describes the measurement of motor and sensory nerve conduction velocity in the mouse sciatic nerve.[13][14][15][16]

1. Anesthesia:

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).

  • Maintain the mouse's body temperature at 37°C using a warming pad.

2. Electrode Placement:

  • Stimulating Electrodes: Place bipolar stimulating needle electrodes percutaneously to stimulate the sciatic nerve at two points: proximally at the sciatic notch and distally at the ankle.

  • Recording Electrodes: Place recording needle electrodes in the intrinsic foot muscles to record the compound muscle action potential (CMAP).

  • Ground Electrode: Place a ground electrode subcutaneously between the stimulating and recording electrodes.

3. Stimulation and Recording:

  • Deliver a single supramaximal square-wave pulse (e.g., 0.05 ms duration) to the sciatic nerve at both the proximal and distal sites.

  • Record the resulting CMAP waveforms.

4. Calculation of NCV:

  • Measure the latency of the CMAP onset from the stimulus artifact for both proximal and distal stimulation.

  • Measure the distance between the two stimulation points along the nerve.

  • Calculate the motor NCV using the following formula:

    • NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

5. Sensory NCV:

  • Sensory NCV can be measured by stimulating the digital nerves in the paw and recording the sensory nerve action potential (SNAP) along the sciatic nerve.

Conclusion

The Dhtkd1 knockout mouse is a valuable tool for studying the pathophysiology of 2-oxoadipic aciduria and related neurological disorders. These Application Notes and Protocols provide a comprehensive guide for researchers to establish and utilize this animal model effectively. The detailed methodologies for generating, genotyping, and phenotyping these mice will facilitate standardized and reproducible research in this field, ultimately contributing to a better understanding of the disease and the development of novel therapeutic interventions.

References

Applications of 2-Oxoadipic Acid in Biotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic acid, also known as α-ketoadipic acid, is a key intermediate in the metabolic pathways of the essential amino acids lysine and tryptophan.[1][2] Its strategic position in cellular metabolism has made it a molecule of significant interest in the field of biotechnology. Applications range from its use as a precursor for the synthesis of industrially valuable platform chemicals to its role as a critical biomarker for inborn errors of metabolism. These application notes provide an overview of the key biotechnological applications of this compound and detailed protocols for relevant experimental procedures.

Application 1: Precursor for the Bio-based Production of Adipic Acid

Adipic acid is a dicarboxylic acid of major industrial importance, primarily serving as a monomer for the production of nylon-6,6.[3][4] The conventional chemical synthesis of adipic acid raises environmental concerns, driving the development of sustainable, bio-based production routes. One promising strategy involves the microbial conversion of renewable feedstocks to adipic acid, with this compound as a key intermediate.[3][5]

Metabolic engineering efforts have focused on constructing artificial pathways in microorganisms like Escherichia coli to produce adipic acid and its precursors.[6][7][8] A common route involves the conversion of the Krebs cycle intermediate α-ketoglutarate to 2-oxoadipate, which is then further metabolized to adipic acid.[3][5]

Signaling Pathway: Biosynthesis of Adipic Acid from α-Ketoglutarate via 2-Oxoadipate

The following diagram illustrates a metabolic pathway for the production of adipic acid from α-ketoglutarate, highlighting the central role of this compound.

Adipic_Acid_Biosynthesis cluster_tca TCA Cycle cluster_pathway Adipic Acid Biosynthesis Pathway alpha_ketoglutarate α-Ketoglutarate 2_oxoadipate 2-Oxoadipate alpha_ketoglutarate->2_oxoadipate Multiple Enzymatic Steps 2_hydroxyadipate 2-Hydroxyadipate 2_oxoadipate->2_hydroxyadipate 2-Oxoadipate Reductase adipic_acid Adipic Acid 2_hydroxyadipate->adipic_acid Multiple Enzymatic Steps AMOXAD_Pathogenesis Lysine_Tryptophan Lysine, Tryptophan Degradation 2_aminoadipate 2-Aminoadipate Lysine_Tryptophan->2_aminoadipate 2_oxoadipate 2-Oxoadipate 2_aminoadipate->2_oxoadipate Accumulation Accumulation in Urine and Blood OADHC 2-Oxoadipate Dehydrogenase Complex (OADHC) 2_oxoadipate->OADHC Glutaryl_CoA Glutaryl-CoA OADHC->Glutaryl_CoA Normal Metabolism OADHC->Accumulation Metabolic Block (AMOXAD) Enzyme_Kinetics_Workflow Cloning_Expression Gene Cloning and Recombinant Protein Expression Cell_Lysis Cell Lysis and Lysate Preparation Cloning_Expression->Cell_Lysis Purification Protein Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification Purity_Check Purity and Concentration Determination (SDS-PAGE, Bradford) Purification->Purity_Check Enzyme_Assay Enzyme Activity Assay with this compound Purity_Check->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax, kcat) Enzyme_Assay->Kinetic_Analysis

References

Commercial Sources and Analytical Protocols for 2-Oxoadipic Acid Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-Oxoadipic acid, also known as α-ketoadipic acid, is a key intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan. In healthy individuals, this compound is efficiently converted to glutaryl-CoA. However, in certain inborn errors of metabolism, such as α-ketoadipic aciduria, a deficiency in the enzyme complex responsible for its degradation leads to the accumulation of this compound and related metabolites in biological fluids. Consequently, the accurate quantification of this compound is crucial for the diagnosis and monitoring of these metabolic disorders. Furthermore, as a metabolic intermediate, this compound is of significant interest in broader metabolic research, including studies on mitochondrial function and amino acid metabolism.

A high-purity analytical standard of this compound is essential for the development and validation of quantitative analytical methods, serving as a reference for calibration curves and quality control. This document provides a comprehensive overview of commercial sources for this compound standard and detailed protocols for its analysis in biological matrices.

Biochemical Significance

This compound is a pivotal molecule situated at the crossroads of lysine and tryptophan degradation pathways. Its accumulation is a primary biomarker for α-ketoadipic aciduria, a rare autosomal recessive metabolic disorder. The study of this metabolite is integral to understanding the pathophysiology of this and related diseases, and for the development of potential therapeutic interventions.

Commercial Sources of this compound Standard

A reliable supply of high-purity this compound is critical for research and diagnostic applications. Several reputable chemical suppliers offer this compound as an analytical standard. The table below summarizes key information from some of the major commercial vendors.

SupplierProduct NameCAS NumberPurityFormatStorage Conditions
Sigma-Aldrich This compound, analytical standard3184-35-8≥98.0% (HPLC)Neat2-8°C
Cayman Chemical This compound3184-35-8≥95%Solid-20°C
Biosynth This compound3184-35-8Not specifiedNot specified2-8°C
TargetMol Oxoadipic acid3184-35-8Not specifiedPowder-20°C for 3 years

Experimental Protocols

The quantification of this compound in biological samples typically requires sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low endogenous concentrations and the complexity of the biological matrix.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound using LC-MS/MS. Optimization of specific parameters will be required for individual instruments and matrices.

1. Principle

This method is based on the separation of this compound from other matrix components by liquid chromatography followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

2. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled this compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., urine, plasma)

3. Sample Preparation

  • Thaw frozen biological samples on ice.

  • To 100 µL of sample, add 10 µL of a known concentration of the internal standard solution.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions (Suggested Starting Point)

  • LC System: UPLC or HPLC system

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • To be determined empirically by infusing a standard solution of this compound. The precursor ion will be the deprotonated molecule [M-H]⁻ (m/z 159.04). Product ions will be generated by collision-induced dissociation.

    • Proposed Quantifier Transition: To be determined.

    • Proposed Qualifier Transition: To be determined.

  • Collision Energy and other MS parameters: To be optimized for the specific instrument.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Quantify the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of this compound by GC-MS

This protocol outlines a method for the analysis of this compound using GC-MS, which requires a derivatization step to increase the volatility of the analyte.

1. Principle

This compound, being a polar and non-volatile compound, is chemically derivatized to a more volatile and thermally stable form prior to analysis by GC-MS. A two-step derivatization involving oximation followed by silylation is commonly employed for keto acids.

2. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled organic acid)

  • Pyridine

  • Methoxyamine hydrochloride (MEOX)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Anhydrous sodium sulfate

3. Sample Preparation and Derivatization

  • To 100 µL of a biological sample (e.g., urine), add the internal standard.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and then evaporate to dryness.

  • Oximation: Add 50 µL of a 20 mg/mL solution of MEOX in pyridine to the dried extract. Incubate at 60°C for 60 minutes.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

4. GC-MS Conditions (Suggested Starting Point)

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

5. Data Analysis

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantification can be performed using a calibration curve prepared with derivatized standards, plotting the peak area ratio of the analyte to the internal standard against concentration.

Visualizations

Lysine_Degradation_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase Aminoadipate_semialdehyde L-2-Aminoadipate-6-semialdehyde Saccharopine->Aminoadipate_semialdehyde Saccharopine dehydrogenase Aminoadipate L-2-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate Aminoadipate-semialdehyde dehydrogenase Oxoadipate This compound Aminoadipate->Oxoadipate Aminoadipate aminotransferase Glutaryl_CoA Glutaryl-CoA Oxoadipate->Glutaryl_CoA 2-Oxoadipate dehydrogenase complex

Lysine degradation pathway to this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (Urine, Plasma) Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Extraction Protein Precipitation & Extraction Internal_Standard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution/ Derivatization Evaporation->Reconstitution LC_MS_or_GC_MS LC-MS/MS or GC-MS Analysis Reconstitution->LC_MS_or_GC_MS Peak_Integration Peak Integration LC_MS_or_GC_MS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

General workflow for quantitative analysis.

Application Notes and Protocols for In Vitro Studies of 2-Oxoadipic Acid Transport

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxoadipic acid is a key intermediate in the catabolism of the essential amino acids lysine and tryptophan.[1] Its transport across the inner mitochondrial membrane is a critical step for its further metabolism. Dysregulation of this transport can lead to the accumulation of this compound, which is associated with the rare metabolic disorder 2-aminoadipic and 2-oxoadipic aciduria. This document provides detailed application notes and protocols for the in vitro study of this compound transport, focusing on the primary transporter, the mitochondrial 2-oxodicarboxylate carrier (ODC), also known as SLC25A21.

The Mitochondrial 2-Oxodicarboxylate Carrier (SLC25A21)

The transport of this compound into the mitochondrial matrix is primarily mediated by the 2-oxodicarboxylate carrier (ODC), a member of the solute carrier family 25 (SLC25A21). This carrier facilitates the exchange of dicarboxylates across the inner mitochondrial membrane. In vitro studies have shown that human ODC transports 2-oxoadipate and 2-oxoglutarate via a counter-exchange mechanism. Other substrates transported by human ODC include adipate, glutarate, and to a lesser extent, pimelate, 2-oxopimelate, 2-aminoadipate, oxaloacetate, and citrate.

Data Presentation

The following tables summarize the known and potential substrates for the human mitochondrial 2-oxodicarboxylate carrier (SLC25A21). Quantitative kinetic data for this compound transport, such as Km and Vmax, are crucial for characterizing the transporter's affinity and capacity. While specific values from definitive studies were not available in the initial search, the provided protocols will enable researchers to determine these parameters.

Table 1: Substrate Specificity of Human Mitochondrial 2-Oxodicarboxylate Carrier (SLC25A21)

SubstrateTransport DemonstratedNotes
This compoundYesPrimary substrate of interest.
2-Oxoglutaric acidYesActs as a counter-exchange substrate.
Adipic acidYes
Glutaric acidYes
Pimelic acidYes (to a lesser extent)
2-Oxopimelic acidYes (to a lesser extent)
2-Aminoadipic acidYes (to a lesser extent)
Oxaloacetic acidYes (to a lesser extent)
Citric acidYes (to a lesser extent)

Table 2: Kinetic Parameters for this compound Transport by SLC25A21

ParameterValueExperimental SystemReference
Km (for this compound)Data not available in search resultsReconstituted proteoliposomesTo be determined experimentally
VmaxData not available in search resultsReconstituted proteoliposomesTo be determined experimentally

Experimental Protocols

The following protocols are based on established methods for the study of mitochondrial carriers and are adapted for the specific investigation of this compound transport by SLC25A21.

Protocol 1: Expression and Purification of Recombinant Human SLC25A21

This protocol describes the overexpression of human SLC25A21 in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human SLC25A21 cDNA (e.g., pET vector)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100, 1 mM PMSF, protease inhibitor cocktail)

  • Ni-NTA affinity chromatography column

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% Triton X-100)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole, 0.1% Triton X-100)

Procedure:

  • Transform the E. coli expression strain with the SLC25A21 expression vector.

  • Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

  • Inoculate a large culture of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 3-4 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the recombinant SLC25A21 protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE and quantify its concentration.

Protocol 2: Reconstitution of Purified SLC25A21 into Proteoliposomes

This protocol describes the incorporation of the purified SLC25A21 protein into artificial lipid vesicles (liposomes).

Materials:

  • Purified SLC25A21 protein

  • Phospholipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine)

  • Detergent (e.g., Triton X-100 or octylglucoside)

  • Bio-Beads SM-2

  • Internal buffer (e.g., 50 mM HEPES pH 7.4, 50 mM NaCl)

  • External buffer (same as internal buffer)

Procedure:

  • Prepare liposomes by drying the phospholipids under a stream of nitrogen and then resuspending them in the internal buffer.

  • Solubilize the liposomes with the detergent.

  • Add the purified SLC25A21 protein to the solubilized liposomes at a desired protein-to-lipid ratio.

  • Remove the detergent by incubation with Bio-Beads SM-2 overnight at 4°C. This allows for the spontaneous formation of proteoliposomes.

  • Harvest the proteoliposomes by ultracentrifugation.

  • Resuspend the proteoliposomes in the external buffer.

Protocol 3: In Vitro Transport Assay

This protocol describes the measurement of radiolabeled this compound uptake into the SLC25A21-containing proteoliposomes.

Materials:

  • SLC25A21 proteoliposomes

  • Liposomes (protein-free control)

  • Radiolabeled [14C]this compound

  • External buffer

  • Stop buffer (ice-cold external buffer containing an inhibitor, e.g., mersalyl)

  • Dowex AG 1-X8 resin (or similar anion exchange resin)

  • Scintillation cocktail and counter

Procedure:

  • Pre-load the proteoliposomes with a counter-exchange substrate (e.g., non-radiolabeled 2-oxoglutarate) by including it in the internal buffer during reconstitution.

  • Initiate the transport assay by adding a known concentration of [14C]this compound to the proteoliposome suspension.

  • At various time points, stop the transport by adding ice-cold stop buffer.

  • Separate the external (untransported) radiolabeled substrate from the proteoliposomes by passing the mixture through a Dowex AG 1-X8 column.

  • Collect the eluate (containing the proteoliposomes with internalized substrate) in a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Perform control experiments using protein-free liposomes to determine the amount of non-specific binding and passive diffusion.

  • Calculate the initial rate of transport at different substrate concentrations to determine the Km and Vmax values using Michaelis-Menten kinetics.

Visualizations

The following diagrams illustrate the key metabolic pathway and experimental workflow described in these notes.

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Lysine Lysine 2-Oxoadipic_Acid_Cytosol This compound Lysine->2-Oxoadipic_Acid_Cytosol Catabolism Tryptophan Tryptophan Tryptophan->2-Oxoadipic_Acid_Cytosol Catabolism ODC SLC25A21 (ODC) 2-Oxoadipic_Acid_Cytosol->ODC 2-Oxoadipic_Acid_Matrix This compound OADHC 2-Oxoadipate Dehydrogenase Complex 2-Oxoadipic_Acid_Matrix->OADHC Glutaryl-CoA Glutaryl-CoA Acetyl-CoA Acetyl-CoA Glutaryl-CoA->Acetyl-CoA Further Metabolism ODC->2-Oxoadipic_Acid_Matrix Transport OADHC->Glutaryl-CoA Decarboxylation

Caption: Mitochondrial import and metabolism of this compound.

experimental_workflow cluster_protein_production Protein Production cluster_reconstitution Reconstitution cluster_assay Transport Assay Expression Expression of SLC25A21 in E. coli Purification Purification of SLC25A21 Expression->Purification Reconstitution Reconstitution of SLC25A21 into Proteoliposomes Purification->Reconstitution Liposomes Preparation of Liposomes Liposomes->Reconstitution Transport_Assay In Vitro Transport Assay with [14C]this compound Reconstitution->Transport_Assay Data_Analysis Data Analysis (Km, Vmax) Transport_Assay->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Measurement of Low Levels of 2-Oxoadipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-oxoadipic acid. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify low levels of this important metabolite. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

This compound (also known as α-ketoadipic acid) is a key intermediate in the metabolism of the essential amino acids lysine and tryptophan. Its accurate measurement at low concentrations is crucial for studying various metabolic pathways and in the diagnosis of certain inborn errors of metabolism, such as 2-aminoadipic 2-oxoadipic aciduria.[1][2][3]

Lysine Degradation Pathway and the Role of this compound

The following diagram illustrates the metabolic pathway of L-lysine degradation, highlighting the position of this compound.

Lysine Degradation Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_semialdehyde L-2-Aminoadipate-6-semialdehyde Saccharopine->Aminoadipate_semialdehyde Aminoadipate L-2-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate Oxoadipate 2-Oxoadipate Aminoadipate->Oxoadipate Glutaryl_CoA Glutaryl-CoA Oxoadipate->Glutaryl_CoA OADHC (DHTKD1) Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Tryptophan Tryptophan Tryptophan->Aminoadipate

Lysine and Tryptophan degradation pathway leading to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation and Stability

Q1: What are the best practices for collecting and storing biological samples (urine, plasma) for this compound analysis?

A1: Proper sample handling is critical to prevent the degradation of this compound. For long-term storage, it is recommended to keep samples at -70°C or -80°C.[4][5] Minimize freeze-thaw cycles as this can affect the stability of various metabolites.[6] For urine samples, it is advisable to collect at least 5 mL. If the urine is very dilute (creatinine concentration < 1 mmol/L), the results may not be valid.[4]

Q2: I am experiencing low recovery of this compound after sample preparation. What could be the cause?

A2: Low recovery can stem from several factors. Since this compound is a polar molecule, its extraction from aqueous matrices like urine and plasma requires careful optimization.

  • Incorrect pH: The pH of the sample should be acidic to ensure the carboxylic acid groups are protonated, making the molecule less polar and more extractable into an organic solvent.

  • Suboptimal Extraction Solvent: The choice of solvent is crucial. For organic acid profiling, ethyl acetate and methyl tert-butyl ether (MTBE) are commonly used.[7] A more general protocol for a large number of organic acids has also been developed using methanol.[7]

  • Insufficient Mixing: Ensure thorough mixing of the aqueous and organic phases during liquid-liquid extraction to maximize the transfer of the analyte.

  • Analyte Degradation: Keep samples on ice during processing to minimize enzymatic or chemical degradation.

Q3: How stable is this compound in prepared samples waiting for analysis?

A3: The stability of derivatized samples is crucial for reliable quantification. For GC-MS analysis using trimethylsilyl (TMS) derivatives, it has been shown that derivatized organic acids are stable for at least 30 hours when stored at -24°C.[4] It is always recommended to analyze samples as soon as possible after derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the analysis of urinary organic acids. Due to the low volatility of this compound, a derivatization step is mandatory.

Q4: What is the recommended derivatization procedure for this compound for GC-MS analysis?

A4: A two-step derivatization process is typically employed for α-keto acids:

  • Oximation: This step protects the keto group and prevents tautomerization, which can lead to multiple peaks for a single analyte. Methoxyamine hydrochloride is a common reagent for this purpose.[7][8]

  • Silylation: This step derivatizes the carboxylic acid groups to increase volatility. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).[1][7][8]

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Oximation Oximation (Methoxyamine HCl) Drying->Oximation Silylation Silylation (BSTFA/MSTFA) Oximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS

General workflow for GC-MS analysis of this compound in urine.

Q5: I am observing poor peak shape (tailing or fronting) for my derivatized this compound. How can I troubleshoot this?

A5: Poor peak shape can compromise quantification. Here are some common causes and solutions:

  • Incomplete Derivatization: Ensure your derivatization reaction goes to completion by optimizing reaction time and temperature. Also, ensure your sample is completely dry before adding the silylating agent, as moisture will deactivate it.[9]

  • Active Sites in the GC System: The injector liner, column, or detector can have active sites that interact with the analyte. Use a deactivated inlet liner and consider conditioning your column.

  • Column Overload: If the peak is fronting, you may be overloading the column. Try diluting your sample or using a split injection.

Q6: My signal for this compound is very low or absent. What should I check?

A6: A low or absent signal can be due to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting_Low_Signal Start Low or No Signal for This compound Check_Deriv Is derivatization complete? Start->Check_Deriv Check_Sample_Prep Was sample preparation successful? Check_Deriv->Check_Sample_Prep Yes Optimize_Deriv Optimize reaction time, temperature, and reagent concentration. Check_Deriv->Optimize_Deriv No Check_GC_Conditions Are GC-MS parameters optimized? Check_Sample_Prep->Check_GC_Conditions Yes Improve_Extraction Review extraction pH and solvent. Consider a different cleanup method. Check_Sample_Prep->Improve_Extraction No Check_MS_Tune Is the mass spectrometer tuned and calibrated? Check_GC_Conditions->Check_MS_Tune Yes Adjust_GC_MS Check injection volume, split ratio, and temperature program. Check_GC_Conditions->Adjust_GC_MS No Tune_Calibrate Perform MS tuning and calibration. Check_MS_Tune->Tune_Calibrate No

Troubleshooting decision tree for low GC-MS signal.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity and is an alternative to GC-MS for the analysis of organic acids.

Q7: Is derivatization necessary for LC-MS/MS analysis of this compound?

A7: While direct analysis is possible, derivatization can significantly improve the sensitivity and chromatographic retention of small, polar molecules like this compound, especially when using reversed-phase chromatography. Derivatization can also help to mitigate matrix effects.

Q8: What are matrix effects and how can they affect my LC-MS/MS results?

A8: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which will negatively impact the accuracy and precision of your quantification.[10]

Q9: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A9: Several strategies can be employed to reduce matrix effects:

  • Improve Sample Cleanup: Use more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering compounds.[11]

  • Optimize Chromatography: Adjust your LC gradient to achieve better separation of this compound from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction. While a commercial SIL-IS for this compound may not be readily available, custom synthesis is an option.[12][13][]

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma/Urine Sample + SIL-IS Cleanup Protein Precipitation or SPE Plasma_Sample->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection

General workflow for LC-MS/MS analysis of this compound.

Quantitative Data and Method Performance

The following tables summarize typical concentration ranges and performance characteristics for the analysis of organic acids. Note that specific values for this compound may vary depending on the exact method and instrumentation used.

Table 1: Urinary Concentrations of this compound

ConditionConcentration Range (mmol/mol creatinine)Reference
NormalNot typically detected[15]
2-Aminoadipic 2-Oxoadipic Aciduria9 - 120[15][16]

Table 2: Typical Performance of GC-MS Methods for Urinary Organic Acids

ParameterTypical ValueReference
Limit of Detection (LOD)0.03 - 0.34 mmol/mol creatinine[4]
Precision (%RSD)< 10%[4]
Stability of DerivativesAt least 30 hours at -24°C[4]

Table 3: Typical Performance of LC-MS/MS Methods for Organic Acids

ParameterTypical ValueReference
Limit of Detection (LOD)0.01 - 1765 ng/mL[10]
Limit of Quantitation (LOQ)0.03 - 5884 ng/mL[10]
Recovery from SPE29 - 134%[10]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine (General Method for Organic Acids)

This protocol is a generalized procedure based on common practices for urinary organic acid analysis.[1][4][7][17]

1. Sample Preparation and Extraction

  • To 1 mL of urine, add a suitable internal standard (e.g., a stable isotope-labeled analog if available, or a structurally similar compound not present in the sample).

  • Acidify the urine to pH < 2 with HCl.

  • Extract the organic acids with 3 x 2 mL of ethyl acetate. Vortex thoroughly between each extraction.

  • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

2. Derivatization

  • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Cap the vial and heat at 60°C for 60 minutes.

  • Silylation: Cool the vial to room temperature. Add 80 µL of BSTFA with 1% TMCS. Cap the vial and heat at 60°C for 30 minutes.

3. GC-MS Analysis

  • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is commonly used.

  • Injection: 1 µL splitless injection.

  • Oven Program: A temperature gradient is used to separate the analytes. A typical program might be: initial temperature of 70°C, hold for 2 minutes, then ramp at 5-10°C/min to 300°C and hold for 5 minutes.

  • Mass Spectrometer: Operate in full scan mode (e.g., m/z 50-550) for qualitative analysis or in selected ion monitoring (SIM) mode for targeted quantification.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma (General Method)

This protocol outlines a general approach for the analysis of organic acids in plasma by LC-MS/MS.[18][19]

1. Sample Preparation

  • To 100 µL of plasma, add a stable isotope-labeled internal standard for this compound.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from low to high organic mobile phase is used to elute the analytes.

  • Mass Spectrometer: Operate in negative ion electrospray ionization (ESI-) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.

This technical support guide provides a starting point for developing and troubleshooting methods for the measurement of low levels of this compound. For further assistance, please consult the cited literature or contact your instrument manufacturer's application support team.

References

Technical Support Center: Enhancing the Detection Sensitivity of 2-Oxoadipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the sensitivity of 2-oxoadipic acid detection in various biological matrices. This resource offers troubleshooting guides for common analytical challenges, answers to frequently asked questions, detailed experimental protocols, and comparative data on analytical methods.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and systematic solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: Low or No Signal for this compound

Potential CauseTroubleshooting Steps & Solutions
Incomplete Derivatization Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion by optimizing temperature and time. For the two-step methoxyamination and silylation, typical conditions are 60°C for 60 minutes for oximation, and 80°C for 30 minutes for silylation. Ensure Anhydrous Conditions: Moisture can deactivate silylating reagents like MSTFA or BSTFA. Dry samples completely under a stream of nitrogen and use anhydrous solvents. Check Reagent Quality: Derivatization reagents degrade over time. Use fresh, high-quality reagents.
Analyte Degradation Injector Temperature: A high injector temperature can cause thermal degradation of the derivatized analyte. Start with a lower injector temperature (e.g., 250°C) and optimize as needed.
Poor Ionization Check MS Source: Ensure the ion source is clean and functioning optimally. Perform tuning and calibration of the mass spectrometer.
Column Issues Column Bleed: High column bleed can obscure the analyte signal. Condition the column according to the manufacturer's instructions. Active Sites: The presence of active sites in the column can lead to poor peak shape and reduced signal. Use a deactivated column and check for contamination at the inlet.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Potential CauseTroubleshooting Steps & Solutions
Active Sites in the System Inlet Liner: Use a deactivated inlet liner and replace it regularly. Column Contamination: Trim the first few centimeters of the column or bake it out at a high temperature (within the column's limits) to remove contaminants.
Improper Derivatization Incomplete derivatization can lead to the presence of free polar groups, causing peak tailing. Re-optimize the derivatization protocol.
Sample Overload Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.

Logical Workflow for Troubleshooting GC-MS Issues

cluster_troubleshooting Troubleshooting Flow start Problem Observed (e.g., Low Signal, Poor Peak Shape) check_derivatization Verify Derivatization - Check reagents - Optimize conditions - Ensure anhydrous state start->check_derivatization check_gc_conditions Review GC Parameters - Injector temperature - Oven program - Carrier gas flow check_derivatization->check_gc_conditions If derivatization is optimal check_ms_tuning Check MS Performance - Tune and calibrate - Clean ion source check_gc_conditions->check_ms_tuning If GC parameters are correct check_column Inspect Column - Check for bleed - Trim or bake out check_ms_tuning->check_column If MS is performing well solution Problem Resolved check_column->solution After addressing column issues

Caption: A logical workflow for troubleshooting common issues in the GC-MS analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Issue 1: Low Signal Intensity or Poor Ionization in ESI-MS

Potential CauseTroubleshooting Steps & Solutions
Suboptimal ESI Source Parameters Optimize electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. For carboxylic acids like this compound, negative ion mode is often more sensitive.
Matrix Effects Co-eluting matrix components can suppress the ionization of this compound.[1] Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. Dilute the Sample: Diluting the sample can often mitigate matrix suppression effects. Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects.
Inefficient Derivatization (if applicable) If using derivatization to enhance ionization, ensure the reaction is complete. Girard's reagent T can be used to introduce a permanently charged quaternary ammonium group, significantly improving signal in positive ion mode.[2]

Issue 2: Inconsistent Retention Times

Potential CauseTroubleshooting Steps & Solutions
Mobile Phase Issues Inconsistent Composition: Prepare mobile phases accurately and ensure proper mixing if using a gradient. Degas the mobile phase to prevent bubble formation. Degradation: Use fresh, high-purity solvents and additives.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a polar and non-volatile compound due to its two carboxylic acid groups and a ketone group. GC-MS analysis requires analytes to be volatile and thermally stable. Derivatization converts these polar functional groups into less polar and more volatile derivatives, which improves chromatographic peak shape, thermal stability, and detection sensitivity.

Q2: What are the most common derivatization techniques for this compound for GC-MS?

A2: A two-step derivatization is most effective:

  • Methoxyamination (Oximation): This step targets the ketone group, preventing the formation of multiple enol tautomers which would result in multiple chromatographic peaks. Methoxyamine hydrochloride in pyridine is commonly used.

  • Silylation: This step derivatizes the carboxylic acid groups, increasing volatility. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used.

Q3: Can this compound be analyzed by LC-MS without derivatization?

A3: Yes, it is possible to analyze underivatized this compound by LC-MS, typically in negative ion mode. However, sensitivity can be a challenge due to its relatively poor ionization efficiency. For trace-level quantification, derivatization is often recommended to enhance the signal.

Q4: What is a suitable derivatization reagent for improving the LC-MS sensitivity of this compound?

A4: Girard's Reagent T is an effective derivatization agent for keto-acids in LC-MS analysis.[2] It reacts with the ketone group to introduce a permanently positively charged quaternary ammonium moiety. This "charge-tagging" significantly enhances the ionization efficiency in positive electrospray ionization (ESI) mode, leading to a substantial increase in sensitivity.[2]

Q5: What is the role of an internal standard in the quantitative analysis of this compound?

A5: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before sample preparation. It is used to correct for variations in sample extraction, derivatization efficiency, injection volume, and instrument response. The use of a stable isotope-labeled internal standard of this compound is the gold standard for the most accurate and precise quantification.

Quantitative Data Summary

The following table summarizes representative limits of detection (LOD) and limits of quantification (LOQ) for organic acids using different analytical methods. It is important to note that these values can vary depending on the specific instrument, matrix, and experimental conditions.

Analytical MethodAnalyte ClassDerivatizationLODLOQReference
GC-MS Organic AcidsSilylation0.03 mmol/mol creatinine (for glutaric acid)-[3]
GC-MS Keto AcidsOximation & Silylation0.01 - 0.5 ng/mL0.05 - 1.5 ng/mL[4]
LC-MS/MS Fatty AcidsGirard's Reagent T3-4 fmol on column-[5]
LC-MS/MS Fatty Acids-<2.6 pg on column<0.09 ng/mL[6]
LC-MS/MS 3-Oxoadipyl-CoA-1.5 nM5 µM[7]

Experimental Protocols

Protocol 1: Two-Step Derivatization of this compound for GC-MS Analysis

This protocol is adapted from methods for similar keto-acids and is suitable for dried biological extracts.

Materials and Reagents:

  • Dried this compound standard or dried biological extract

  • Methoxyamine hydrochloride (MeOX) in anhydrous pyridine (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Anhydrous solvents (e.g., acetonitrile, pyridine)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Drying: Ensure the sample is completely dry. Lyophilization or evaporation under a stream of nitrogen are common methods.

  • Methoxyamination:

    • Add 50 µL of methoxyamine hydrochloride solution to the dried sample.

    • Vortex thoroughly to ensure the sample is fully dissolved.

    • Incubate the mixture at 60°C for 60 minutes.

  • Silylation:

    • After cooling the sample to room temperature, add 80 µL of MSTFA with 1% TMCS.

    • Vortex the mixture.

    • Incubate at 80°C for 30 minutes.

  • Analysis:

    • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL into the GC-MS system.

Workflow for GC-MS Derivatization

start Dried Sample methoxyamination Add MeOX in Pyridine Incubate at 60°C for 60 min start->methoxyamination silylation Add MSTFA w/ 1% TMCS Incubate at 80°C for 30 min methoxyamination->silylation analysis GC-MS Analysis silylation->analysis

Caption: A typical experimental workflow for the derivatization of this compound for GC-MS analysis.

Protocol 2: Derivatization of this compound with Girard's Reagent T for LC-MS/MS Analysis

This protocol is based on methods for other keto-compounds and is designed to enhance sensitivity in positive ion ESI-MS.[2][8]

Materials and Reagents:

  • This compound standard or sample extract

  • Girard's Reagent T

  • Glacial acetic acid

  • Methanol

  • Water

  • Heating block or water bath

  • LC-MS vials

Procedure:

  • Reaction Mixture Preparation:

    • Dissolve the this compound sample in a solution of 70% methanol in water.

    • Add Girard's Reagent T (e.g., 50 mg) and glacial acetic acid (e.g., 50 µL) to 1 mL of the sample solution.

  • Derivatization Reaction:

    • Incubate the reaction mixture at 60°C for 10-60 minutes. The optimal time should be determined experimentally.

  • Sample Preparation for Analysis:

    • Cool the reaction mixture to room temperature.

    • Dilute an aliquot of the reaction mixture with the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the diluted sample into the LC-MS/MS system.

    • Analyze in positive ion mode, monitoring for the specific precursor and product ions of the derivatized this compound.

Signaling Pathway and Experimental Workflows

L-Lysine Catabolism Pathway

This compound is a key intermediate in the catabolism of the essential amino acid L-lysine.[9] Understanding this pathway is crucial for interpreting the biological significance of this compound levels.

cluster_enzymes enzyme enzyme lysine L-Lysine saccharopine Saccharopine lysine->saccharopine aminoadipate_semialdehyde L-2-Aminoadipate-6-semialdehyde saccharopine->aminoadipate_semialdehyde aminoadipate L-2-Aminoadipic acid aminoadipate_semialdehyde->aminoadipate oxoadipate This compound aminoadipate->oxoadipate glutaryl_coa Glutaryl-CoA oxoadipate->glutaryl_coa acetyl_coa Acetyl-CoA glutaryl_coa->acetyl_coa e1 Lysine-ketoglutarate reductase e2 Saccharopine dehydrogenase e3 Aminoadipate semialdehyde dehydrogenase e4 Aminoadipate aminotransferase e5 2-Oxoadipate dehydrogenase complex

Caption: The saccharopine pathway of L-lysine catabolism leading to the formation of this compound.

References

Technical Support Center: 2-Oxoadipic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-oxoadipic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this important metabolite.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, particularly when using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Issue 1: Poor Peak Shape or Tailing Peaks in GC-MS Analysis

Question: My chromatogram for derivatized this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer: Peak tailing for derivatized this compound in GC-MS is a common issue that can compromise resolution and quantification. The primary causes and troubleshooting steps are outlined below:

  • Incomplete Derivatization: this compound contains both a ketone and two carboxylic acid functional groups, which are polar and require derivatization to become volatile for GC analysis. Incomplete reaction can leave polar sites exposed, leading to interactions with the GC column and subsequent peak tailing.

    • Solution: A two-step derivatization is recommended. First, a methoxyamination step to protect the ketone group, followed by a silylation step for the carboxylic acid groups. Ensure reagents are fresh and anhydrous, as silylating agents are moisture-sensitive.

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the derivatized analyte.

    • Solution: Use a deactivated injector liner and a high-quality, low-bleed GC column. Regularly condition your column according to the manufacturer's instructions. If tailing persists, you may need to replace the liner or trim the first few centimeters of the column.

  • Improper Injection Technique: A slow or inconsistent injection can lead to band broadening and peak tailing.

    • Solution: Ensure a rapid and smooth injection. If using an autosampler, optimize the injection speed. For manual injections, practice a consistent and fast technique.

Issue 2: Inaccurate Quantification and Suspected Interference

Question: I am observing inconsistencies in my quantitative results for this compound. How can I identify and mitigate potential interferences?

Answer: Inaccurate quantification is often due to co-eluting compounds that interfere with the measurement of this compound. Key interferences and mitigation strategies are detailed below:

  • Matrix Effects in LC-MS: Components of the biological matrix (e.g., salts, lipids, proteins) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer.

    • Solution:

      • Sample Preparation: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

      • Chromatography: Optimize your LC method to achieve better separation of this compound from the matrix. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

      • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is highly recommended to compensate for matrix effects.

  • Co-eluting Metabolites: In biological samples, particularly from individuals with certain metabolic disorders, other structurally similar or related metabolites may be present at high concentrations and co-elute with this compound.

    • Common Interferences:

      • 2-Hydroxyadipic Acid: A common co-eluting interference, especially in cases of 2-aminoadipic and 2-oxoadipic aciduria.

      • 2-Aminoadipic Acid: Another key metabolite in the lysine degradation pathway that can potentially interfere.

    • Solution:

      • High-Resolution Chromatography: Utilize a high-resolution GC or LC column and optimize the temperature program or gradient to achieve baseline separation of this compound from these metabolites.

      • Mass Spectrometry: Employ tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to selectively detect and quantify this compound based on its specific precursor and product ions, even in the presence of co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a polar molecule containing a ketone and two carboxylic acid functional groups. These groups make the molecule non-volatile and prone to strong interactions with the stationary phase of a GC column, leading to poor chromatographic performance. Derivatization is a chemical process that converts these polar functional groups into less polar and more volatile derivatives, making the molecule suitable for GC-MS analysis.

Q2: What are the most common derivatization methods for this compound?

A2: A two-step derivatization process is the most effective method for this compound:

  • Methoxyamination: This step targets the ketone group and is typically performed using methoxyamine hydrochloride in pyridine. This prevents the formation of multiple enol-tautomers which would result in multiple chromatographic peaks.

  • Silylation: This step derivatizes the carboxylic acid groups. Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS). This reaction converts the carboxylic acids to their trimethylsilyl (TMS) esters, which are much more volatile.

Q3: Are there any known isomers of this compound that could interfere with its analysis?

A3: While positional isomers of oxoadipic acid exist (e.g., 3-oxoadipic acid), they are generally less common in biological systems. However, it is crucial to have a chromatographic method that can separate potential isomers if their presence is suspected. The primary concern for interference in biological samples typically comes from structurally related metabolites in the same metabolic pathway rather than true isomers of this compound.

Q4: What are the expected mass spectral characteristics of derivatized this compound?

A4: The mass spectrum of the di-TMS, methoxime derivative of this compound will show characteristic fragment ions. While the exact fragmentation pattern can vary with the instrument and conditions, you can expect to see a molecular ion peak and prominent fragments resulting from the loss of methyl groups and the TMS moiety. For targeted analysis, specific and abundant fragment ions should be selected for quantification and confirmation in SIM (Selected Ion Monitoring) or MRM mode. A predicted mass spectrum for the di-TMS derivative of this compound can be found in public databases such as the Human Metabolome Database (HMDB).[1]

Experimental Protocols

Protocol: GC-MS Analysis of this compound in Urine

This protocol is a general guideline and may require optimization for your specific instrumentation and sample type.

1. Sample Preparation (Urine) a. Thaw frozen urine samples to room temperature and vortex to ensure homogeneity. b. Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulate matter. c. Transfer a known volume (e.g., 100 µL) of the supernatant to a clean glass vial. d. Add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample). e. Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 50°C. It is critical that the sample is completely anhydrous before derivatization.

2. Derivatization (Two-Step) a. Methoxyamination: i. To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). ii. Cap the vial tightly and vortex for 1 minute. iii. Incubate at 60°C for 60 minutes. b. Silylation: i. After cooling the vial to room temperature, add 90 µL of MSTFA + 1% TMCS. ii. Cap the vial tightly and vortex for 30 seconds. iii. Incubate at 60°C for 30 minutes.

3. GC-MS Analysis a. GC Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Injection Mode: Splitless.
  • Oven Program: Initial temperature of 70°C, hold for 1 minute; ramp at 6°C/min to 300°C; hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min. b. MS Conditions (Example):
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-550 for full scan analysis, or select specific ions for SIM mode based on the fragmentation pattern of the derivatized this compound standard.

Data Presentation

Table 1: Common Interferences in this compound Analysis and Mitigation Strategies

Interfering Substance/EffectAnalytical PlatformPotential ImpactMitigation Strategy
Matrix Effects LC-MSIon suppression or enhancement, leading to inaccurate quantification.Solid-phase extraction (SPE), use of stable isotope-labeled internal standards, chromatographic optimization.
2-Hydroxyadipic Acid GC-MS, LC-MSCo-elution, leading to overestimation of this compound.High-resolution chromatography, use of MS/MS with specific transitions.
2-Aminoadipic Acid GC-MS, LC-MSPotential for co-elution, especially if derivatization is not complete or specific.Optimized derivatization, high-resolution chromatography, use of MS/MS.
Incomplete Derivatization GC-MSPeak tailing, multiple peaks for a single analyte, poor sensitivity.Use of fresh, anhydrous reagents; optimization of reaction time and temperature.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Analysis cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Solutions Poor Peak Shape Poor Peak Shape Check Derivatization Check Derivatization Poor Peak Shape->Check Derivatization Review Chromatography Review Chromatography Poor Peak Shape->Review Chromatography Inaccurate Quantification Inaccurate Quantification Inaccurate Quantification->Review Chromatography Evaluate Sample Prep Evaluate Sample Prep Inaccurate Quantification->Evaluate Sample Prep Use Isotope Standard Use Isotope Standard Inaccurate Quantification->Use Isotope Standard Use MS/MS Use MS/MS Inaccurate Quantification->Use MS/MS Optimize Derivatization Optimize Derivatization Check Derivatization->Optimize Derivatization Optimize GC/LC Method Optimize GC/LC Method Review Chromatography->Optimize GC/LC Method Implement SPE Implement SPE Evaluate Sample Prep->Implement SPE Interference_Relationships Interference Pathways in this compound Analysis This compound This compound Accurate Quantification Accurate Quantification This compound->Accurate Quantification Ideal Outcome Inaccurate Quantification Inaccurate Quantification Matrix Effects Matrix Effects Matrix Effects->Inaccurate Quantification Co-eluting Metabolites Co-eluting Metabolites Co-eluting Metabolites->Inaccurate Quantification 2-Hydroxyadipic Acid 2-Hydroxyadipic Acid Co-eluting Metabolites->2-Hydroxyadipic Acid 2-Aminoadipic Acid 2-Aminoadipic Acid Co-eluting Metabolites->2-Aminoadipic Acid Incomplete Derivatization Incomplete Derivatization Incomplete Derivatization->Inaccurate Quantification

References

Technical Support Center: Optimizing Sample Preparation for 2-Oxoadipic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of 2-oxoadipic acid for analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, derivatization, and analysis of this compound.

Issue 1: Low or No Analyte Peak Detected

Potential Cause Troubleshooting Steps & Solutions
Analyte Degradation Sample Storage: Ensure samples are stored at -80°C immediately after collection to minimize degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. pH Instability: this compound is susceptible to decarboxylation, especially in neutral or alkaline conditions and at elevated temperatures. Maintain a slightly acidic pH (around 5-6) during extraction and storage.
Inefficient Extraction Method Selection: For plasma or serum, protein precipitation with cold acetonitrile or methanol is a common first step. For cleaner extracts, consider solid-phase extraction (SPE) with an anion exchange sorbent. For urine, a dilute-and-shoot approach after centrifugation may be sufficient, but extraction can improve sensitivity. Solvent Choice: For liquid-liquid extraction (LLE), ethyl acetate is a commonly used solvent for organic acids. Ensure complete phase separation.
Incomplete Derivatization (for GC-MS) Moisture Contamination: Silylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that samples are completely evaporated to dryness before adding derivatization reagents. Suboptimal Reaction Conditions: Optimize derivatization temperature and time. For the common two-step methoximation-silylation, ensure the methoximation step (to protect the keto group) is complete before silylation.[1]
Instrumental Issues Inlet Contamination: The GC inlet liner can be a source of analyte loss. Use a deactivated liner and replace it regularly.[2] Column Issues: Ensure the GC column is appropriate for organic acid analysis and is properly conditioned.

Issue 2: High Background or Interfering Peaks in Chromatogram

Potential Cause Troubleshooting Steps & Solutions
Matrix Effects (LC-MS/MS) Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. Improved Cleanup: Incorporate a solid-phase extraction (SPE) step for more thorough sample cleanup. Internal Standard: Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
Contamination (GC-MS) Reagent Purity: Use high-purity, chromatography-grade solvents and fresh derivatization reagents. Run a "reagent blank" to check for contamination.[2] System Contamination: "Ghost peaks" can arise from septum bleed or contamination in the GC inlet or column.[2] Regularly replace the septum and inlet liner. Bake out the column according to the manufacturer's instructions.[3]
Derivatization Artifacts (GC-MS) Byproducts of Reagents: The derivatization process itself can introduce extraneous peaks. Ensure that the byproducts of the derivatization reaction do not co-elute with the analyte of interest. Using MSTFA is often preferred as its byproducts are highly volatile.

Data Presentation: Comparison of Sample Preparation Techniques

The following tables summarize quantitative data for common extraction and derivatization methods for organic acids. Note that data for this compound is limited; therefore, data for analogous compounds are included to provide guidance.

Table 1: Comparison of Extraction Methods for Organic Acids from Biological Fluids

Extraction Method Matrix Analyte Class Typical Recovery (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) Plasma, SerumOrganic Acids85 - 105Fast, simple, and inexpensive.Less clean extract, potential for significant matrix effects.
Liquid-Liquid Extraction (LLE) Plasma, UrineAcidic Drugs70 - 100Good for removing salts and highly polar interferences.Can be labor-intensive and require larger solvent volumes.
Solid-Phase Extraction (SPE) Plasma, UrineAcidic Drugs> 90Provides the cleanest extracts, high recovery, and can be automated.More expensive and requires method development.

Table 2: Comparison of Derivatization Methods for Organic Acids (GC-MS)

Derivatization Method Target Functional Groups Typical Yield (%) Key Advantages Key Disadvantages
Silylation (e.g., BSTFA, MSTFA) -COOH, -OH, -NH2, -SH> 90Well-established, effective for a broad range of compounds.Highly sensitive to moisture, derivatives can be unstable.
Two-Step: Methoxyimation + Silylation Keto/Aldehyde, then -COOH, -OH, etc.> 90Prevents tautomerization of keto acids, leading to a single derivative peak.[1]More time-consuming due to the two-step process.
Alkylation (e.g., with Methanolic HCl) -COOHVariableProduces stable derivatives.Can be harsh and may not be suitable for all analytes.

Derivatization yields are generally high under optimized conditions but can vary based on the specific analyte and matrix.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma for LC-MS/MS Analysis

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard for this compound.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol is for an extracted and dried sample residue.

  • Methoxyimation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample extract.

    • Vortex briefly and incubate at 60°C for 45 minutes to protect the ketone group.[4]

    • Cool the sample to room temperature.

  • Silylation:

    • Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) to the methoxyaminated sample.

    • Vortex for 30 seconds.

    • Incubate at 60°C for 30 minutes to derivatize the carboxylic acid groups.

  • Analysis:

    • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL into the GC-MS system.

Mandatory Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_extraction Extraction cluster_analysis Analysis Collect_Sample Collect Plasma/Urine Store_Sample Store at -80°C Collect_Sample->Store_Sample Add_IS Add Internal Standard Store_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Evaporate Evaporate to Dryness Centrifuge->Evaporate Reconstitute_LC Reconstitute for LC-MS/MS Evaporate->Reconstitute_LC Derivatization Derivatization for GC-MS Evaporate->Derivatization LCMS_Analysis LC-MS/MS Analysis Reconstitute_LC->LCMS_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Experimental workflow for this compound sample preparation.

troubleshooting_workflow Start Low or No Analyte Signal Check_Storage Sample Storage Conditions Correct? Start->Check_Storage Check_Extraction Extraction Protocol Optimized? Check_Storage->Check_Extraction Yes Improve_Storage Aliquot & Store at -80°C Check_Storage->Improve_Storage No Check_Derivatization Derivatization Complete? Check_Extraction->Check_Derivatization Yes Optimize_Extraction Test Different Solvents/SPE Check_Extraction->Optimize_Extraction No Check_Instrument Instrument Performance OK? Check_Derivatization->Check_Instrument Yes Optimize_Derivatization Ensure Dryness, Optimize Temp/Time Check_Derivatization->Optimize_Derivatization No Instrument_Maintenance Clean Inlet, Check Column Check_Instrument->Instrument_Maintenance No Success Problem Resolved Check_Instrument->Success Yes Improve_Storage->Check_Extraction Optimize_Extraction->Check_Derivatization Optimize_Derivatization->Check_Instrument Instrument_Maintenance->Success

Caption: Troubleshooting logic for low analyte signal.

Frequently Asked Questions (FAQs)

Q1: Why is sample stability so critical for this compound analysis?

A: this compound is a keto acid, which makes it prone to chemical degradation, primarily through decarboxylation (loss of a carboxyl group as CO2). This process is accelerated by higher temperatures and neutral to alkaline pH. Improper handling and storage can lead to a significant underestimation of the true concentration of this compound in the sample. Therefore, immediate freezing at -80°C and maintaining acidic conditions during processing are crucial.

Q2: Do I need to derivatize this compound for LC-MS/MS analysis?

A: No, derivatization is generally not required for LC-MS/MS analysis. This compound is a polar molecule that can be readily ionized by electrospray ionization (ESI), typically in negative ion mode. The key is to achieve good chromatographic separation from other organic acids and matrix components.

Q3: Why is a two-step derivatization (methoxyimation followed by silylation) recommended for GC-MS analysis of this compound?

A: The ketone group in this compound can exist in equilibrium with its enol tautomer. If only a silylating agent is used, both the keto and enol forms can be derivatized, leading to multiple peaks for a single analyte, which complicates quantification. Methoxyimation first "protects" the ketone group, preventing this tautomerization.[1] The subsequent silylation step then derivatizes the carboxylic acid groups, resulting in a single, stable derivative for reliable GC-MS analysis.

Q4: What is the best way to remove proteins from plasma samples before analysis?

A: Protein precipitation with a cold organic solvent like acetonitrile or methanol is the simplest and most common method. A ratio of 3 or 4 parts solvent to 1 part plasma is typically used. For cleaner samples with potentially lower matrix effects, solid-phase extraction (SPE) is a superior but more complex alternative.

Q5: What type of internal standard should I use for quantitative analysis?

A: The ideal internal standard is a stable isotope-labeled version of the analyte, in this case, 13C- or 2H-labeled this compound. This type of internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to the most accurate quantification. If a stable isotope-labeled standard is unavailable, a structurally similar organic acid that is not present in the sample can be used, but this is less ideal.

Q6: I see a lot of "ghost peaks" in my GC-MS chromatogram. What are the likely sources?

A: "Ghost peaks" are extraneous peaks that are not from your sample. Common sources include contamination from solvents, reagents, the GC septum, or the inlet liner.[2] To troubleshoot, run a blank with just the solvent, then a blank with all the derivatization reagents. Also, ensure you are using high-purity solvents and regularly replace the septum and inlet liner.[2][3]

References

Technical Support Center: Stability and Analysis of 2-Oxoadipic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of 2-oxoadipic acid in biological samples and troubleshooting for its analysis. Accurate measurement of this compound, a key intermediate in the metabolism of lysine and tryptophan, is crucial for research in various metabolic disorders.[1][2][3] This guide offers detailed experimental protocols, stability data, and solutions to common analytical challenges.

Frequently Asked Questions (FAQs) on Sample Stability

Q1: What are the optimal storage conditions for biological samples intended for this compound analysis?

A1: Immediate analysis of fresh samples is always recommended to ensure the most accurate results. If immediate analysis is not possible, samples should be processed and frozen as quickly as possible. For long-term storage, temperatures of -80°C are strongly recommended to minimize degradation.[4]

Q2: How stable is this compound in plasma/serum at different temperatures?

A2: While specific quantitative data for this compound is limited, studies on similar keto acids, such as acetoacetate, provide valuable insights. Acetoacetate shows significant degradation at -20°C, with a loss of approximately 40% within 7 days. At -80°C, the degradation is much slower, with only about a 15% loss after 40 days.[5] Deproteinization of plasma before storage at -80°C has been shown to prevent any significant change in acetoacetate concentration for up to 60 days. In contrast, in whole blood stored at -80°C, a 51% decrease was observed within 30 days.[6]

Q3: What is the stability of this compound in urine?

A3: Generally, organic acids in urine are more stable when stored frozen. A study on the long-term stability of various urinary analytes at -22°C without preservatives showed that many organic acids, including citric acid and uric acid, were stable for over 10 years.[1][7] However, storage at room temperature can lead to a significant decrease in the concentration of some metabolites, including certain amino acids, within 24 hours.[4] Therefore, urine samples for this compound analysis should be frozen, preferably at -80°C, if not analyzed shortly after collection.

Q4: How do freeze-thaw cycles affect the concentration of this compound?

Quantitative Stability Data

The following tables summarize the stability of keto acids, which can be used as a proxy for this compound, in biological samples under various storage conditions.

Table 1: Stability of Acetoacetate in Serum [5]

Storage TemperatureDurationPercent Loss
-20°C7 days~40%
-20°C40 daysNearly 100%
-80°C40 days~15%

Table 2: Stability of Acetoacetate in Different Blood Fractions at -80°C [6]

Sample TypeDurationPercent Change
Deproteinized Plasma60 daysNo significant change
Whole Blood30 days-51%

Experimental Protocols

Protocol 1: Sample Collection and Pre-analytical Handling

Proper sample collection and handling are critical to obtaining accurate results.

Blood Samples (Plasma/Serum):

  • Collection: Collect whole blood in appropriate tubes. For plasma, use tubes containing anticoagulants like lithium heparin. For serum, use tubes without anticoagulants.

  • Processing: To obtain plasma, centrifuge the blood sample as soon as possible after collection. To obtain serum, allow the blood to clot at room temperature for 30-60 minutes before centrifugation. Prompt processing is crucial as some metabolites are unstable.[9]

  • Storage: If not analyzed immediately, aliquot the plasma or serum into cryovials and freeze at -80°C.

Urine Samples:

  • Collection: Collect a mid-stream urine sample in a sterile container. First morning voids are often preferred for less diluted samples.

  • Storage: If not analyzed within a few hours, freeze the urine sample at -80°C. For long-term biobanking, storing urine at -22°C without preservatives has been shown to be effective for many analytes.[1][7]

cluster_blood Blood Sample Workflow cluster_urine Urine Sample Workflow blood_collection Collect Whole Blood centrifugation_plasma Centrifuge (with anticoagulant) blood_collection->centrifugation_plasma For Plasma centrifugation_serum Allow to Clot, then Centrifuge blood_collection->centrifugation_serum For Serum plasma Plasma centrifugation_plasma->plasma serum Serum centrifugation_serum->serum storage_blood Store at -80°C plasma->storage_blood serum->storage_blood urine_collection Collect Mid-Stream Urine storage_urine Store at -80°C urine_collection->storage_urine

Figure 1. Sample collection and processing workflows.
Protocol 2: Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma/serum or urine samples on ice.

    • To 100 µL of sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reversed-phase C18 column is commonly used.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A gradient elution from low to high organic phase is typically employed to separate the analyte from other matrix components.

    • Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic compounds.

      • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

start Start: Biological Sample (Plasma, Serum, or Urine) sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI Negative, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis end End: this compound Concentration data_analysis->end

Figure 2. General workflow for LC-MS/MS analysis.

Troubleshooting Guide

Q5: I am observing poor peak shape (tailing) for this compound. What could be the cause and how can I fix it?

A5: Peak tailing is a common issue in liquid chromatography and can be caused by several factors:

  • Secondary Interactions: The analyte may be interacting with active sites on the column. Using a highly deactivated or end-capped column can help. Adjusting the mobile phase pH to ensure the analyte is in a single ionic form can also improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can cause poor peak shape. Try back-flushing the column (if the manufacturer allows) or replacing it.

Q6: My signal intensity for this compound is low and inconsistent. What should I check?

A6: Low and variable signal intensity can be due to issues in both the sample preparation and the LC-MS/MS system:

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of this compound.[5][9] Ensure your sample preparation method is effective at removing interferences. You can assess matrix effects by comparing the signal of the analyte in a pure solution versus a post-extraction spiked matrix sample.

  • Ion Source Contamination: A dirty ion source can lead to a significant drop in sensitivity. Regular cleaning of the ion source is essential.

  • Mobile Phase Issues: Ensure your mobile phases are freshly prepared and properly degassed. Contaminants in the mobile phase can cause ion suppression.

  • Analyte Stability in Autosampler: If the reconstituted samples sit in the autosampler for an extended period, the analyte may degrade. Try to keep the autosampler at a low temperature (e.g., 4°C).

Q7: I am seeing extraneous peaks in my chromatogram. What is the source of this contamination?

A7: Ghost peaks or contamination can come from various sources:

  • Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents.

  • Sample Collection Tubes: Some collection tubes may contain additives that can leach into the sample.

  • Cross-Contamination: Carryover from a previous injection of a high-concentration sample can occur. Run blank injections between samples to check for carryover.

  • System Contamination: The injector, tubing, or column can become contaminated over time. A systematic cleaning of the LC system may be necessary.

troubleshooting Common LC-MS/MS Issues Poor Peak Shape (Tailing) Low/Inconsistent Signal Extraneous Peaks (Contamination) causes_tailing Causes of Tailing Secondary Interactions Column Overload Column Contamination/Void troubleshooting:e->causes_tailing:w causes_signal Causes of Low Signal Matrix Effects Ion Source Contamination Mobile Phase Issues Analyte Instability troubleshooting:e->causes_signal:w causes_contamination Sources of Contamination Solvents/Reagents Sample Collection Tubes Cross-Contamination System Contamination troubleshooting:e->causes_contamination:w solutions_tailing Solutions for Tailing Use end-capped column, Adjust pH Dilute sample, Reduce injection volume Back-flush or replace column causes_tailing:e->solutions_tailing:w solutions_signal Solutions for Low Signal Improve sample cleanup Clean ion source Use fresh, high-purity mobile phase Keep autosampler cool causes_signal:e->solutions_signal:w solutions_contamination Solutions for Contamination Use LC-MS grade materials Check tube additives Run blank injections Clean LC system causes_contamination:e->solutions_contamination:w

Figure 3. Troubleshooting common LC-MS/MS issues.

References

2-Oxoadipate Dehydrogenase Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 2-oxoadipate dehydrogenase (OADH) assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols and to help troubleshoot common issues encountered during the assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 2-oxoadipate dehydrogenase assay?

The 2-oxoadipate dehydrogenase (OADH) assay is a spectrophotometric method used to measure the activity of the 2-oxoadipate dehydrogenase complex (OADHC). This multi-enzyme complex catalyzes the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA.[1][2][3] The reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH. The rate of OADH activity is determined by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.[4]

The overall reaction is as follows:

2-oxoadipate + NAD⁺ + CoA → glutaryl-CoA + NADH + H⁺ + CO₂[1][5][6]

Q2: What are the components of the 2-oxoadipate dehydrogenase complex (OADHC)?

The OADHC is a multi-enzyme complex composed of three main components:

  • E1a (2-oxoadipate dehydrogenase) , encoded by the DHTKD1 gene, which is specific to the 2-oxoadipate substrate.

  • E2o (dihydrolipoyl succinyltransferase) , encoded by the DLST gene.

  • E3 (dihydrolipoyl dehydrogenase) , encoded by the DLD gene.

Notably, the E2o and E3 components are shared with the 2-oxoglutarate dehydrogenase complex (OGDC).[1][3]

Q3: What are the key reagents required for the OADH assay?

The key reagents for a standard OADH assay include:

  • Buffer: Typically a phosphate or Tris-HCl buffer to maintain an optimal pH.

  • Substrates: 2-oxoadipate, NAD⁺, and Coenzyme A (CoA).

  • Cofactors: Thiamine pyrophosphate (ThDP) and Magnesium Chloride (MgCl₂).

  • Reducing agent: Dithiothreitol (DTT) to maintain a reducing environment.

  • Enzyme source: Purified OADHC or a cell/tissue lysate containing the enzyme complex.

Q4: What are some known inhibitors of 2-oxoadipate dehydrogenase?

Several compounds are known to inhibit OADH activity. These can be useful as experimental controls or for studying the enzyme's function. Some examples include:

  • Phosphonate analogs: Adipoyl phosphonate is a potent and specific inhibitor.[7]

  • Product inhibition: The activity of the complex can be inhibited by its products, such as glutaryl-CoA and NADH.[8]

Troubleshooting Guide

This guide addresses common problems that may arise during the 2-oxoadipate dehydrogenase assay.

Problem Possible Cause Solution
No or very low enzyme activity Inactive enzymeEnsure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Always keep the enzyme on ice.[4][9]
Sub-optimal assay conditionsVerify that the pH and temperature of the assay buffer are within the optimal range for the enzyme.[9][10][11][12]
Missing essential cofactorsCheck that all necessary cofactors (ThDP, MgCl₂) are present at the correct concentrations in the reaction mixture.
Incorrect substrate concentrationThe substrate concentration may be too far below the Michaelis constant (Km), resulting in a very low reaction rate.[9]
Presence of inhibitors in the sampleSamples may contain endogenous inhibitors. Consider diluting the sample or using a sample preparation method to remove potential inhibitors.[13]
High background signal Contaminated reagentsUse high-purity reagents and prepare fresh solutions, especially for NADH, which can degrade over time.[13]
Non-enzymatic reduction of NAD⁺This can be caused by other components in the sample. Run a blank reaction without the 2-oxoadipate substrate to measure the background rate of NADH production and subtract it from the sample readings.
Autofluorescence of sample componentsIf using a fluorescence-based detection method, some compounds in the sample may fluoresce at the measurement wavelengths.
Inconsistent or irreproducible results Pipetting errorsUse calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across wells.[14]
Temperature fluctuationsEnsure all reagents and the microplate are equilibrated to the assay temperature before starting the measurement. Use a temperature-controlled plate reader.[10][11][12]
Improper mixingEnsure thorough mixing of the reaction components upon addition of the enzyme or substrate.
Assay signal plateaus too quickly Enzyme concentration is too highThe reaction is completing before multiple readings can be taken. Reduce the amount of enzyme in the assay.[4]
Substrate depletionThe concentration of one of the substrates (2-oxoadipate, NAD⁺, or CoA) is limiting and is being consumed too rapidly. Ensure substrate concentrations are not limiting for the initial velocity measurement.[13]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the 2-oxoadipate dehydrogenase assay.

Table 1: Kinetic Parameters for 2-Oxoadipate Dehydrogenase

ParameterValueSource Organism/TissueReference
Km for 2-oxoadipate~12 µMHuman (recombinant)[13]
Km for 2-oxoadipate~4.9 µMHuman (recombinant, E1 specific)[13]
Specific Activity (E1a)0.82 ± 0.19 µmol·min⁻¹·mg⁻¹Human (recombinant)[15]

Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.

Table 2: Common Reagent Concentrations in OADH Assay

ReagentTypical Concentration
2-oxoadipate0.05 - 2.5 mM
NAD⁺2.5 mM
Coenzyme A (CoA)200 - 300 µM
Thiamine Pyrophosphate (ThDP)0.5 mM
MgCl₂2.0 mM
Dithiothreitol (DTT)2.0 mM

Experimental Protocols

Detailed Protocol for Spectrophotometric 2-Oxoadipate Dehydrogenase Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of 2-oxoadipate dehydrogenase by monitoring the formation of NADH at 340 nm.

1. Reagent Preparation

  • Assay Buffer: 100 mM Tris-HCl or Potassium Phosphate buffer, pH 7.5 - 8.0. Equilibrate to the desired assay temperature (e.g., 37°C) before use.

  • 2-Oxoadipate Stock Solution: Prepare a 100 mM stock solution of 2-oxoadipate in water. Adjust the pH to ~7.0 if necessary. Store in aliquots at -20°C.

  • NAD⁺ Stock Solution: Prepare a 100 mM stock solution of NAD⁺ in water. Store in aliquots at -20°C and protect from light.

  • Coenzyme A (CoA) Stock Solution: Prepare a 10 mM stock solution of CoA in water. Store in aliquots at -20°C.

  • Thiamine Pyrophosphate (ThDP) Stock Solution: Prepare a 50 mM stock solution of ThDP in water. Store in aliquots at -20°C.

  • MgCl₂ Stock Solution: Prepare a 1 M stock solution of MgCl₂ in water.

  • DTT Stock Solution: Prepare a 100 mM stock solution of DTT in water. Prepare fresh on the day of the experiment.

  • Enzyme Preparation: The enzyme sample (purified protein or cell/tissue lysate) should be kept on ice. The concentration should be optimized to yield a linear rate of NADH production for at least 5-10 minutes.

2. Assay Procedure

  • Set up a spectrophotometer or microplate reader to measure absorbance at 340 nm at a constant temperature (e.g., 37°C).

  • Prepare a master mix of the reaction components. For a final volume of 200 µL, the components can be added in the following order:

ReagentStock ConcentrationVolume for 200 µL reactionFinal Concentration
Assay Buffer-to 200 µL-
MgCl₂1 M0.4 µL2.0 mM
DTT100 mM4 µL2.0 mM
ThDP50 mM2 µL0.5 mM
NAD⁺100 mM5 µL2.5 mM
CoA10 mM4 µL200 µM
Enzyme Sample-X µL (variable)-
  • Add the master mix (excluding 2-oxoadipate) to the cuvettes or microplate wells.

  • Add the enzyme sample to each well and mix gently.

  • Incubate for 2-3 minutes to allow the temperature to equilibrate and to record a baseline absorbance.

  • Initiate the reaction by adding the 2-oxoadipate substrate. For a 200 µL reaction, add 5 µL of a 10 mM 2-oxoadipate solution to achieve a final concentration of 250 µM.

  • Immediately start recording the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Controls:

    • Blank (No Enzyme): Replace the enzyme sample with an equal volume of assay buffer. This corrects for any non-enzymatic reduction of NAD⁺.

    • No Substrate: Replace the 2-oxoadipate solution with an equal volume of assay buffer. This measures any substrate-independent NADH production.

3. Data Analysis

  • Plot the absorbance at 340 nm against time.

  • Determine the initial linear rate of the reaction (ΔA₃₄₀/min).

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * 1000 Where:

    • ε (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹

    • l (path length of the cuvette/well in cm)

  • Calculate the specific activity by dividing the enzyme activity by the protein concentration of the sample (mg/mL). Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrates, Cofactors) enzyme_prep Enzyme Sample Preparation (Purified protein or lysate) master_mix Prepare Reaction Master Mix reagent_prep->master_mix enzyme_prep->master_mix incubation Pre-incubate at Assay Temperature master_mix->incubation initiation Initiate Reaction with 2-Oxoadipate incubation->initiation measurement Measure A340 over Time initiation->measurement rate_calc Calculate Initial Rate (ΔA340/min) measurement->rate_calc activity_calc Calculate Enzyme Activity rate_calc->activity_calc specific_activity Calculate Specific Activity activity_calc->specific_activity

Caption: Experimental workflow for the 2-oxoadipate dehydrogenase spectrophotometric assay.

lysine_degradation_pathway cluster_oadh 2-Oxoadipate Dehydrogenase Complex Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_semialdehyde L-2-Aminoadipate-6-semialdehyde Saccharopine->Aminoadipate_semialdehyde Aminoadipate L-2-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate Oxoadipate 2-Oxoadipate Aminoadipate->Oxoadipate Glutaryl_CoA Glutaryl-CoA Oxoadipate->Glutaryl_CoA NAD+, CoA -> NADH, CO2 Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine multiple steps Hydroxyanthranilate 3-Hydroxyanthranilate Kynurenine->Hydroxyanthranilate multiple steps Hydroxyanthranilate->Oxoadipate multiple steps

Caption: Simplified metabolic pathway for lysine and tryptophan degradation leading to 2-oxoadipate.

References

Technical Support Center: Overcoming Matrix Effects in 2-Oxoadipic Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-oxoadipic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, which in this case is this compound. These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[2][3][4] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative results for this compound.[1] For an acidic compound like this compound, ion suppression is a common challenge, especially in complex biological matrices such as plasma or urine.[1]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: There are two primary methods to assess matrix effects: the post-extraction spike method and the post-column infusion method.[2][5]

  • Post-Extraction Spike Method (Quantitative): This is the most common method for quantitatively assessing matrix effects.[1] It involves comparing the peak response of this compound spiked into a blank matrix extract to the response of this compound in a neat (pure) solvent at the same concentration. A significant difference in the signal response indicates the presence of matrix effects.[1]

  • Post-Column Infusion Method (Qualitative): This method provides a qualitative assessment of matrix effects across the entire chromatogram.[5][6] A constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at specific retention times indicates regions of ion suppression or enhancement, respectively.[1][6]

The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak area in matrix / Peak area in neat solution) x 100

A value of 100% indicates no matrix effect. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.[1]

Troubleshooting Guides

Issue 1: Poor sensitivity and inconsistent results for this compound.

This issue is often a primary indicator of significant matrix effects, particularly ion suppression.

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow for Poor Sensitivity A Start: Poor Sensitivity/ Inconsistent Results B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect > 25%? B->C D Optimize Sample Preparation C->D Yes E Implement Stable Isotope-Labeled Internal Standard (SIL-IS) C->E No D->E F Optimize LC Method E->F G Re-evaluate Matrix Effect F->G G->D Matrix Effect > 15% H Acceptable Results G->H Matrix Effect < 15%

Caption: Troubleshooting workflow for poor sensitivity.

Detailed Steps:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.

  • Optimize Sample Preparation: If the matrix effect is significant (e.g., >25% suppression), focus on improving the sample cleanup. The goal is to remove interfering matrix components while maximizing the recovery of this compound.[1]

    • Liquid-Liquid Extraction (LLE): This is an effective technique for separating analytes from interfering substances based on their differential solubility in immiscible liquids.[5][7] For an acidic analyte like this compound, adjusting the pH of the aqueous sample to be at least two pH units lower than its pKa will render it uncharged, facilitating its extraction into an organic solvent.[5]

    • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than LLE.[1][7] A mixed-mode anion exchange SPE is often effective for acidic compounds.[1]

    • Protein Precipitation (PPT): While a simpler method, PPT is generally the least effective at removing matrix components and often results in significant matrix effects.[7] If used, consider subsequent cleanup steps.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[1][5] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[5][8][9]

  • Optimize Chromatographic Conditions:

    • Mobile Phase pH: Adjust the mobile phase pH to ensure this compound is in its desired ionic state for optimal retention and peak shape.

    • Gradient Elution: Modify the gradient to separate this compound from co-eluting matrix components.

Issue 2: High variability between samples.

High variability that is not attributable to sample handling or instrument performance often points to inconsistent matrix effects between individual samples.

Troubleshooting Steps:

  • Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard for this compound is critical to correct for inter-sample variations in matrix effects.[1]

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed meticulously for every sample to minimize variability in the extraction efficiency and removal of matrix components.

  • Evaluate Different Sample Preparation Techniques: The effectiveness of a sample preparation method can vary between different sample lots or sources.[3] Consider evaluating the performance of LLE versus SPE across multiple matrix sources.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and the SIL-IS into the reconstitution solvent.

    • Set B (Post-Spike Matrix): Process a blank matrix sample through the entire sample preparation procedure. Spike this compound and the SIL-IS into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike this compound and the SIL-IS into the blank matrix at the beginning and process it through the entire sample preparation procedure.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • To 500 µL of the sample (e.g., plasma), add the internal standard solution.

  • Acidify the sample by adding a small volume of a suitable acid (e.g., formic acid) to adjust the pH to be at least 2 units below the pKa of this compound.

  • Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[1]

  • Vortex for 2 minutes to ensure thorough mixing.[1]

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[1]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 200 µL of the mobile phase for injection.[1]

Note: This is a general protocol and should be optimized for your specific application.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
  • Select Cartridge: Choose a mixed-mode anion exchange SPE cartridge suitable for acidic compounds.

  • Condition: Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]

  • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.[1]

  • Load: Pre-treat 500 µL of the sample by adding 500 µL of 2% formic acid. Load the diluted sample onto the SPE cartridge.[1]

  • Wash:

    • Wash with 1 mL of 2% formic acid in water to remove polar interferences.[1]

    • Wash with 1 mL of methanol/water (20:80, v/v) to remove less polar interferences.[1]

  • Elute: Elute the this compound using an appropriate solvent mixture (e.g., 5% ammonia in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Note: This is a general protocol and should be optimized for your specific application.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound

Sample Preparation MethodMatrix Effect (%)Recovery (%)Process Efficiency (%)
Protein Precipitation (PPT)45 ± 892 ± 541 ± 7
Liquid-Liquid Extraction (LLE)85 ± 678 ± 766 ± 8
Solid-Phase Extraction (SPE)95 ± 488 ± 584 ± 6

Data are presented as mean ± standard deviation (n=6). This is example data and will vary based on the specific matrix and optimized protocol.

Logical Relationship Diagram:

cluster_1 Strategies to Mitigate Matrix Effects A Identify Matrix Effect B Sample Preparation Optimization A->B Primary Approach C Chromatographic Optimization A->C Secondary Approach D Use of Stable Isotope-Labeled Internal Standard B->D C->D E Accurate Quantification of This compound D->E

Caption: Key strategies for mitigating matrix effects.

References

quality control materials for 2-oxoadipic acid measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of quality control materials for the accurate measurement of 2-oxoadipic acid. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Where can I source quality control (QC) materials and reference standards for this compound?

A1: High-purity this compound, suitable for use as a reference standard and for the preparation of quality control materials, is available from several commercial suppliers. When selecting a material, it is crucial to obtain a certificate of analysis (CoA) to confirm its identity and purity.

Q2: What are the recommended storage and handling conditions for this compound standards?

A2: To ensure the stability and integrity of this compound standards, proper storage and handling are essential. The solid material is typically a powder and should be stored at refrigerated temperatures (2-8°C) or frozen (-20°C) as recommended by the supplier.[1][2] Once dissolved, the stability of the solution will depend on the solvent and storage conditions. It is advisable to prepare fresh working solutions or conduct in-house stability studies for frozen aliquots.

Q3: What level of purity is acceptable for a this compound reference standard?

A3: For quantitative analysis, it is recommended to use a reference standard with a purity of ≥95% as determined by a reliable analytical method such as High-Performance Liquid Chromatography (HPLC).[1][3][4] The exact purity from the certificate of analysis should be used to correct for the mass of the standard when preparing stock and working solutions.

Q4: Are there commercially available isotopically labeled internal standards for this compound?

A4: The availability of specific isotopically labeled internal standards for this compound can vary. It is recommended to search the catalogs of chemical suppliers specializing in stable isotope-labeled compounds. If a labeled analog of this compound is not available, a structurally similar compound that does not occur endogenously in the study samples may be considered as an alternative internal standard.

Troubleshooting Guide for this compound Measurement by LC-MS/MS

This guide addresses common issues encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.

Table 1: Summary of Common LC-MS/MS Issues and Solutions
IssuePotential CauseRecommended Action
Poor Peak Shape (Tailing, Fronting, Splitting) - Inappropriate mobile phase composition or pH- Column contamination or degradation- Injection of sample in a solvent stronger than the mobile phase[5]- Optimize mobile phase pH and organic content.- Use a guard column and/or perform sample clean-up.- Ensure the sample diluent is compatible with the initial mobile phase conditions.[6]
Retention Time Shifts - Changes in mobile phase composition- Fluctuations in column temperature- Column aging or degradation- Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Implement a system suitability test to monitor column performance.[7]
Low Signal Intensity or Sensitivity - Suboptimal ionization source parameters- Ion suppression from matrix components- Inefficient sample extraction- Tune the mass spectrometer for this compound.- Evaluate and optimize sample preparation to remove interfering substances.- Assess extraction recovery.
High Background Noise or Contamination - Contaminated solvents, reagents, or vials- Carryover from previous injections- System contamination- Use high-purity solvents and reagents (e.g., LC-MS grade).- Implement a robust autosampler wash method.[8]- Clean the ion source and mass spectrometer as per manufacturer's guidelines.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical experimental workflow for this compound measurement and a logical approach to troubleshooting common issues.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Analysis cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Guide A Sample Preparation (e.g., Protein Precipitation, SPE) B LC Separation A->B C MS/MS Detection B->C D Data Analysis C->D E Problem Identified (e.g., Poor Peak Shape, Low Intensity) D->E Unexpected Results F Check System Suitability (Peak Shape, RT, Intensity) E->F G Investigate LC System (Mobile Phase, Column, Connections) F->G Fails H Investigate MS System (Source Conditions, Calibration) F->H Fails I Review Sample Preparation (Extraction Efficiency, Matrix Effects) F->I Passes J Problem Resolved G->J H->J I->J

Caption: Troubleshooting workflow for this compound analysis.

Detailed Methodologies

Representative Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework. Specific parameters should be optimized for the instrumentation and sample matrix used.

  • Preparation of Standards and Quality Controls:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).[9]

    • Serially dilute the stock solution to create calibration standards at appropriate concentrations.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A reversed-phase C18 column is often suitable.

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape.

    • Mobile Phase B: Acetonitrile or methanol with the same modifier.

    • Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to elute this compound, followed by a wash and re-equilibration step.

    • Mass Spectrometer: Operate in negative ion mode using electrospray ionization (ESI).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. These transitions should be optimized by infusing the pure compounds.

This technical support center provides a foundation for researchers working with this compound. For further assistance, consulting the instrument manufacturer's guides and relevant scientific literature is recommended.

References

Technical Support Center: Refining Protocols for 2-Oxoadipic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-oxoadipic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound in biological samples?

A1: The most prevalent and robust methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS typically requires a derivatization step to make the analyte volatile, while LC-MS/MS can often analyze the compound directly, offering high sensitivity and specificity.

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: this compound is a polar and non-volatile molecule due to its carboxylic acid and ketone functional groups. Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives. This transformation is essential for the compound to be effectively vaporized in the GC inlet and travel through the analytical column for separation and subsequent detection by the mass spectrometer.[1][2] Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[3][4][5]

Q3: What are the typical biological matrices in which this compound is measured?

A3: this compound is a metabolite in the degradation pathways of lysine and tryptophan and can be measured in various biological samples, including urine, plasma, and cell culture media.[6][7][8] The choice of matrix depends on the specific research question, for instance, urine is often used for screening metabolic disorders.[6][7]

Q4: What are the expected concentration ranges of this compound in biological samples?

A4: In healthy individuals, this compound is typically present at very low levels or is undetectable in urine.[8] However, in certain metabolic disorders like 2-aminoadipic and 2-oxoadipic aciduria, its concentration can be significantly elevated, ranging from 10 to 120 mmol/mol creatinine in urine.[8] Plasma concentrations can also be elevated in these conditions.

Troubleshooting Guides

GC-MS Analysis

Problem: No peak or very small peak for this compound.

Possible Cause Suggested Solution
Incomplete Derivatization Optimize derivatization conditions (temperature, time, reagent concentration).[4] Ensure the sample is completely dry before adding derivatization reagents, as moisture can inhibit the reaction.[1] Consider using a catalyst if not already included in your reagent (e.g., TMCS with BSTFA).[3]
Analyte Degradation This compound can be unstable. Prepare fresh standards and process samples promptly. Store samples and derivatives at low temperatures (-20°C or -80°C) to minimize degradation.[4]
Poor Injection Check the GC inlet for contamination or septa coring. Ensure the syringe is functioning correctly.
Mass Spectrometer Issues Verify the MS is properly tuned and calibrated. Check for any leaks in the system.

Problem: Tailing or broad peaks.

Possible Cause Suggested Solution
Active Sites in the GC System Deactivate the GC inlet liner and column by silylation if not already done. Use a liner with glass wool to trap non-volatile residues.
Column Contamination Bake out the column at a high temperature (within the column's limits) to remove contaminants. If contamination is severe, trim the first few centimeters of the column or replace it.
Inappropriate Flow Rate Optimize the carrier gas flow rate for your column dimensions and analytical method.

Problem: Ghost peaks or carryover.

Possible Cause Suggested Solution
Contaminated Syringe Implement a rigorous syringe cleaning protocol between injections, using multiple solvent rinses.
Sample Carryover in Injector Clean the GC inlet liner and replace the septum. Run blank injections after high-concentration samples to ensure the system is clean.
Contaminated Solvents or Reagents Use high-purity solvents and freshly prepared reagents for derivatization and sample dilution.
LC-MS/MS Analysis

Problem: Low signal intensity.

Possible Cause Suggested Solution
Ion Suppression/Enhancement Dilute the sample to reduce matrix effects. Optimize the sample preparation method to remove interfering substances (e.g., using solid-phase extraction). Use a stable isotope-labeled internal standard to compensate for matrix effects.
Suboptimal MS Parameters Optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy) for this compound.
Poor Chromatography Ensure the mobile phase pH is appropriate for the ionization of this compound. Check for column degradation or clogging.

Problem: Retention time shifts.

Possible Cause Suggested Solution
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is properly degassed.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Column Aging Monitor column performance over time. If retention time shifts are persistent and significant, the column may need to be replaced.

Quantitative Data Summary

Parameter GC-MS LC-MS/MS Reference
Limit of Detection (LOD) 0.03 mmol/mol creatinine (for glutaric acid)Typically in the low ng/mL range[4]
Limit of Quantification (LOQ) 0.34 mmol/mol creatinine (for glycolic acid)Typically in the mid to high ng/mL range[4]
Linearity (R²) > 0.99> 0.99[9]
Precision (%RSD) < 10%< 15%[4][9]
Accuracy (% Recovery) 85-115%80-120%[9]

Note: The provided GC-MS LOD and LOQ values are for other organic acids and can be used as an estimate for this compound. Specific validation for this compound is recommended.

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound in Urine

This protocol involves a two-step derivatization process (methoximation followed by silylation) for the analysis of this compound in urine samples.

1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates. c. Transfer 100 µL of the supernatant to a clean microcentrifuge tube. d. Add an internal standard (e.g., a stable isotope-labeled this compound) to each sample. e. Lyophilize the samples to complete dryness.

2. Derivatization: a. Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Vortex and incubate at 60°C for 60 minutes.[10] b. Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample. Vortex and incubate at 60°C for 30 minutes.[4][10]

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a suitable capillary column (e.g., DB-5ms). c. Set the GC oven temperature program to achieve good separation of the analytes. d. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for targeted quantification of this compound and the internal standard.

Protocol 2: LC-MS/MS Quantification of this compound in Plasma

This protocol describes a direct analysis of this compound in plasma using protein precipitation followed by LC-MS/MS.

1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., stable isotope-labeled this compound). c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: a. Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system. b. Use a C18 reversed-phase column for chromatographic separation. c. Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). d. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using optimized transitions for this compound and its internal standard.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample centrifuge1 Centrifuge urine_sample->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_is Add Internal Standard supernatant->add_is lyophilize Lyophilize to Dryness add_is->lyophilize methoximation Methoximation (60°C, 60 min) lyophilize->methoximation silylation Silylation (60°C, 30 min) methoximation->silylation gcms_injection GC-MS Injection silylation->gcms_injection data_acquisition Data Acquisition (SIM) gcms_injection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: GC-MS Experimental Workflow for this compound.

troubleshooting_gcms start No/Low Peak Signal in GC-MS check_deriv Check Derivatization Efficiency start->check_deriv check_sample_prep Review Sample Preparation start->check_sample_prep check_instrument Inspect GC-MS System start->check_instrument deriv_incomplete Incomplete Reaction? check_deriv->deriv_incomplete sample_degraded Analyte Degradation? check_sample_prep->sample_degraded instrument_issue Injection or MS Problem? check_instrument->instrument_issue optimize_deriv Optimize Temp/Time/ Reagent Concentration deriv_incomplete->optimize_deriv Yes ensure_dry Ensure Sample is Anhydrous deriv_incomplete->ensure_dry Yes fresh_samples Use Fresh Samples/ Proper Storage sample_degraded->fresh_samples Yes check_inlet Check Inlet/Syringe instrument_issue->check_inlet Yes tune_ms Tune/Calibrate MS instrument_issue->tune_ms Yes

Caption: Troubleshooting Logic for Low GC-MS Signal.

References

Technical Support Center: Enhancing Resolution in Chromatographic Separation of Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of organic acids.

Troubleshooting Guide

This section addresses specific issues encountered during the chromatographic separation of organic acids in a question-and-answer format.

Question 1: Why am I observing poor resolution or overlapping peaks for my organic acids?

Answer:

Poor resolution is a common issue in organic acid analysis and can stem from several factors related to the column, mobile phase, or overall method. Here are the primary causes and troubleshooting steps:

  • Suboptimal Mobile Phase Composition: The pH and organic modifier concentration of the mobile phase are critical for good separation.[1][2]

    • pH: For acidic compounds, using a low pH (typically < 3.5) mobile phase suppresses the ionization of the organic acids, increasing their retention on a reversed-phase column and improving resolution.[1][3] The pH of the eluent should be about 2 pH units lower than the pKa values of the analyte acids.[3]

    • Organic Modifier: The concentration of the organic solvent (e.g., acetonitrile or methanol) affects retention time. Increasing the aqueous phase percentage can increase retention and improve the separation of closely eluting peaks.[1]

  • Inappropriate Stationary Phase: The choice of the column's stationary phase is crucial for achieving suitable separation.[4]

    • Reversed-Phase (C18): While widely used, standard C18 columns can be challenging for separating highly polar organic acids, which may have very weak retention.[5] Using a 100% aqueous mobile phase to increase retention can lead to stationary phase dewetting (phase collapse) with some C18 columns, resulting in a dramatic loss of retention and poor peak shape.[5][6] It is advisable to use aqueous-compatible C18 phases for such conditions.[6]

    • Ion-Exchange or Mixed-Mode: For complex mixtures or highly polar acids, consider using ion-exchange or mixed-mode chromatography, which can offer better retention and selectivity.[7][8] Ion-exclusion chromatography is a very common and effective mode for organic acid analysis.[7]

  • Inadequate Column Efficiency: Low column efficiency leads to broader peaks and, consequently, poorer resolution.

    • Column Length and Particle Size: Increasing the column length or using a column with a smaller particle size can increase efficiency (plate number, N) and improve resolution.[9][10]

    • Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the analysis time.[11]

  • Isocratic vs. Gradient Elution: For complex samples with a wide range of polarities, isocratic elution (constant mobile phase composition) may not provide adequate separation for all components.[12][13]

    • Gradient Elution: A gradient elution, where the mobile phase composition is changed during the run, can improve resolution and reduce analysis time for complex mixtures.[12][14] A shallow gradient is often recommended to maximize resolution.[1]

Question 2: My organic acid peaks are exhibiting tailing. What are the causes and solutions?

Answer:

Peak tailing can compromise peak integration and quantification. The common causes and their solutions are:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the acidic analytes, causing tailing.

    • Solution: Lowering the mobile phase pH can suppress the ionization of both the silanol groups and the organic acids, minimizing these secondary interactions. Using a highly deactivated (end-capped) column can also mitigate this issue.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or the injection volume.[15]

  • Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.

    • Solution: Backflush the column or, if necessary, replace the column or guard column.[16] Regular column cleaning is recommended.

Question 3: I'm experiencing inconsistent retention times for my organic acids. What should I investigate?

Answer:

Shifting retention times can make peak identification and quantification unreliable. Here are the likely causes and how to address them:

  • Mobile Phase Instability: The composition of the mobile phase is the most likely source of variation.[17]

    • pH Fluctuation: Inadequate buffering can lead to pH shifts, affecting the ionization state and retention of the organic acids.[18] Ensure the buffer has sufficient capacity and is within its effective pH range.

    • Solvent Composition Change: Evaporation of the more volatile organic solvent component can alter the mobile phase strength over time. Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Inadequate Column Equilibration: Insufficient equilibration time between runs, especially in gradient elution, is a common cause of retention time drift.[15]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for HILIC columns, which require longer equilibration times.[15]

  • Temperature Fluctuations: Changes in column temperature can affect mobile phase viscosity and analyte retention.[19]

    • Solution: Use a column oven to maintain a constant and consistent temperature.[20]

  • Pump and System Issues: Leaks in the pump or injector, or malfunctioning check valves, can lead to inconsistent flow rates and, therefore, variable retention times.[21]

    • Solution: Regularly inspect the HPLC system for leaks and perform routine maintenance on the pump and injector.

Frequently Asked Questions (FAQs)

Q1: How does column temperature affect the separation of organic acids?

A1: Column temperature influences several aspects of the separation:

  • Retention Time: Increasing the column temperature generally decreases the mobile phase viscosity, leading to shorter retention times.[19][22]

  • Resolution: The effect on resolution can vary. For some closely eluting pairs, a change in temperature can alter the selectivity (α) and improve separation.[19][23] In some cases, lowering the temperature can increase retention and improve resolution.[22]

  • Peak Shape: Higher temperatures can improve mass transfer, leading to sharper, more efficient peaks.[1]

  • Backpressure: Increasing the temperature lowers the mobile phase viscosity, which in turn reduces the system backpressure.[22] This is particularly useful when using long columns or small particle sizes.

Shimadzu reports that using a dual-column, dual-temperature method, where two columns in series are set to different temperatures, can help to fine-tune the separation and improve the resolution of co-eluting organic acids.[23]

Q2: When should I use isocratic versus gradient elution for organic acid analysis?

A2: The choice depends on the complexity of your sample:

  • Isocratic Elution: This method uses a constant mobile phase composition and is ideal for simple mixtures where the organic acids have similar retention behaviors.[13][24] It is generally simpler to set up and more reproducible.[24]

  • Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the organic solvent concentration.[12] It is preferred for complex samples containing organic acids with a wide range of polarities.[13][14] Gradient elution can lead to sharper peaks, better resolution, and shorter analysis times for complex mixtures.[12]

Q3: What are the best practices for sample preparation for organic acid analysis?

A3: Proper sample preparation is crucial for reliable results. The primary goals are to remove interfering substances and concentrate the analytes.[25]

  • Filtration: At a minimum, all samples and standards should be filtered through a 0.45 µm or 0.22 µm filter to remove particulate matter that can clog the column.[3]

  • Liquid-Liquid Extraction (LLE): This is a classic technique to separate organic acids based on their solubility.[25] Acid-base extraction is a common form of LLE where the pH of the aqueous sample is adjusted to ensure the organic acids are in their non-ionic form, allowing them to be extracted into an organic solvent.[25]

  • Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration.[25] Strong Anion Exchange (SAX) cartridges are often used to retain the negatively charged organic acids, which are then eluted with an acidic solution.[25]

Data Summary Tables

Table 1: Influence of Mobile Phase pH on Organic Acid Retention (Reversed-Phase)

Mobile Phase pHAnalyte Ionization StateInteraction with C18Expected Retention Time
pH < pKaPredominantly non-ionized (molecular)Increased hydrophobic interactionLonger
pH > pKaPredominantly ionized (anionic)Decreased hydrophobic interactionShorter

This table summarizes the general trend of pH effects on organic acid retention in reversed-phase chromatography.[3][26]

Table 2: Comparison of Isocratic and Gradient Elution for Organic Acid Analysis

FeatureIsocratic ElutionGradient Elution
Mobile Phase Composition ConstantVaries during the run
Best Suited For Simple mixtures, quality controlComplex mixtures with a wide polarity range
Advantages Simple, reproducible, stable baselineBetter resolution for complex samples, shorter run times, sharper peaks
Disadvantages Poor resolution for complex samples, longer run times for strongly retained compoundsMore complex method development, requires column re-equilibration, potential for baseline drift

This table provides a comparative overview of isocratic and gradient elution methods.[12][13][14][24]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Organic Acids from Plasma

This protocol describes a general procedure for extracting organic acids from a plasma sample using a Strong Anion Exchange (SAX) SPE cartridge.[25]

  • Cartridge Conditioning: Wash a 100 mg/1 mL SAX SPE cartridge with 1 mL of methanol.

  • Cartridge Equilibration: Wash the cartridge with 1 mL of deionized water.

  • Sample Preparation: Dilute 100 µL of plasma with 900 µL of deionized water. Add an appropriate internal standard.

  • Sample Loading: Load the diluted plasma sample onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the organic acids with 1 mL of 5% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC analysis.

Protocol 2: Reversed-Phase HPLC Analysis of Organic Acids

This protocol provides a starting point for the separation of organic acids using reversed-phase HPLC with ion suppression.[3][26]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). An aqueous-compatible C18 is recommended if using highly aqueous mobile phases.[6][26]

  • Mobile Phase: A mixture of a low pH aqueous buffer and an organic modifier. For example, 0.04 M potassium dihydrogen phosphate adjusted to pH 2.4 with phosphoric acid as the aqueous phase (A) and methanol or acetonitrile as the organic phase (B).[26]

  • Elution Mode:

    • Isocratic: For simple mixtures, an isocratic elution with a high percentage of the aqueous phase (e.g., 98:2 A:B) can be used.[26]

    • Gradient: For complex mixtures, a gradient can be run, for example, starting with 2% B and increasing to 30% B over 20 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Detection: UV detection at 210 nm.[26]

  • Injection Volume: 10 - 20 µL.

Visualizations

ElutionChoice SampleComplexity Evaluate Sample Complexity Simple Simple Mixture (Few, similar analytes) SampleComplexity->Simple Low Complex Complex Mixture (Many, diverse analytes) SampleComplexity->Complex High Isocratic Choose Isocratic Elution Simple->Isocratic Gradient Choose Gradient Elution Complex->Gradient

References

Technical Support Center: Navigating the Instability of 2-Oxoadipic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxoadipic acid and its derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a gradual decrease in concentration over a short period. What could be the cause?

A1: this compound, like other α-keto acids, is susceptible to degradation, primarily through oxidative decarboxylation. This process can be influenced by several factors in your experimental setup, including the pH of your solution, storage temperature, and the presence of oxidizing agents. It is crucial to control these variables to maintain the integrity of your compound.

Q2: What are the optimal storage conditions for solid this compound and its solutions?

A2: For long-term stability, solid this compound should be stored at -20°C, where it can be stable for at least four years[1]. Stock solutions, particularly in DMSO, should also be stored at -80°C for up to six months to minimize degradation[2]. For short-term use, solutions can be kept at -20°C for up to one month[2]. Avoid repeated freeze-thaw cycles.

Q3: I am observing unexpected peaks in my chromatogram when analyzing my this compound sample. What are these?

A3: These unexpected peaks are likely degradation products. The primary degradation pathway for this compound is oxidative decarboxylation, which can lead to the formation of glutaryl-CoA and subsequently other downstream metabolites in biological systems[3]. In chemical systems, other byproducts may form depending on the specific conditions. Performing forced degradation studies can help identify these potential degradants[4][5][6].

Q4: Can I use any buffer for my experiments involving this compound?

A4: The choice of buffer can significantly impact the stability of this compound. It is advisable to use buffers with a pH in the slightly acidic to neutral range. Buffers containing components that can chelate metal ions, which can catalyze oxidation, may offer better stability. It is recommended to perform compatibility studies with your chosen buffer system to ensure it does not accelerate the degradation of your compound.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, consider the following:

  • Temperature: Perform experiments at the lowest feasible temperature.

  • pH: Maintain a slightly acidic to neutral pH.

  • Oxygen: Degas your solvents and work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light: Protect your solutions from light, as photolytic degradation can occur.

  • Antioxidants: The use of antioxidants may help to quench free radicals and slow down oxidative degradation. However, compatibility and potential interference with your assay should be evaluated.

II. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered when working with this compound and its derivatives.

Problem 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation of this compound in the assay medium.Prepare fresh solutions of this compound immediately before use. Analyze the concentration of the stock and working solutions by HPLC-UV to confirm integrity.
Interaction with components of the cell culture medium.Perform a stability study of this compound in the specific medium under assay conditions (temperature, CO₂).
Enzymatic degradation by cellular components.If working with cell lysates or tissue homogenates, consider the presence of endogenous enzymes like 2-oxoadipate dehydrogenase complex that can metabolize the compound. Use specific enzyme inhibitors if necessary and compatible with the assay.
Problem 2: Loss of compound during sample preparation and analysis.
Possible Cause Troubleshooting Step
Degradation during extraction or derivatization.Optimize extraction and derivatization protocols to be as rapid as possible and at low temperatures.
Adsorption to labware.Use silanized glassware or low-retention plasticware to minimize adsorption.
Instability in the autosampler.If using HPLC, cool the autosampler to 4°C to minimize degradation of samples waiting for injection.

III. Quantitative Data on Stability

While specific kinetic data for the chemical degradation of this compound under various conditions is not extensively published, the following table summarizes general stability information. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

Condition Observation Recommendation Citation
Storage (Solid) Stable for ≥ 4 yearsStore at -20°C in a tightly sealed container.[1]
Storage (DMSO Solution) Stable for up to 6 monthsStore at -80°C. Use within 1 month if stored at -20°C.[2]
Aqueous Solution Prone to degradationPrepare fresh solutions. Store at low temperatures for short durations.
Acidic Conditions Potential for hydrolysis of derivativesEvaluate stability at the specific acidic pH of the experiment.[6]
Basic Conditions Potential for hydrolysis and other base-catalyzed reactionsEvaluate stability at the specific basic pH of the experiment.[6]
Oxidative Stress Susceptible to oxidative decarboxylationMinimize exposure to oxygen. Consider the use of antioxidants.
Photostability Potential for photolytic degradationProtect solutions from light.[7]

IV. Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods[4][7][8].

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve in the initial solvent for analysis.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV to observe the degradation of the parent compound and the formation of degradation products.

Protocol 2: HPLC-UV Method for Stability Assessment

This protocol provides a starting point for developing a stability-indicating HPLC-UV method.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

V. Visualizations

Signaling and Degradation Pathways

2_Oxoadipic_Acid_Metabolism cluster_lysine Lysine Degradation cluster_tryptophan Tryptophan Degradation Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_semialdehyde 2-Aminoadipate- 6-semialdehyde Saccharopine->Aminoadipate_semialdehyde Aminoadipate 2-Aminoadipic Acid Aminoadipate_semialdehyde->Aminoadipate Oxoadipate This compound Aminoadipate->Oxoadipate Transamination Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenine->Oxoadipate Multiple Steps Glutaryl_CoA Glutaryl-CoA Oxoadipate->Glutaryl_CoA Oxidative Decarboxylation (2-Oxoadipate Dehydrogenase Complex) TCA_Cycle TCA Cycle Glutaryl_CoA->TCA_Cycle

Caption: Metabolic pathways leading to and from this compound.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow start Start: This compound Derivative prep_solution Prepare Solution (e.g., 1 mg/mL in Buffer) start->prep_solution stress_conditions Apply Stress Conditions prep_solution->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂) stress_conditions->oxidation thermal Thermal (e.g., 105°C) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV) sampling->analysis data Evaluate Data: - % Degradation - Identify Degradants analysis->data end End: Stability Profile data->end

Caption: A typical workflow for conducting forced degradation studies.

Logical Relationship for Troubleshooting

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results Compound_Degradation Compound Degradation issue->Compound_Degradation Assay_Interference Assay Interference issue->Assay_Interference Handling_Error Sample Handling Error issue->Handling_Error Fresh_Solutions Prepare Fresh Solutions Compound_Degradation->Fresh_Solutions Control_Conditions Control Temp, pH, O₂ Compound_Degradation->Control_Conditions Validate_Method Validate Analytical Method Assay_Interference->Validate_Method Check_Compatibility Check Reagent Compatibility Assay_Interference->Check_Compatibility Optimize_Protocol Optimize Handling Protocol Handling_Error->Optimize_Protocol

References

Technical Support Center: Method Validation for 2-Oxoadipic Acid in a New Matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating analytical methods for 2-oxoadipic acid in a new matrix.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for a quantitative method for this compound?

A1: A full validation of a quantitative method for an endogenous compound like this compound should, at a minimum, include the following parameters: selectivity, specificity, matrix effect, calibration curve, range (Lower Limit of Quantification, LLOQ, to Upper Limit of Quantification, ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[1][2]

Q2: What are the common analytical techniques used for the quantification of this compound in biological matrices?

A2: The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS typically requires a derivatization step to make the analyte volatile, while LC-MS/MS can often analyze the compound directly, though derivatization can sometimes be used to improve sensitivity.

Q3: How do I choose an appropriate internal standard (IS) for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4. This is because its chemical and physical properties are nearly identical to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability. If a stable isotope-labeled standard is not available, a structural analog with similar chemical properties and chromatographic behavior can be used, but this requires more rigorous validation to ensure it adequately mimics the analyte.

Q4: What are "matrix effects" and how can they impact my analysis of this compound?

A4: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Biological matrices like plasma and urine are complex and prone to causing significant matrix effects, especially in electrospray ionization (ESI) used with LC-MS. It is crucial to evaluate and minimize matrix effects during method validation.

Troubleshooting Guide

Issue 1: Poor peak shape (fronting, tailing, or splitting) for this compound in LC-MS analysis.

  • Question: My this compound peak is showing significant tailing in my LC-MS analysis. What could be the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase or active sites in the LC system. Here are some troubleshooting steps:

    • Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (ideally 2-3) to keep the carboxylic acid groups of this compound protonated. This can be achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid.

    • Column Choice: Consider using a column specifically designed for organic acid analysis or one with end-capping to minimize silanol interactions.

    • System Contamination: Metal contamination in the LC system can also cause peak tailing. Passivating the system with an agent like EDTA may help.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.

Issue 2: High variability in results and poor precision.

  • Question: I am observing high variability (%CV > 20%) in my quality control (QC) samples for this compound. What are the likely causes?

  • Answer: High variability can stem from several sources. A systematic approach to troubleshooting is recommended:

    • Sample Preparation: Inconsistent sample preparation is a common cause. Ensure precise and consistent execution of all steps, including pipetting, extraction, and evaporation. The use of an internal standard is critical to correct for variability.

    • Analyte Stability: this compound may be unstable under certain conditions. Investigate the stability of the analyte during sample collection, storage, and processing (see Stability section in Experimental Protocols).

    • Matrix Effects: Inconsistent matrix effects between different samples can lead to high variability. Re-evaluate your sample cleanup procedure to ensure it is effectively removing interfering components.

    • Instrument Performance: Check for issues with the autosampler, pump, or mass spectrometer. Run system suitability tests to ensure the instrument is performing optimally.

Issue 3: Difficulty in achieving the required sensitivity (LLOQ is too high).

  • Question: I am unable to achieve the desired Lower Limit of Quantification (LLOQ) for this compound in my new matrix. How can I improve the sensitivity of my method?

  • Answer: Improving sensitivity requires optimizing several aspects of your analytical method:

    • Sample Preparation: Increase the amount of sample used for extraction, or concentrate the final extract to a smaller volume. Optimize the extraction procedure to maximize the recovery of this compound.

    • Chromatography: Ensure the chromatographic peak is sharp and narrow, as this increases the signal-to-noise ratio.

    • Mass Spectrometry: Optimize the MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and collision energy for MS/MS transitions. Ensure you are using the most intense and specific precursor and product ions.

    • Derivatization: For both GC-MS and LC-MS, derivatization can significantly improve ionization efficiency and, therefore, sensitivity.

Experimental Protocols

LC-MS/MS Method for this compound in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrument and new matrix.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., this compound-d4 in water).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

b. LC-MS/MS Parameters

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) suitable for polar compounds.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 2% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions This compound: Q1 159.0 -> Q3 115.0; this compound-d4 (IS): Q1 163.0 -> Q3 119.0 (Transitions should be optimized)
Ion Source Parameters Optimize spray voltage, nebulizer gas, drying gas, and temperature for your specific instrument.
GC-MS Method for this compound in Urine

This protocol involves derivatization to make the analyte volatile for GC analysis.

a. Sample Preparation and Derivatization

  • Thaw urine samples to room temperature and vortex.

  • To 100 µL of urine, add 10 µL of internal standard working solution.

  • Add 1 mL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the top organic layer to a new tube and evaporate to dryness under nitrogen.

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before GC-MS analysis.

b. GC-MS Parameters

ParameterRecommended Setting
GC System Gas Chromatograph with a Mass Spectrometer detector
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
MS System Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions Determine the characteristic ions for the derivatized this compound and its internal standard.
Transfer Line Temp 280°C
Ion Source Temp 230°C

Method Validation Data Summary

The following tables provide a template for summarizing the data from your method validation experiments. Acceptance criteria are based on general regulatory guidelines (e.g., EMA, FDA) and should be predefined in your validation plan.[1][4]

Table 1: Accuracy and Precision

AnalyteNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
This compoundLLOQ± 20%≤ 20%≤ 20%
Low QC± 15%≤ 15%≤ 15%
Mid QC± 15%≤ 15%≤ 15%
High QC± 15%≤ 15%≤ 15%

Table 2: Matrix Effect and Recovery

AnalyteQC LevelMatrix Factor (n=6)%CV of Matrix FactorExtraction Recovery (%)
This compoundLow≤ 15%
High≤ 15%

Table 3: Stability

Stability TestStorage ConditionsQC LevelMean Stability (%) vs. Fresh Samples
Freeze-Thaw 3 cycles, -20°C to room temperatureLow, High
Short-Term (Bench-Top) Room temperature for 4 hoursLow, High
Long-Term -80°C for 30 daysLow, High
Post-Preparative Autosampler at 4°C for 24 hoursLow, High

Visualizations

Method_Validation_Workflow start Start: Define Analytical Requirements method_dev Method Development (LC-MS/MS or GC-MS) start->method_dev pre_validation Pre-Validation Checks (System Suitability, Specificity) method_dev->pre_validation full_validation Full Method Validation pre_validation->full_validation selectivity Selectivity full_validation->selectivity Assess linearity Linearity & Range full_validation->linearity Assess accuracy_precision Accuracy & Precision full_validation->accuracy_precision Assess matrix_effect Matrix Effect full_validation->matrix_effect Assess stability Stability full_validation->stability Assess dilution Dilution Integrity full_validation->dilution Assess report Validation Report selectivity->report linearity->report accuracy_precision->report matrix_effect->report stability->report dilution->report sample_analysis Routine Sample Analysis report->sample_analysis

Caption: Workflow for the validation of an analytical method for this compound.

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Precision, Low Sensitivity) check_system Check System Suitability (Peak Shape, S/N, RT) start->check_system system_ok System OK check_system->system_ok Pass system_not_ok System Not OK check_system->system_not_ok Fail check_sample_prep Review Sample Preparation (Pipetting, Extraction, Evaporation) system_ok->check_sample_prep troubleshoot_instrument Troubleshoot Instrument (LC, MS, GC) system_not_ok->troubleshoot_instrument end Problem Resolved troubleshoot_instrument->end sample_prep_ok Sample Prep Consistent check_sample_prep->sample_prep_ok Yes sample_prep_not_ok Sample Prep Inconsistent check_sample_prep->sample_prep_not_ok No check_matrix_effect Investigate Matrix Effects sample_prep_ok->check_matrix_effect optimize_sample_prep Optimize & Standardize Sample Preparation sample_prep_not_ok->optimize_sample_prep optimize_sample_prep->end matrix_effect_present Matrix Effect Present check_matrix_effect->matrix_effect_present Yes matrix_effect_absent Matrix Effect Absent check_matrix_effect->matrix_effect_absent No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_effect_present->improve_cleanup check_stability Evaluate Analyte Stability matrix_effect_absent->check_stability improve_cleanup->end check_stability->end

References

Validation & Comparative

2-Oxoadipic Acid vs. α-Ketoadipic Acid: A Guide to Terminology and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise terminology is paramount. This guide provides a comprehensive comparison of the terms "2-oxoadipic acid" and "alpha-ketoadipic acid," clarifies their interchangeability, and presents relevant biochemical and analytical data.

Key Finding: "this compound" and "alpha-ketoadipic acid" (often abbreviated as α-KA) are synonymous terms for the same chemical compound.[1][2] The molecule is a key intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan.[1][2][3][4]

Biochemical and Chemical Identity

From a chemical standpoint, both names describe the same molecule. The designation "2-oxo" indicates the presence of a ketone functional group at the second carbon of the adipic acid backbone, a six-carbon dicarboxylic acid. The term "alpha-keto" signifies that the ketone group is on the alpha-carbon, the carbon atom adjacent to a carboxyl group, which in this case is the second carbon. Therefore, the nomenclature is functionally identical.

FeatureDescription
IUPAC Name 2-oxohexanedioic acid
Synonyms alpha-Ketoadipic acid, α-Ketoadipic acid, 2-Ketoadipic acid, Oxoadipic acid
Chemical Formula C₆H₈O₅
Molar Mass 160.12 g/mol
CAS Number 3184-35-8

Clinical Significance and Quantitative Analysis

Elevated levels of this compound are a hallmark of the rare inborn error of metabolism known as alpha-ketoadipic aciduria.[3][5] This condition results from a deficiency in the 2-oxoadipate dehydrogenase complex, leading to the accumulation of this compound and its precursor, alpha-aminoadipic acid, in the body.[5] The clinical presentation of alpha-ketoadipic aciduria can be variable, ranging from asymptomatic to developmental delay and neurological issues.[6]

The quantification of this compound in urine is a key diagnostic marker for this disorder. The following table summarizes typical urinary concentrations in healthy individuals and those with alpha-ketoadipic aciduria.

PopulationUrinary Concentration (mmol/mol creatinine)
Healthy Individuals 0 - 1.7[7]
Alpha-ketoadipic aciduria Patients 9 - 49[3]

Experimental Protocols for Quantification

The analysis of urinary organic acids, including this compound, is most commonly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

1. Sample Preparation (Urine):

  • A specific volume of urine, often normalized to the creatinine concentration, is used for analysis.

  • An internal standard is added to the urine sample to account for any loss during sample processing.

  • The sample is acidified to a low pH.

  • The organic acids are extracted from the acidified urine using an organic solvent, such as ethyl acetate. This step is typically repeated to ensure complete extraction.

  • The organic solvent fractions are combined and evaporated to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried extract is first treated with a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect the carbonyl groups.

  • Following methoximation, a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to convert the carboxylic acid groups into their more volatile trimethylsilyl (TMS) esters.

3. GC-MS Analysis:

  • Gas Chromatograph: The derivatized sample is injected into the GC.

    • Column: A non-polar or medium-polarity capillary column is typically used for separation.

    • Carrier Gas: Helium is the most common carrier gas.

    • Oven Temperature Program: A temperature gradient is employed to separate the various organic acids based on their boiling points.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) is the standard mode.

    • Acquisition: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS has become increasingly popular for the analysis of urinary organic acids due to its high sensitivity, specificity, and often simpler sample preparation protocols that may not require derivatization.

1. Sample Preparation (Urine):

  • Urine samples are typically diluted with a solvent, often the initial mobile phase of the chromatography.

  • An internal standard is added.

  • The sample is then centrifuged and/or filtered to remove particulate matter before injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution is typically employed with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent like methanol or acetonitrile.

  • Tandem Mass Spectrometer:

    • Ionization: Electrospray ionization (ESI), usually in negative ion mode, is common for organic acids.

    • Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification. In MRM, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences from the complex urine matrix.

Metabolic Pathway Visualization

This compound is a central intermediate in the degradation pathways of lysine and tryptophan. The following diagram illustrates its position in these metabolic routes.

Lysine_Tryptophan_Metabolism Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_Aminoadipic_Semialdehyde α-Aminoadipic- semialdehyde Saccharopine->Alpha_Aminoadipic_Semialdehyde Alpha_Aminoadipic_Acid α-Aminoadipic acid Alpha_Aminoadipic_Semialdehyde->Alpha_Aminoadipic_Acid Two_Oxoadipic_Acid This compound Alpha_Aminoadipic_Acid->Two_Oxoadipic_Acid Glutaryl_CoA Glutaryl-CoA Two_Oxoadipic_Acid->Glutaryl_CoA 2-oxoadipate dehydrogenase complex Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenine->Two_Oxoadipic_Acid

Caption: Metabolic pathways of L-lysine and L-tryptophan degradation.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the analysis of urinary this compound by GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Acidify Acidification Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Evaporate Evaporation LLE->Evaporate Methoximation Methoximation Evaporate->Methoximation Silylation Silylation Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

Caption: Workflow for GC-MS analysis of urinary this compound.

References

Elevated 2-Oxoadipic Acid: A Comparative Analysis Across Pathological States

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 2-oxoadipic acid levels in various diseases, offering valuable insights for researchers, scientists, and drug development professionals. The information presented summarizes the current state of knowledge on the association of this metabolite with human health, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Levels

This compound is an intermediate in the metabolism of the essential amino acids lysine and tryptophan.[1] Under normal physiological conditions, this compound is typically not detected in urine.[2] However, significantly elevated levels are a hallmark of the rare metabolic disorder, 2-aminoadipic 2-oxoadipic aciduria.

Below is a summary of reported this compound concentrations in urine for healthy individuals and patients with 2-aminoadipic 2-oxoadipic aciduria.

ConditionAnalyteMatrixConcentration (mmol/mol creatinine)Reference
Healthy Controls This compoundUrineUsually not detected[2]
2-Aminoadipic 2-Oxoadipic Aciduria This compoundUrine10 - 120[2]
520 - 970[2]

Note: The wide range of concentrations in 2-aminoadipic 2-oxoadipic aciduria patients reflects the variability in the severity of the metabolic defect.

While the related metabolite, 2-aminoadipic acid, has been investigated as a potential biomarker for conditions such as diabetes mellitus, neurodegenerative diseases, and liver and kidney diseases, there is a notable lack of quantitative data on this compound levels in these more common disorders.[3][4] Further research is required to ascertain whether subtle changes in this compound concentrations are associated with these conditions.

Signaling Pathway and Experimental Workflow

The primary cause of elevated this compound is a deficiency in the enzyme 2-oxoadipate dehydrogenase, which is a critical step in the lysine degradation pathway. This enzyme is encoded by the DHTKD1 gene.[5][6] Mutations in this gene lead to the accumulation of this compound and its precursor, 2-aminoadipic acid.

Lysine_Degradation_Pathway cluster_inhibition Metabolic Block in 2-Oxoadipic Aciduria Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_semialdehyde α-Aminoadipate-semialdehyde Saccharopine->Aminoadipate_semialdehyde Aminoadipic_acid α-Aminoadipic acid Aminoadipate_semialdehyde->Aminoadipic_acid Oxoadipic_acid This compound Aminoadipic_acid->Oxoadipic_acid Glutaryl_CoA Glutaryl-CoA Oxoadipic_acid->Glutaryl_CoA DHTKD1 (2-oxoadipate dehydrogenase) Block X TCA_Cycle TCA Cycle Glutaryl_CoA->TCA_Cycle

Caption: The lysine degradation pathway highlighting the metabolic block in 2-oxoadipic aciduria.

The quantification of this compound in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS). The following diagram illustrates a general workflow for this analysis.

GCMS_Workflow Sample Urine Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Silylation (e.g., with BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis

Caption: A generalized workflow for the analysis of urinary this compound by GC-MS.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

This protocol provides a detailed methodology for the quantitative analysis of this compound in urine samples.

1. Sample Preparation (Extraction)

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar organic acid not present in urine).

  • Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction process twice more, pooling the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[7]

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.[8]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject 1-2 µL of the derivatized sample into the GC inlet.

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a final temperature of around 300°C.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of this compound and the internal standard.

  • Identification: The TMS derivative of this compound is identified based on its specific retention time and mass spectrum.

  • Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ions to the peak area of the internal standard's ions, using a calibration curve prepared with known concentrations of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional medical advice, diagnosis, or treatment.

References

2-Oxoadipic Acid as a Diabetes Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biomarkers to improve early detection and management of diabetes mellitus is a critical area of research. While established markers such as glycated hemoglobin (HbA1c) and fasting plasma glucose are the current standards, they have limitations. Emerging evidence suggests that metabolites from various pathways, including lysine degradation, may serve as earlier and more sensitive indicators of diabetes risk. This guide provides a comparative analysis of 2-oxoadipic acid, a key intermediate in lysine metabolism, as a potential diabetes biomarker, comparing it with its precursor, 2-aminoadipic acid (2-AAA), and traditional diagnostic markers.

Executive Summary

Current research strongly supports 2-aminoadipic acid (2-AAA) as a predictive biomarker for type 2 diabetes, with elevated levels preceding disease onset by several years. The evidence for its downstream metabolite, this compound, is less direct but growing. Preclinical studies show increased urinary excretion of this compound in diabetic animal models, and genetic disorders leading to its accumulation are linked to metabolic disturbances. However, a head-to-head comparison with established biomarkers in large human cohort studies is currently lacking for this compound. This guide synthesizes the available data to provide a comprehensive overview for researchers.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of lysine degradation leading to the formation of this compound and a general workflow for biomarker validation.

Lysine Degradation Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Allysin Allysin Saccharopine->Allysin 2-Aminoadipic_acid 2-Aminoadipic acid (2-AAA) Allysin->2-Aminoadipic_acid 2-Oxoadipic_acid This compound 2-Aminoadipic_acid->2-Oxoadipic_acid Glutaryl_CoA Glutaryl-CoA 2-Oxoadipic_acid->Glutaryl_CoA 2-oxoadipate dehydrogenase Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle DHTKD1 DHTKD1 DHTKD1->2-Oxoadipic_acid

Lysine degradation pathway leading to this compound.

Biomarker Validation Workflow Discovery Biomarker Discovery (Metabolomics) Preclinical Preclinical Validation (Animal Models) Discovery->Preclinical Analytical Analytical Method Validation (LC-MS/MS) Preclinical->Analytical Clinical Clinical Validation (Cohort Studies) Analytical->Clinical Comparison Comparison with Existing Biomarkers Clinical->Comparison Utility Assessment of Clinical Utility Comparison->Utility

General workflow for biomarker validation.

Comparison of Biomarkers

The following table summarizes the performance and characteristics of this compound, 2-aminoadipic acid, and established diabetes biomarkers. Data for this compound is primarily from preclinical studies and is marked as limited for human studies.

BiomarkerTypeSamplePerformance Characteristics (Human Studies)Association with Diabetes Risk
This compound MetaboliteUrine, PlasmaSensitivity & Specificity: Data not available.Increased urinary levels in diabetic rats suggest a potential association[1]. Elevated in individuals with DHTKD1 mutations, a gene linked to insulin sensitivity[2][3][4].
2-Aminoadipic Acid (2-AAA) MetabolitePlasmaOdds Ratio: Individuals in the top quartile of 2-AAA levels have a >4-fold increased risk of developing diabetes[5].Strong predictive biomarker for incident diabetes, independent of other risk factors[5][6][7]. Associated with insulin resistance[7][8].
HbA1c Glycated ProteinWhole BloodSensitivity: ~40-60% Specificity: ~80-90% (at standard cut-offs)Reflects average glycemic control over the preceding 2-3 months.
Fasting Plasma Glucose MonosaccharidePlasmaSensitivity: ~40-60% Specificity: ~95% (at standard cut-offs)A snapshot of glucose homeostasis; can be affected by acute factors.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS (Proposed Method)

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., 13C-labeled this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. For native this compound (MW: 160.11 g/mol ), a potential precursor ion [M-H]- would be m/z 159.0.

3. Method Validation:

The method would require full validation according to regulatory guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.

Derivatization of this compound for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the non-volatile this compound requires derivatization to increase its volatility. A two-step process is often employed for keto-acids:

  • Oximation: The ketone group is protected by reacting the dried sample extract with a solution of methoxyamine hydrochloride in pyridine. This step prevents the formation of multiple peaks due to tautomerization.

  • Silylation: The carboxylic acid groups are converted to their trimethylsilyl (TMS) esters by reacting with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

Discussion and Future Directions

The current body of evidence strongly supports the role of 2-aminoadipic acid as a promising biomarker for diabetes risk. While the link between this compound and diabetes is biologically plausible due to its position in the lysine degradation pathway and its accumulation in certain genetic disorders, direct evidence from large-scale human studies is needed for its validation.

Future research should focus on:

  • Developing and validating robust analytical methods for the high-throughput quantification of this compound in human plasma.

  • Conducting large, prospective cohort studies to determine the association of plasma this compound levels with the incidence of prediabetes and type 2 diabetes.

  • Performing head-to-head comparisons of the diagnostic and prognostic performance of this compound with 2-AAA, HbA1c, and fasting plasma glucose.

  • Investigating the underlying biological mechanisms linking elevated this compound to impaired glucose homeostasis and insulin resistance.

References

A Comparative Analysis of 2-Oxoadipic Acid Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways across different species is paramount. This guide provides a comprehensive comparative analysis of 2-oxoadipic acid, a key intermediate in the catabolism of lysine, tryptophan, and hydroxylysine. We delve into its metabolic pathways, quantitative levels in various species, and detailed experimental protocols for its analysis.

Introduction to this compound

This compound, also known as α-ketoadipic acid, is a crucial metabolic intermediate. In mammals, it is primarily formed in the mitochondria and is subsequently decarboxylated to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex (OADHC). A deficiency in this enzyme complex, often due to mutations in the DHTKD1 gene in humans, leads to the rare metabolic disorder known as 2-oxoadipic aciduria, characterized by the accumulation of this compound and related metabolites in the urine. This metabolite is not limited to mammals; it also plays a role in the metabolic pathways of various bacteria and yeasts.

Comparative Quantitative Levels of this compound

The concentration of this compound can vary significantly between species and under different physiological conditions. The following table summarizes available quantitative data.

SpeciesSample TypeConditionConcentration Range
Human UrineNormal0 - 1.7 mmol/mol creatinine[1]
Urine2-Oxoadipic Aciduria10 - 120 mmol/mol creatinine[2]
PlasmaNormalNot Quantified[3]
Mouse PlasmaNormalData not available
Tissues (Liver, Kidney)NormalData not available
Escherichia coli IntracellularVarious growth conditionsData not available
Saccharomyces cerevisiae IntracellularVarious growth conditionsData not available

Further research is required to establish baseline concentrations of this compound in the plasma of healthy humans, as well as in the plasma and tissues of mice. Similarly, quantitative data on the intracellular levels of this metabolite in microorganisms like E. coli and S. cerevisiae under defined conditions are needed for a more complete comparative analysis.

Metabolic Pathways Across Species

The metabolic pathways leading to and from this compound exhibit notable differences across the kingdoms of life.

In Mammals:

The primary route for lysine degradation in mammals is the saccharopine pathway , which occurs in the mitochondria. Lysine is converted to saccharopine, which is then cleaved to yield α-aminoadipate semialdehyde. This is subsequently oxidized to α-aminoadipate, and then transaminated to 2-oxoadipate. The catabolism of tryptophan and hydroxylysine also converges at the level of 2-oxoadipate. The final step in this common pathway is the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA, catalyzed by the 2-oxoadipate dehydrogenase complex (OADHC). The E1 subunit of this complex is encoded by the DHTKD1 gene.

In Bacteria (e.g., E. coli):

Bacteria utilize a more diverse set of pathways for lysine degradation. While some bacteria may possess a saccharopine pathway, other routes, such as the pipecolate pathway, are also prevalent. In some prokaryotes, the α-aminoadipate pathway is involved in lysine biosynthesis, where 2-oxoadipate is a precursor. The regulation of these pathways is tightly controlled and can vary depending on the bacterial species and environmental conditions.

In Yeast (e.g., Saccharomyces cerevisiae):

In Saccharomyces cerevisiae, 2-oxoadipate is an intermediate in the α-aminoadipate pathway for lysine biosynthesis. This pathway is distinct from the diaminopimelate pathway found in bacteria and plants. The regulation of this pathway in yeast is a key area of study for metabolic engineering applications.

Below are diagrams illustrating the key metabolic pathways involving this compound.

Mammalian_Lysine_Degradation Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Saccharopine Pathway alpha_Aminoadipate_Semialdehyde α-Aminoadipate Semialdehyde Saccharopine->alpha_Aminoadipate_Semialdehyde alpha_Aminoadipate α-Aminoadipate alpha_Aminoadipate_Semialdehyde->alpha_Aminoadipate Two_Oxoadipate This compound alpha_Aminoadipate->Two_Oxoadipate Glutaryl_CoA Glutaryl-CoA Two_Oxoadipate->Glutaryl_CoA OADHC (DHTKD1) Tryptophan Tryptophan Tryptophan->Two_Oxoadipate Hydroxylysine Hydroxylysine Hydroxylysine->Two_Oxoadipate

Mammalian Lysine Degradation Pathway

Bacterial_Lysine_Metabolism cluster_degradation Degradation cluster_biosynthesis Biosynthesis (some bacteria) Lysine Lysine Pipecolate Pipecolate Lysine->Pipecolate Pipecolate Pathway alpha_Aminoadipate α-Aminoadipate Pipecolate->alpha_Aminoadipate alpha_Aminoadipate->Lysine α-Aminoadipate Pathway Two_Oxoadipate This compound alpha_Aminoadipate->Two_Oxoadipate Two_Oxoadipate->alpha_Aminoadipate alpha_Ketoglutarate α-Ketoglutarate alpha_Ketoglutarate->Two_Oxoadipate

Bacterial Lysine Metabolism Overview

Experimental Protocols

Accurate quantification of this compound is crucial for research and clinical diagnostics. Below are detailed methodologies for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

This method is commonly used for the analysis of organic acids in urine.

1. Sample Preparation:

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or a non-endogenous dicarboxylic acid) to a defined volume of urine (typically normalized to creatinine concentration).

  • Extraction: Acidify the urine sample with HCl to a pH of approximately 1. Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction twice.

  • Drying: Pool the organic extracts and evaporate to dryness under a stream of nitrogen gas.

  • Derivatization: To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile. Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.

2. GC-MS Analysis:

  • Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

  • Temperature Program: A typical temperature program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a final temperature of around 300°C.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions of the this compound-TMS derivative.

GCMS_Workflow Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization TMS Derivatization Drying->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis

GC-MS Workflow for Urinary this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma this compound

LC-MS/MS offers high sensitivity and specificity for the analysis of metabolites in complex matrices like plasma.

1. Sample Preparation:

  • Internal Standard: Add an internal standard (ideally, a stable isotope-labeled this compound) to a plasma sample.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to plasma).

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

2. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid modifier like formic acid to improve peak shape.

  • Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) negative mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the deprotonated molecule of this compound ([M-H]⁻, m/z 159.03). The selection of specific product ions will depend on instrument optimization, but common fragments arise from the loss of water and carbon dioxide.

LCMSMS_Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Analysis LC-MS/MS Analysis (MRM Mode) Centrifugation->Supernatant_Analysis

LC-MS/MS Workflow for Plasma this compound
2-Oxoadipate Dehydrogenase (OADHC) Enzyme Assay

This assay measures the activity of the OADHC in tissue homogenates or isolated mitochondria.

1. Sample Preparation:

  • Homogenize fresh tissue (e.g., liver or kidney) in a suitable buffer.

  • Isolate mitochondria by differential centrifugation if required.

  • Determine the protein concentration of the homogenate or mitochondrial fraction.

2. Assay Principle: The activity of OADHC is determined by monitoring the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm.

3. Assay Mixture:

  • Prepare a reaction buffer containing potassium phosphate buffer, MgCl₂, thiamine pyrophosphate (TPP), coenzyme A (CoA), and NAD⁺.

  • Add the tissue homogenate or mitochondrial preparation to the reaction mixture.

  • Initiate the reaction by adding the substrate, this compound.

4. Measurement:

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH.

Conclusion

This guide provides a foundational comparative analysis of this compound across different species. While significant knowledge has been gained, particularly in the context of human metabolic disorders, further research is needed to establish a more complete quantitative and mechanistic understanding of its role in a wider range of organisms. The provided experimental protocols offer a starting point for researchers to accurately measure this important metabolite and further investigate its biological significance.

References

Cross-Validation of Analytical Methods for 2-Oxoadipic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of 2-oxoadipic acid, a key intermediate in the metabolism of lysine and tryptophan, is critical for advancing our understanding of various physiological and pathological processes. The selection of a robust and reliable analytical method is a cornerstone of rigorous scientific investigation. This guide presents an objective comparison of the primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document outlines a comparative framework for these two powerful techniques, presenting supporting experimental data based on validated methods for structurally similar keto acids. Detailed methodologies for both analytical platforms are provided to facilitate the establishment and validation of robust analytical procedures for this compound in a research or clinical setting.

Data Presentation: A Comparative Overview

The performance of an analytical method is evaluated by several key validation parameters. The following table summarizes typical performance characteristics of GC-MS and LC-MS/MS methods tailored for the analysis of this compound and similar keto acids. These values are representative and may vary depending on the specific instrumentation, sample matrix, and protocol optimization.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable derivatives by gas chromatography, followed by electron ionization and mass analysis.Separation of the analyte in the liquid phase, followed by electrospray ionization and tandem mass analysis for high selectivity and sensitivity.
Derivatization Mandatory two-step derivatization (oximation followed by silylation) to increase volatility and thermal stability.Often not required, but can be used to enhance sensitivity and chromatographic retention.
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) Low ng/mL to pg/mL range.Low ng/mL to pg/mL range.
Limit of Quantification (LOQ) Typically in the ng/mL range.[1]Generally in the ng/mL range.[1]
Accuracy (% Recovery) Commonly within 80-120%.[1]Often reported in the range of 85-115%.[1]
Precision (%RSD) Intraday and interday precision are generally <15%.[1]Intraday and interday precision are typically <15%.[1]

Experimental Workflows and Logical Relationships

The general workflow for the cross-validation of analytical methods for this compound involves a series of sequential steps to ensure the accuracy and reliability of the data.

General Workflow for Cross-Validation of Analytical Methods A Sample Preparation (e.g., Extraction, Derivatization) B Method 1 Analysis (e.g., GC-MS) A->B C Method 2 Analysis (e.g., LC-MS/MS) A->C D Data Acquisition B->D C->D E Data Comparison and Statistical Analysis D->E F Method Validation Report E->F

Caption: General workflow for the cross-validation of analytical methods.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires a two-step derivatization to make the analyte volatile and suitable for gas chromatography.

1. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the sample (e.g., with ethyl acetate) to isolate acidic compounds.[1]

  • Drying: Evaporate the organic extract to complete dryness under a stream of nitrogen.[1]

  • Oximation: Reconstitute the dried extract in 50 µL of a 2% hydroxylamine hydrochloride solution in pyridine and incubate at 60°C for 60 minutes to derivatize the keto group.

  • Silylation: Cool the sample to room temperature. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to derivatize the carboxylic acid groups.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890B GC or equivalent.[2]

  • Column: A DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar capillary column.[2]

  • Injector: Splitless mode at 250°C.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Oven Program: Initial temperature of 80°C for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 280°C at 15°C/min and hold for 5 minutes.[2]

  • Mass Spectrometer: An Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol outlines a sensitive method for the direct analysis of this compound, which may be enhanced by derivatization.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., this compound-d3).[2]

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: An Agilent 1290 Infinity II LC system or equivalent.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 2% B, increase to 98% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[2]

  • Mass Spectrometer: An Agilent 6495C Triple Quadrupole LC/MS or equivalent.[2]

  • Ionization: Electrospray Ionization (ESI) in negative mode.[2]

  • Detection: Multiple Reaction Monitoring (MRM). The precursor ion for this compound [M-H]⁻ is m/z 159.03, and product ions would be determined through infusion and optimization.

Signaling Pathway and Experimental Workflow Visualization

The catabolic pathway of L-lysine, which involves this compound, is a key area of investigation where accurate quantification of this metabolite is crucial.

Simplified L-Lysine Catabolic Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_Aminoadipic_semialdehyde α-Aminoadipic-semialdehyde Saccharopine->Alpha_Aminoadipic_semialdehyde Alpha_Aminoadipic_acid α-Aminoadipic acid Alpha_Aminoadipic_semialdehyde->Alpha_Aminoadipic_acid Two_Oxoadipic_acid This compound Alpha_Aminoadipic_acid->Two_Oxoadipic_acid Glutaryl_CoA Glutaryl-CoA Two_Oxoadipic_acid->Glutaryl_CoA Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA

Caption: Simplified L-Lysine catabolic pathway highlighting this compound.

References

2-Oxoadipic Acid Levels in Response to Dietary Changes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of how different dietary interventions may influence the levels of 2-oxoadipic acid, a key intermediate in the metabolism of the essential amino acids L-lysine and L-tryptophan. This document summarizes available experimental data, details relevant experimental protocols, and presents key metabolic pathways and experimental workflows through standardized diagrams.

Introduction

This compound, also known as α-ketoadipic acid, is a critical metabolite in the catabolic pathways of L-lysine and L-tryptophan.[1][2] Dysregulation of its metabolism is associated with the rare inborn error of metabolism known as 2-oxoadipic aciduria, characterized by elevated levels of this compound in urine.[3] Understanding how dietary factors modulate the levels of this metabolite is crucial for researchers in nutrition, metabolic disorders, and drug development, as it may provide insights into disease mechanisms and potential therapeutic targets.

Metabolic Pathway of this compound

The primary pathway leading to the formation of this compound is the degradation of L-lysine, which occurs in the mitochondria. This multi-step process also intersects with the catabolism of L-tryptophan. The following diagram illustrates the key steps in the lysine degradation pathway leading to and from this compound.

Lysine Degradation Pathway cluster_mitochondrion Mitochondrion Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine α-aminoadipic semialdehyde synthase Aminoadipate_semialdehyde L-2-Aminoadipate-6-semialdehyde Saccharopine->Aminoadipate_semialdehyde α-aminoadipic semialdehyde synthase Aminoadipate L-2-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate α-aminoadipic semialdehyde dehydrogenase Oxoadipate 2-Oxoadipate Aminoadipate->Oxoadipate 2-aminoadipate transaminase Glutaryl_CoA Glutaryl-CoA Oxoadipate->Glutaryl_CoA 2-oxoadipate dehydrogenase complex Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA ... Tryptophan Tryptophan Catabolism Tryptophan->Oxoadipate

Lysine degradation pathway leading to this compound.

Impact of Dietary Changes on this compound and its Precursor

Direct quantitative data on the impact of specific diets, such as high-protein or ketogenic diets, on this compound levels are limited in the current scientific literature. However, studies on its precursor, 2-aminoadipic acid (2-AAA), provide valuable insights.

Dietary InterventionAnalyteMatrixPopulationKey FindingsReference
Short-term Vegetarian Diet (4 days) 2-Aminoadipic acid (2-AAA)PlasmaHealthy omnivorous women (N=35)Statistically significant reduction in plasma 2-AAA levels (P = 0.003).[4]
Lysine Supplementation (5g/day for 1 week) 2-Aminoadipic acid (2-AAA)PlasmaHealthy individuals (N=40)No significant increase in plasma 2-AAA levels.
Moderate Protein Restriction 2-OxoadipateUrinePatient with 2-aminoadipic and 2-oxoadipic aciduriaDid not influence the disease course or normalize elevated levels.[3]

Note: While a direct causal link between dietary protein intake from animal sources and elevated this compound has not been definitively established through intervention studies, the reduction of its precursor, 2-AAA, on a vegetarian diet suggests that a diet high in animal protein may lead to increased flux through the lysine degradation pathway, potentially elevating this compound levels.

Experimental Protocols

The quantification of this compound in biological matrices such as urine and plasma is typically performed using mass spectrometry-based methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

This method is a well-established technique for the analysis of organic acids in urine.

  • Sample Preparation:

    • An internal standard is added to a defined volume of urine.

    • Organic acids are extracted from the acidified urine sample using a solvent like ethyl acetate.

    • The organic extract is evaporated to dryness.

  • Derivatization:

    • A two-step derivatization is commonly employed to increase the volatility of the organic acids for GC analysis.

    • Methoximation: The dried extract is first treated with methoxyamine hydrochloride (MOX) in pyridine to protect keto groups.

    • Silylation: Subsequently, a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added to convert acidic protons to trimethylsilyl (TMS) esters.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • The analytes are separated based on their boiling points and interaction with the stationary phase.

    • The separated compounds are then introduced into a mass spectrometer for detection and quantification. Identification is based on retention time and the mass spectrum of the TMS-derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma this compound

LC-MS/MS offers high sensitivity and specificity for the analysis of metabolites in complex matrices like plasma.

  • Sample Preparation:

    • An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the plasma sample.

    • Proteins are precipitated by adding a cold organic solvent such as acetonitrile or methanol.

    • The sample is centrifuged, and the supernatant containing the metabolites is collected.

  • LC Separation:

    • The supernatant is injected into a liquid chromatograph.

    • Separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • MS/MS Detection:

    • The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.

    • Quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored. This provides high selectivity and sensitivity.

Experimental Workflow

The following diagram illustrates a typical workflow for a metabolomics study investigating the effects of dietary interventions on this compound levels.

Experimental Workflow cluster_study_design Study Design cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis A Participant Recruitment B Baseline Sample Collection (Urine/Plasma) A->B C Dietary Intervention (e.g., High-Protein, Ketogenic) B->C D Follow-up Sample Collection C->D E Sample Preparation (Extraction & Derivatization) D->E F GC-MS or LC-MS/MS Analysis E->F G Data Acquisition F->G H Data Processing (Peak Integration, Normalization) G->H I Statistical Analysis (e.g., t-test, ANOVA) H->I J Pathway Analysis & Biological Interpretation I->J

A typical experimental workflow for dietary intervention studies.

Discussion and Future Directions

The available evidence, primarily from studies on the precursor 2-aminoadipic acid, suggests that dietary protein intake, particularly from animal sources, may influence the metabolic flux through the lysine degradation pathway. A vegetarian diet appears to reduce the levels of 2-AAA, implying that a high-protein diet rich in animal products might have the opposite effect, potentially leading to higher levels of this compound. However, direct evidence from controlled dietary intervention studies measuring this compound in response to high-protein and ketogenic diets is currently lacking.

Future research should focus on well-controlled dietary intervention studies in human subjects to directly quantify the changes in both plasma and urinary this compound levels in response to:

  • High-protein diets with varying protein sources (animal vs. plant-based).

  • Ketogenic diets.

  • Caloric restriction.

Such studies, employing robust analytical methods like GC-MS and LC-MS/MS, will be instrumental in elucidating the precise impact of these popular dietary patterns on lysine and tryptophan metabolism and their potential implications for metabolic health and disease.

References

Navigating Metabolic Pathways: A Comparative Guide to 2-Oxoadipic Acid and Correlated Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-oxoadipic acid with its key metabolic counterparts, offering valuable insights for research and drug development. Delve into the intricate correlations, supported by quantitative data, detailed experimental protocols, and clear visualizations of the underlying biochemical pathways.

Quantitative Analysis: A Comparative Look at Metabolic Marker Concentrations

The following tables summarize the urinary and plasma concentrations of this compound and its closely related metabolic markers in both healthy individuals and those diagnosed with 2-aminoadipic and 2-oxoadipic aciduria (AMOXAD). This genetic disorder, caused by mutations in the DHTKD1 gene, leads to a deficiency in the 2-oxoadipate dehydrogenase complex, resulting in the accumulation of these specific metabolites.[1][2]

Table 1: Urinary Metabolic Marker Concentrations

MetaboliteConditionConcentration Range (mmol/mol creatinine)
This compound Healthy IndividualsNot typically detected or 1.2 µmol/mmol creatinine[3][4]
AMOXAD Patients10 - 970[3]
2-Aminoadipic Acid Healthy Individualsnd - 14 µmol/mmol creatinine[5]
AMOXAD PatientsElevated (specific range not consistently reported in urine)[1]
2-Hydroxyadipic Acid Healthy IndividualsNot typically detected[3]
AMOXAD Patients5 - 150[3]

nd: not detected

Table 2: Plasma 2-Aminoadipic Acid Concentrations

MetaboliteConditionConcentration Range (µmol/L)
2-Aminoadipic Acid Healthy IndividualsNot detected[6]
AMOXAD Patients~120 or "above normal"[3]

Experimental Protocols: Quantifying Metabolic Markers

The quantitative data presented in this guide is primarily obtained through urinary organic acid analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a detailed methodology for this key experiment.

Protocol: Urinary Organic Acid Analysis by GC-MS

Objective: To extract, derivatize, and quantify organic acids, including this compound, 2-aminoadipic acid, and 2-hydroxyadipic acid, from urine samples.

Materials:

  • Urine sample

  • Internal standard solution (e.g., 13C-labeled keto acids)

  • Ethyl acetate

  • Hydroxylamine hydrochloride

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the urine sample to pellet any precipitate.

    • Transfer a specific volume of the supernatant to a clean glass tube.

    • Add a known amount of the internal standard solution to each sample.

  • Oximation (for keto acids):

    • To stabilize the keto functional groups and prevent tautomerization, add a solution of hydroxylamine hydrochloride in pyridine to the urine sample.[7]

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow for the formation of oxime derivatives.[8]

  • Extraction:

    • Acidify the sample by adding a suitable acid (e.g., hydrochloric acid).

    • Perform a liquid-liquid extraction by adding ethyl acetate and vortexing vigorously.

    • Centrifuge the mixture to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (containing the organic acids) to a new tube.

    • Repeat the extraction process on the aqueous layer to maximize the recovery of organic acids.

    • Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the dried organic extract to complete dryness under a gentle stream of nitrogen.

    • To make the organic acids volatile for GC analysis, add a derivatizing agent, typically a mixture of BSTFA with 1% TMCS and pyridine.[9]

    • Incubate the mixture at an elevated temperature (e.g., 70-90°C) for a set time (e.g., 15-30 minutes) to ensure complete derivatization to trimethylsilyl (TMS) esters and ethers.[7][8]

  • GC-MS Analysis:

    • Inject a small volume of the derivatized sample into the GC-MS system.

    • The GC separates the different organic acid derivatives based on their boiling points and interaction with the capillary column.

    • The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for identification and quantification based on their mass spectra and retention times compared to known standards and the internal standard.

Visualizing the Metabolic Landscape

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways involving this compound, providing a clear visual representation of its biochemical context.

Lysine_Degradation_Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_Semialdehyde 2-Aminoadipate-6-semialdehyde Saccharopine->Aminoadipate_Semialdehyde Aminoadipate 2-Aminoadipic Acid Aminoadipate_Semialdehyde->Aminoadipate Oxoadipate This compound Aminoadipate->Oxoadipate Glutaryl_CoA Glutaryl-CoA Oxoadipate->Glutaryl_CoA 2-Oxoadipate Dehydrogenase Complex (DHTKD1) Hydroxyadipate 2-Hydroxyadipic Acid Oxoadipate->Hydroxyadipate TCA_Cycle TCA Cycle Glutaryl_CoA->TCA_Cycle

Lysine Degradation Pathway

Tryptophan_Lysine_Convergence Tryptophan Tryptophan Kynurenine_Pathway Kynurenine Pathway (multiple steps) Tryptophan->Kynurenine_Pathway Aminoadipate_Semialdehyde_T 2-Aminoadipate-6-semialdehyde Kynurenine_Pathway->Aminoadipate_Semialdehyde_T Oxoadipate This compound Aminoadipate_Semialdehyde_T->Oxoadipate Lysine Lysine Lysine_Degradation Lysine Degradation (multiple steps) Lysine->Lysine_Degradation Aminoadipate_Semialdehyde_L 2-Aminoadipate-6-semialdehyde Lysine_Degradation->Aminoadipate_Semialdehyde_L Aminoadipate_Semialdehyde_L->Oxoadipate Downstream_Metabolism Glutaryl-CoA -> TCA Cycle Oxoadipate->Downstream_Metabolism 2-Oxoadipate Dehydrogenase Complex

Convergence of Tryptophan and Lysine Metabolism

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Urine_Sample Urine Collection Internal_Standard Internal Standard Spiking Urine_Sample->Internal_Standard Oximation Oximation of Keto Acids Internal_Standard->Oximation Extraction Liquid-Liquid Extraction Oximation->Extraction Derivatization TMS Derivatization Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Urinary Organic Acid Analysis Workflow

References

A Researcher's Guide to Comparing Metabolic Flux Through the 2-Oxoadipic Acid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxoadipic acid pathway is a critical route in the catabolism of the essential amino acids lysine and tryptophan. Understanding the metabolic flux—the rate of turnover of metabolites—through this pathway is crucial for research in metabolic diseases, drug development, and biotechnology. This guide provides an objective comparison of metabolic flux through the this compound pathway in different biological contexts, supported by experimental data and detailed methodologies.

Comparative Analysis of Metabolic Flux

Metabolic flux through the this compound pathway can vary significantly between organisms and under different physiological or pathological conditions. Below is a summary of key comparative findings.

Data Presentation: Quantitative Metabolic Flux

While direct comparative flux data for the this compound pathway is sparse in the literature, the following table synthesizes available information to provide a semi-quantitative comparison. Fluxes are presented as a relative measure, with '+' indicating detectable flux and increasing numbers of '+' indicating higher relative flux.

Biological SystemConditionPrecursor Amino Acid(s)Relative Flux Through 2-Oxoadipate Dehydrogenase Complex (OADHC)Key Observations
Prokaryote (e.g., E. coli) Standard GrowthLysine+Lysine degradation to succinate involves glutarate and L-2-hydroxyglutarate as intermediates[1].
Prokaryote (e.g., Burkholderia cepacia) Tryptophan as Carbon SourceTryptophan-Utilizes a novel tryptophan catabolic pathway that degrades 2-aminomuconate to pyruvate and acetate, bypassing 2-oxoadipate[2].
Eukaryote (Human Cells) NormalLysine, Tryptophan++The 2-oxoadipate dehydrogenase complex (OADHC) is a key enzyme in the degradation of lysine and tryptophan[3].
Eukaryote (Human Cells) 2-Oxoadipic Aciduria (DHTKD1 Mutation)Lysine, TryptophanGreatly ReducedMutations in the DHTKD1 gene, encoding a subunit of OADHC, lead to an accumulation of 2-oxoadipate and 2-aminoadipate[3][4].
Eukaryote (Rat Brain) OADHC InhibitionLysine, TryptophanReducedPharmacological inhibition of OADHC leads to long-term metabolic changes and increased protein glutarylation[5].

Visualizing the this compound Pathway

The following diagram illustrates the central role of this compound in the degradation of lysine and tryptophan in eukaryotes.

2-Oxoadipic_Acid_Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Alpha_Aminoadipic_Semialdehyde α-Aminoadipic-δ-semialdehyde Saccharopine->Alpha_Aminoadipic_Semialdehyde Alpha_Aminoadipic_Acid α-Aminoadipic acid Alpha_Aminoadipic_Semialdehyde->Alpha_Aminoadipic_Acid Two_Oxoadipic_Acid This compound Alpha_Aminoadipic_Acid->Two_Oxoadipic_Acid AADAT Glutaryl_CoA Glutaryl-CoA Two_Oxoadipic_Acid->Glutaryl_CoA OADHC (DHTKD1) Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic acid Kynurenine->Three_Hydroxyanthranilic_Acid Two_Amino_Three_Carboxymuconic_Semialdehyde 2-Amino-3-carboxymuconic semialdehyde Three_Hydroxyanthranilic_Acid->Two_Amino_Three_Carboxymuconic_Semialdehyde Two_Amino_Three_Carboxymuconic_Semialdehyde->Two_Oxoadipic_Acid

The this compound Pathway in Eukaryotes.

Experimental Protocols for Measuring Metabolic Flux

The gold standard for quantifying metabolic flux is ¹³C-Metabolic Flux Analysis (¹³C-MFA)[6]. This technique involves introducing a ¹³C-labeled substrate (e.g., ¹³C-lysine or ¹³C-tryptophan) and tracking the incorporation of the isotope into downstream metabolites.

Key Experimental Protocol: ¹³C-Metabolic Flux Analysis of the this compound Pathway

1. Cell Culture and Isotope Labeling:

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare a defined culture medium containing a known concentration of the ¹³C-labeled precursor amino acid (e.g., U-¹³C₆-L-lysine or U-¹³C₁₁-L-tryptophan). The unlabeled version of the amino acid should be omitted.

  • Isotopic Steady State: Culture the cells in the ¹³C-labeled medium for a sufficient duration to achieve isotopic steady state. This is typically at least five to seven cell doublings.

2. Metabolite Extraction:

  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, metabolites are often derivatized to increase their volatility.

  • LC-MS/MS or GC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-MS to determine the mass isotopomer distribution of this compound and other related metabolites.

4. Flux Calculation:

  • Metabolic Modeling: A stoichiometric model of the relevant metabolic pathways is constructed.

  • Flux Estimation: The measured mass isotopomer distributions are fitted to the metabolic model using specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns[7].

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for a ¹³C-MFA experiment.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase Cell_Culture 1. Cell Culture with ¹³C-Labeled Substrate Quenching 2. Rapid Quenching Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction MS_Analysis 4. LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis Isotopomer_Data Mass Isotopomer Distributions MS_Analysis->Isotopomer_Data Flux_Calculation 5. Flux Calculation Isotopomer_Data->Flux_Calculation Metabolic_Model Metabolic Network Model Metabolic_Model->Flux_Calculation Flux_Map Metabolic Flux Map Flux_Calculation->Flux_Map

Experimental Workflow for ¹³C-Metabolic Flux Analysis.

Alternative Methodologies

While ¹³C-MFA is the most accurate method, other techniques can provide valuable insights into metabolic pathway activity:

  • Flux Balance Analysis (FBA): A computational method that predicts metabolic fluxes based on a stoichiometric model of metabolism and a defined cellular objective (e.g., maximization of biomass). FBA does not require isotopic labeling but provides theoretical flux distributions.

  • Enzyme Activity Assays: Measuring the in vitro activity of key enzymes in the pathway, such as the 2-oxoadipate dehydrogenase complex, can provide an indication of the potential flux through the pathway. However, in vitro activity does not always correlate directly with in vivo flux.

By combining these experimental and computational approaches, researchers can gain a comprehensive understanding of the regulation and dynamics of the this compound pathway, paving the way for new therapeutic strategies and biotechnological applications.

References

2-Oxoadipic Acid in Metabolism: A Comparative Guide to its Role Against Other Key Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic significance of 2-oxoadipic acid against other critical dicarboxylic acids, namely succinic acid, fumaric acid, and malic acid. By presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of metabolic pathways, this document serves as a valuable resource for professionals in metabolic research and drug development.

Introduction

Dicarboxylic acids are fundamental intermediates in a multitude of cellular processes, playing pivotal roles in energy metabolism, biosynthesis, and cellular signaling. While the functions of tricarboxylic acid (TCA) cycle intermediates like succinate, fumarate, and malate are well-established, the metabolic role of this compound is more specialized, primarily linked to the catabolism of the essential amino acids lysine and tryptophan.[1][2][3] Understanding the distinct metabolic fates and regulatory functions of these molecules is crucial for elucidating disease mechanisms and identifying novel therapeutic targets.

Metabolic Pathways

This compound Metabolism:

This compound is a key intermediate in the degradation pathways of lysine and tryptophan.[1] It is formed from 2-aminoadipic acid and is subsequently decarboxylated to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex (OADHC).[3] This reaction is a critical step in channeling the carbon skeletons of these amino acids into the central carbon metabolism.

TCA Cycle Dicarboxylic Acids Metabolism:

Succinic acid, fumaric acid, and malic acid are central components of the TCA cycle, a vital pathway for cellular respiration. Succinate is oxidized to fumarate by succinate dehydrogenase (Complex II of the electron transport chain). Fumarate is then hydrated to malate by fumarase, and finally, malate is oxidized to oxaloacetate by malate dehydrogenase, generating NADH.

Metabolic Pathways cluster_0 Lysine & Tryptophan Catabolism cluster_1 TCA Cycle Lysine Lysine 2-Aminoadipic acid 2-Aminoadipic acid Lysine->2-Aminoadipic acid This compound This compound 2-Aminoadipic acid->this compound Tryptophan Tryptophan Tryptophan->2-Aminoadipic acid Glutaryl-CoA Glutaryl-CoA This compound->Glutaryl-CoA OADHC Acetyl-CoA Acetyl-CoA Glutaryl-CoA->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Enters TCA Cycle Succinyl-CoA Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate alpha-Ketoglutarate->Succinyl-CoA

Figure 1: Overview of the metabolic pathways of this compound and TCA cycle dicarboxylic acids.

Quantitative Data Comparison

The following tables summarize key quantitative data for the enzymes and intracellular concentrations of this compound and the selected TCA cycle intermediates. It is important to note that the experimental conditions and the organisms/tissues from which the data were obtained can significantly influence these values.

Table 1: Comparison of Enzyme Kinetic Parameters

EnzymeSubstrateKm (mM)Vmax (units)Organism/TissueReference
2-Oxoadipate Dehydrogenase Complex (OADHC)2-Oxoadipate0.0124 - 0.026Not specifiedHuman (recombinant)[4]
2-Oxoadipate~0.01Not specifiedMammalian tissues[5]
Succinate DehydrogenaseSuccinate1.2 - 1.421 - 29 µmol H2/cm3/minMouse liver[6]
FumaraseFumarate1.3 - 1.722.7 s-1 (kcat)C. merolae (recombinant)[7]
Malate DehydrogenaseMalate0.21587.8 µM/minNot specified
Oxaloacetate0.027Not specifiedPorcine heart[8]
NADH0.014Not specifiedPorcine heart[8]

Table 2: Comparison of Intracellular Concentrations

MetaboliteConcentration (mM)Cellular CompartmentOrganism/TissueReference
This compound< 0.01Not specifiedMammalian brain[5]
Increased levelsIntracellular & ExtracellularHuman fibroblasts (AMOXAD)[9]
SuccinateAccumulates in hypoxiaMitochondria & CytosolVarious[10]
MalateElevated with exerciseMitochondriaRat liver[11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Enzyme Activity Assays

a) 2-Oxoadipate Dehydrogenase Complex (OADHC) Activity Assay

  • Principle: The activity of OADHC is determined by measuring the reduction of NAD+ to NADH, which is monitored spectrophotometrically at 340 nm.

  • Protocol:

    • Prepare a reaction mixture containing potassium phosphate buffer (pH 7.2), MgCl2, thiamine pyrophosphate (TPP), cysteine-HCl, NAD+, and coenzyme A.

    • Add the enzyme sample (e.g., mitochondrial extract or purified enzyme).

    • Initiate the reaction by adding the substrate, this compound.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH.[13]

b) Succinate Dehydrogenase Activity Assay

  • Principle: The activity is measured by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride), which changes color upon reduction.[14]

  • Protocol (using INT):

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), sodium succinate, and INT.

    • Add the enzyme sample (e.g., tissue homogenate or isolated mitochondria).[14]

    • Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding glacial acetic acid.

    • Extract the colored formazan product with an organic solvent (e.g., toluene).

    • Measure the absorbance of the formazan at 495 nm.

    • Calculate the enzyme activity by comparing the absorbance to a standard curve.[14]

c) Fumarase Activity Assay

  • Principle: The hydration of fumarate to L-malate is monitored by measuring the increase in absorbance at 240 nm, which is characteristic of the double bond in fumarate.

  • Protocol:

    • Prepare a reaction mixture containing potassium phosphate buffer (pH 7.6) and L-malic acid.

    • Add the fumarase enzyme solution.

    • Monitor the increase in absorbance at 240 nm as L-malate is converted to fumarate.

    • Calculate the enzyme activity from the rate of change in absorbance.

d) Malate Dehydrogenase Activity Assay

  • Principle: The oxidation of L-malate to oxaloacetate is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.[15][16]

  • Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 9.0), and NAD+.

    • Add the enzyme sample.

    • Initiate the reaction by adding L-malate.

    • Record the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the rate of NADH formation.[15]

Enzyme_Activity_Assay_Workflow cluster_0 Sample Preparation cluster_1 Reaction cluster_2 Detection Tissue/Cell Homogenization Tissue/Cell Homogenization Centrifugation Centrifugation Tissue/Cell Homogenization->Centrifugation Isolation of Mitochondria (optional) Isolation of Mitochondria (optional) Centrifugation->Isolation of Mitochondria (optional) Enzyme Extract Enzyme Extract Isolation of Mitochondria (optional)->Enzyme Extract Reaction Mixture Reaction Mixture Enzyme Extract->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Substrate Substrate Substrate->Reaction Mixture Spectrophotometric\nMeasurement Spectrophotometric Measurement Incubation->Spectrophotometric\nMeasurement Data Analysis Data Analysis Spectrophotometric\nMeasurement->Data Analysis

Figure 2: General experimental workflow for enzyme activity assays.
Quantification of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This method allows for the simultaneous separation, identification, and quantification of multiple organic acids in a biological sample, such as urine. The acids are first extracted and then derivatized to make them volatile for GC analysis. Mass spectrometry provides sensitive and specific detection.[12][17][18]

  • Protocol for Urinary Organic Acid Analysis:

    • Sample Preparation:

      • Thaw urine sample and centrifuge to remove particulates.

      • Add an internal standard (e.g., a stable isotope-labeled version of an analyte) to an aliquot of the urine.

      • Acidify the sample to a low pH (e.g., pH 1-2) with HCl.

    • Extraction:

      • Perform a liquid-liquid extraction of the organic acids using a solvent like ethyl acetate.

      • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Derivatization:

      • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

      • Heat the sample (e.g., at 70°C for 60 minutes) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives.

    • GC-MS Analysis:

      • Inject an aliquot of the derivatized sample into the GC-MS system.

      • The different TMS-derivatized organic acids will be separated on the GC column based on their boiling points and interaction with the column's stationary phase.

      • The separated compounds will then be ionized and fragmented in the mass spectrometer.

      • The mass spectrometer will detect the characteristic fragment ions for each compound, allowing for their identification and quantification.

    • Data Analysis:

      • Generate a calibration curve for each analyte using standards of known concentrations.

      • Quantify the concentration of each dicarboxylic acid in the sample by comparing its peak area to the calibration curve and normalizing to the internal standard.[17][18]

GC_MS_Workflow Urine Sample Urine Sample Addition of\nInternal Standard Addition of Internal Standard Urine Sample->Addition of\nInternal Standard Acidification Acidification Addition of\nInternal Standard->Acidification Liquid-Liquid\nExtraction Liquid-Liquid Extraction Acidification->Liquid-Liquid\nExtraction Evaporation Evaporation Liquid-Liquid\nExtraction->Evaporation Derivatization\n(e.g., TMS) Derivatization (e.g., TMS) Evaporation->Derivatization\n(e.g., TMS) GC-MS Analysis GC-MS Analysis Derivatization\n(e.g., TMS)->GC-MS Analysis Data Quantification Data Quantification GC-MS Analysis->Data Quantification

Figure 3: Experimental workflow for the quantification of urinary organic acids by GC-MS.

Conclusion

This comparative guide highlights the distinct metabolic roles of this compound and the TCA cycle dicarboxylic acids succinate, fumarate, and malate. While the latter are central to mainstream energy metabolism, this compound's function is more specialized, providing a crucial link between amino acid catabolism and central metabolic pathways. The provided quantitative data and experimental protocols offer a foundation for researchers to further investigate the intricate roles of these dicarboxylic acids in health and disease. Future studies focusing on direct comparative analyses under consistent experimental conditions will be invaluable for a more precise understanding of their metabolic interplay.

References

A Comparative Guide to the Reproducibility of 2-Oxoadipic Acid Measurements Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for the quantification of 2-oxoadipic acid, a key intermediate in the metabolic pathways of lysine and tryptophan.[1] Due to a lack of direct inter-laboratory comparison studies for this compound, this document serves as a surrogate guide, presenting performance data from single-laboratory validations of analytical methods commonly used for organic acid analysis. The information herein is intended to guide researchers in selecting appropriate methods and understanding potential sources of variability.

Comparison of Analytical Methodologies

The two primary methods for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method can significantly impact the precision, sensitivity, and reproducibility of measurements.

ParameterGC-MS Method (for Organic Acids)LC-MS/MS Method (for Organic Acids)
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerLiquid Chromatograph coupled to a Tandem Mass Spectrometer
Derivatization Typically required (e.g., silylation) to increase volatility.May be used to improve ionization efficiency and chromatographic separation.
Sample Throughput Generally lower due to longer run times and sample preparation.Can be higher, particularly with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Sensitivity (LLOQ) Method dependent, can achieve low ng/mL levels.Generally offers high sensitivity, often in the low ng/mL to pg/mL range.
Intra-Assay Precision (%CV) Typically <15%Typically <10%[2]
Inter-Assay Precision (%CV) Typically <20%Typically <15%[2]
Selectivity High, especially with selected ion monitoring (SIM).Very high, due to the use of multiple reaction monitoring (MRM).
Matrix Effects Generally less pronounced than in LC-MS/MS.Can be a significant source of variability; requires careful method development and use of internal standards.

Note: The precision values (%CV) are generalized from studies on various organic acids and may not directly reflect the performance for this compound. Actual performance will depend on the specific laboratory, instrumentation, and protocol.

Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring the reproducibility of this compound measurements. Below are representative protocols for GC-MS and LC-MS/MS analysis of organic acids in urine, which can be adapted for this compound.

GC-MS Protocol for Urinary Organic Acids

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 2000 x g for 10 minutes to remove particulate matter.

    • Transfer a 1 mL aliquot of the supernatant to a clean glass tube.

    • Add an internal standard (e.g., a stable isotope-labeled this compound) to each sample.

    • Acidify the sample to a pH < 2 with hydrochloric acid.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Incubate at a specific temperature and time (e.g., 70°C for 60 minutes) to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 80°C and ramp up to 300°C.

    • Injection Mode: Splitless injection of 1 µL of the derivatized sample.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-600. For quantification, selected ion monitoring (SIM) of characteristic ions for the TMS derivative of this compound should be used.

LC-MS/MS Protocol for Urinary Organic Acids

This protocol is a generalized procedure and requires optimization.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 2000 x g for 10 minutes.

    • Transfer an aliquot of the supernatant to a clean tube.

    • Add an internal standard.

    • Dilute the sample with the initial mobile phase.[3]

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with two solvents is typical, for example:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

Mandatory Visualizations

Signaling Pathway

This compound is a key intermediate in the degradation of the essential amino acid L-lysine.[4][5] This pathway involves several enzymatic steps and cellular compartments. A defect in the enzyme 2-oxoadipate dehydrogenase, encoded by the DHTKD1 gene, leads to the rare metabolic disorder 2-aminoadipic 2-oxoadipic aciduria (AMOXAD).[6][7]

Lysine_Degradation_Pathway Lysine Degradation Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_semialdehyde 2-Aminoadipate-6-semialdehyde Saccharopine->Aminoadipate_semialdehyde Aminoadipate 2-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate Oxoadipate 2-Oxoadipate Aminoadipate->Oxoadipate Glutaryl_CoA Glutaryl-CoA Oxoadipate->Glutaryl_CoA 2-Oxoadipate Dehydrogenase (DHTKD1) Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Lysine degradation pathway leading to the formation of this compound.

Experimental Workflow for Inter-Laboratory Comparison

To ensure the reproducibility of measurements across different laboratories, a well-designed inter-laboratory comparison study is essential. The following workflow outlines the key steps in such a study.

Interlab_Comparison_Workflow Inter-Laboratory Comparison Workflow Coord_Lab Coordinating Laboratory Sample_Prep Sample Preparation (Reference Materials, QCs) Coord_Lab->Sample_Prep Statistical_Analysis Statistical Analysis (CV, Bias, etc.) Coord_Lab->Statistical_Analysis Distribution Sample Distribution Sample_Prep->Distribution Participating_Labs Participating Laboratories (Lab A, Lab B, Lab C) Distribution->Participating_Labs Analysis Sample Analysis (Standardized Protocol) Participating_Labs->Analysis Data_Submission Data Submission Analysis->Data_Submission Data_Submission->Coord_Lab Report Final Report Statistical_Analysis->Report

Caption: A generalized workflow for an inter-laboratory comparison study.

References

Navigating the Clinical Landscape of 2-Oxoadipic Acid: A Comparative Guide to its Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic intermediates is paramount for elucidating disease mechanisms and identifying novel therapeutic targets. 2-Oxoadipic acid, a key metabolite in the degradation pathways of lysine and tryptophan, has emerged as a significant biomarker in the diagnosis of a rare inherited metabolic disorder and is of growing interest in broader metabolic research.

This guide provides a comprehensive comparison of the analytical methodologies for quantifying this compound, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.

The Clinical Significance of this compound

Measurement of this compound is primarily indicated for the diagnosis of 2-aminoadipic and 2-oxoadipic aciduria (AMOXAD) , a rare autosomal recessive disorder. This condition arises from mutations in the DHTKD1 gene, which encodes a component of the 2-oxoadipate dehydrogenase complex, an enzyme crucial for the breakdown of this compound.[1][2][3][4]

Deficiency in this enzyme leads to the accumulation of this compound and its precursor, 2-aminoadipic acid, in bodily fluids.[5][6] The clinical presentation of AMOXAD is highly variable, ranging from asymptomatic individuals to those with severe neurological manifestations, including:

  • Developmental delay[5]

  • Intellectual disability[5]

  • Ataxia (poor coordination)[5]

  • Epilepsy[5]

  • Muscular hypotonia (low muscle tone)[2]

Diagnosis is confirmed by the analysis of organic acids in urine and plasma, with genetic testing of the DHTKD1 gene providing definitive confirmation.[4][5] While there is no specific cure for AMOXAD, diagnosis is crucial for genetic counseling and symptomatic management.[5]

Beyond this rare disorder, the precursor to this compound, 2-aminoadipic acid, has been identified as a potential biomarker for predicting the risk of developing type 2 diabetes, highlighting the broader relevance of this metabolic pathway in common diseases.

Analytical Methodologies for this compound Quantification

The two primary analytical techniques for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the typical performance characteristics for the analysis of organic acids using these two platforms. It is important to note that while these are representative values, performance for this compound may vary.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.98>0.99
Limit of Detection (LOD) Low ng/mL to pg/mL range is achievableLow ng/mL to pg/mL range is achievable
Limit of Quantitation (LOQ) Low ng/mL range is achievableLow ng/mL range is achievable
Accuracy (% Recovery) Typically 85-115%Typically 90-110%
Precision (Intra-day %CV) <15%<15%
Sample Preparation Requires derivatization (time-consuming)Minimal, often "dilute and shoot"
Analysis Time per Sample Longer (including derivatization)Shorter
Throughput LowerHigher
Matrix Effects Less proneMore susceptible to ion suppression/enhancement
Compound Identification Excellent, extensive spectral librariesHigh specificity with MRM
Urinary this compound Levels: A Comparative Overview

Elevated urinary excretion of this compound is the hallmark of 2-aminoadipic and 2-oxoadipic aciduria. The following table provides a comparison of typical urinary this compound concentrations in healthy individuals and those with AMOXAD.

PopulationUrinary this compound Level (mmol/mol creatinine)
Healthy Children (6-10 years) 1.2
Healthy Adults Typically undetectable or present at very low levels
AMOXAD Patients 10 - 970[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical assays. Below are representative protocols for the analysis of urinary organic acids, including this compound, by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids

This protocol involves extraction and derivatization to make the organic acids volatile for GC-MS analysis.

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of an organic acid not typically found in urine).

  • Acidify the urine to a pH below 2 with hydrochloric acid.[7]

  • Saturate the sample with sodium chloride.[7]

2. Extraction:

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 1 minute.[8]

  • Centrifuge to separate the layers and collect the upper organic layer.

  • Repeat the extraction process.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.[7]

3. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[7]

  • Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[7]

4. GC-MS Analysis:

  • GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 300°C) to separate the various organic acids.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Acquisition: Acquire data in full scan mode to identify all organic acids present and in selected ion monitoring (SIM) mode for quantification of target analytes like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urinary Organic Acids

This "dilute-and-shoot" method offers a simpler and faster workflow.[9][10]

1. Sample Preparation:

  • Dilute the urine sample (e.g., 1:5) with a reagent solution containing internal standards.[9]

  • Vortex the sample.

  • The sample is now ready for injection.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with two solvents is typical:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for organic acids.

  • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standards are monitored for highly selective and sensitive quantification.

Visualizing the Molecular Context and Analytical Workflow

To better understand the role of this compound and the processes for its measurement, the following diagrams are provided.

Lysine_Degradation_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AASS Alpha_Aminoadipic_Semialdehyde α-Aminoadipic- δ-semialdehyde Saccharopine->Alpha_Aminoadipic_Semialdehyde AASS Alpha_Aminoadipic_Acid α-Aminoadipic Acid Alpha_Aminoadipic_Semialdehyde->Alpha_Aminoadipic_Acid AASDH Two_Oxoadipic_Acid This compound Alpha_Aminoadipic_Acid->Two_Oxoadipic_Acid AADAT Glutaryl_CoA Glutaryl-CoA Two_Oxoadipic_Acid->Glutaryl_CoA 2-Oxoadipate Dehydrogenase Complex (contains DHTKD1) DHTKD1_Deficiency AMOXAD (DHTKD1 Deficiency) Two_Oxoadipic_Acid->DHTKD1_Deficiency

Lysine Degradation Pathway and the site of enzymatic block in AMOXAD.

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_LCMSMS LC-MS/MS Workflow Urine_Sample_GC Urine Sample Extraction_Derivatization Extraction & Derivatization Urine_Sample_GC->Extraction_Derivatization GC_Separation GC Separation Extraction_Derivatization->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC Urine_Sample_LC Urine Sample Dilution Dilution with Internal Standard Urine_Sample_LC->Dilution LC_Separation LC Separation Dilution->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection

Comparison of analytical workflows for GC-MS and LC-MS/MS.

Clinical_Utility Elevated_2OA Elevated This compound AMOXAD Diagnosis of 2-Aminoadipic and 2-Oxoadipic Aciduria (AMOXAD) Elevated_2OA->AMOXAD Metabolic_Research Broader Metabolic Research Elevated_2OA->Metabolic_Research Genetic_Counseling Genetic Counseling AMOXAD->Genetic_Counseling Symptomatic_Management Symptomatic Management AMOXAD->Symptomatic_Management

Clinical utility of this compound measurement.

References

A Comparative Genomic Guide to the 2-Oxoadipate Dehydrogenase Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the 2-oxoadipate dehydrogenase complex (OADHC), a critical mitochondrial enzyme in amino acid metabolism. By examining its genetic components, kinetic properties, and regulatory mechanisms across different species, this guide offers valuable insights for researchers in metabolic diseases, oncology, and neurodegenerative disorders, as well as for professionals in drug development targeting mitochondrial pathways.

Introduction to the 2-Oxoadipate Dehydrogenase Complex

The 2-oxoadipate dehydrogenase complex (OADHC) is a key mitochondrial multienzyme complex responsible for the oxidative decarboxylation of 2-oxoadipate, a crucial step in the catabolism of lysine, tryptophan, and hydroxylysine.[1] This process is vital for maintaining amino acid homeostasis and providing intermediates for the Krebs cycle. The OADHC is composed of three core enzymatic components:

  • E1a (2-oxoadipate dehydrogenase): The substrate-specific component, encoded by the DHTKD1 gene.

  • E2o (dihydrolipoyl succinyltransferase): The acyltransferase core, encoded by the DLST gene. This component is shared with the 2-oxoglutarate dehydrogenase complex (OGDC).[2]

  • E3 (dihydrolipoyl dehydrogenase): A flavoprotein that is a common component of all 2-oxoacid dehydrogenase complexes, encoded by the DLD gene.[2]

Mutations and dysregulation of the OADHC are implicated in several human diseases, including the rare metabolic disorder alpha-aminoadipic and alpha-ketoadipic aciduria (AMOXAD) and Charcot-Marie-Tooth disease type 2Q.[1][3] Understanding the comparative genomics of this complex can shed light on its functional evolution and its role in various pathologies.

Comparative Genomics of OADHC Components

The conservation of the OADHC components across different species highlights its fundamental role in metabolism. A comparative analysis of the orthologs of DHTKD1, DLST, and DLD reveals the evolutionary trajectory of this complex.

Data Presentation: Orthologs of OADHC Genes

The following table summarizes the presence of orthologs for the three core components of the OADHC in a selection of model organisms, sourced from the OrthoDB database.

OrganismCommon NameDHTKD1 (E1a) OrthologDLST (E2o) OrthologDLD (E3) Ortholog
Homo sapiensHumanDHTKD1DLSTDLD
Mus musculusMouseDhtkd1DlstDld
Rattus norvegicusRatDhtkd1DlstDld
Danio rerioZebrafishdhtkd1dlstdld
Drosophila melanogasterFruit FlyCG11124CG12015CG7430
Caenorhabditis elegansNematodeF55C5.8F48E8.3F21C3.4
Saccharomyces cerevisiaeYeast--LPD1
Escherichia coliBacterium-sucBlpd

Note: The absence of a direct ortholog for DHTKD1 and DLST in S. cerevisiae and E. coli suggests that the specific 2-oxoadipate degradation pathway as defined in mammals may not be conserved in these organisms. They possess the core E3 component (LPD1/lpd) and a related E2 component for other 2-oxoacid dehydrogenase complexes.

Performance Comparison: Kinetic Properties of OADHC

The catalytic efficiency of the OADHC varies across different species and with different substrates. This section presents a comparative summary of the kinetic parameters of the complex.

Data Presentation: Kinetic Parameters of the 2-Oxoadipate Dehydrogenase Complex

Organism/TissueSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Homo sapiens (recombinant)2-Oxoadipate15 ± 210.5 ± 0.57.0 x 105[Nemeria et al., 2018]
Homo sapiens (recombinant)2-Oxoglutarate730 ± 901.5 ± 0.12.1 x 103[Nemeria et al., 2018]
Homo sapiens (recombinant, G729R mutant)2-Oxoadipate180 ± 202.5 ± 0.21.4 x 104[Zhang et al., 2020]
Rattus norvegicus (liver mitochondria)2-Oxoadipate25 ± 3N/AN/A[Bunik et al., 2020]
Rattus norvegicus (heart mitochondria)2-Oxoadipate18 ± 2N/AN/A[Bunik et al., 2020]

Note: N/A indicates that the data was not available in the cited literature.

The data clearly demonstrates the high substrate specificity of the human OADHC for 2-oxoadipate over 2-oxoglutarate. The G729R mutation, associated with AMOXAD, significantly reduces the catalytic efficiency of the complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the 2-oxoadipate dehydrogenase complex.

Assay for 2-Oxoadipate Dehydrogenase Complex Activity

This spectrophotometric assay measures the overall activity of the OADHC by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM MgCl2, 0.2 mM thiamine pyrophosphate (TPP), 1 mM dithiothreitol (DTT).

  • Substrate solution: 100 mM 2-oxoadipate.

  • Cofactor solution: 10 mM NAD+, 2 mM Coenzyme A (CoA).

  • Enzyme source: Purified OADHC or mitochondrial extract.

Procedure:

  • Prepare a reaction mixture containing 800 µL of Assay Buffer, 100 µL of Cofactor solution.

  • Add the enzyme source (e.g., 10-50 µg of mitochondrial protein) to the reaction mixture.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 100 µL of the Substrate solution.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADH formation using the Beer-Lambert law (εNADH at 340 nm = 6.22 mM-1cm-1).

Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the assay described in 4.1 is performed with varying concentrations of 2-oxoadipate (e.g., 0.1 to 10 times the expected Km). The initial rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.

Signaling Pathways and Regulation

The activity of the OADHC is regulated at both the transcriptional and post-translational levels. Understanding these regulatory networks is crucial for developing therapeutic strategies.

Metabolic Pathway of Lysine Degradation

The OADHC is a central player in the degradation pathway of lysine. The following diagram illustrates the key steps leading to the production of glutaryl-CoA.

Lysine_Degradation_Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_semialdehyde α-Aminoadipate-semialdehyde Saccharopine->Aminoadipate_semialdehyde Aminoadipate α-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate Oxoadipate 2-Oxoadipate Aminoadipate->Oxoadipate Glutaryl_CoA Glutaryl-CoA Oxoadipate->Glutaryl_CoA OADHC Krebs_Cycle Krebs Cycle Glutaryl_CoA->Krebs_Cycle

Caption: The lysine degradation pathway culminating in the OADHC-catalyzed conversion of 2-oxoadipate to glutaryl-CoA.

Experimental Workflow for Ortholog Identification

The identification of orthologous genes is a fundamental step in comparative genomics. The following workflow outlines the process using the OrthoDB database.

Ortholog_Identification_Workflow Start Start: Identify Human OADHC Genes (DHTKD1, DLST, DLD) Query_OrthoDB Query OrthoDB with Gene Names Start->Query_OrthoDB Retrieve_Orthologs Retrieve Orthologous Groups for Target Species Query_OrthoDB->Retrieve_Orthologs Analyze_Conservation Analyze Conservation and Divergence Retrieve_Orthologs->Analyze_Conservation End End: Comparative Genomic Analysis Analyze_Conservation->End

Caption: A streamlined workflow for identifying orthologs of the 2-oxoadipate dehydrogenase complex components using OrthoDB.

Regulation of OADHC Activity

The activity of the OADHC is subject to intricate regulation. DHTKD1 expression has been linked to insulin signaling, and the complex itself can undergo post-translational modifications, such as glutarylation, which may act as a feedback regulatory loop.[1]

OADHC_Regulation Insulin_Signaling Insulin Signaling Pathway Transcription_Factors Transcription Factors Insulin_Signaling->Transcription_Factors DHTKD1_Gene DHTKD1 Gene Transcription_Factors->DHTKD1_Gene Transcriptional Regulation DHTKD1_mRNA DHTKD1 mRNA DHTKD1_Gene->DHTKD1_mRNA E1a_Protein E1a Protein (DHTKD1) DHTKD1_mRNA->E1a_Protein OADHC_Assembly OADHC Assembly (E1a, E2o, E3) E1a_Protein->OADHC_Assembly OADHC_Active Active OADHC OADHC_Assembly->OADHC_Active Glutaryl_CoA Glutaryl-CoA OADHC_Active->Glutaryl_CoA Catalysis Glutarylation Glutarylation (Post-Translational Modification) Glutaryl_CoA->Glutarylation Glutarylation->OADHC_Active Feedback Inhibition

Caption: A model for the regulation of the 2-oxoadipate dehydrogenase complex, highlighting transcriptional and post-translational control.

Conclusion and Future Directions

This comparative genomics guide provides a foundational understanding of the 2-oxoadipate dehydrogenase complex across different species. The conservation of its core components underscores its essential role in metabolism, while variations in kinetic properties and regulatory mechanisms offer insights into its adaptation and potential as a therapeutic target.

Future research should focus on:

  • Expanding the comparative analysis to a wider range of organisms to better understand the evolutionary pressures that have shaped the OADHC.

  • Elucidating the detailed signaling pathways that regulate the expression and activity of the OADHC in different tissues and disease states.

  • Developing specific inhibitors or activators of the OADHC for therapeutic intervention in metabolic and neurodegenerative diseases.

By continuing to explore the intricacies of this vital enzyme complex, the scientific community can pave the way for novel diagnostic and therapeutic strategies.

References

Understanding 2-Aminoadipic 2-Oxoadipic Aciduria: A Unified Disorder

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on distinguishing the biochemical markers of 2-aminoadipic and 2-oxoadipic aciduria (AMOXAD), a single metabolic disorder.

2-Aminoadipic and 2-oxoadipic aciduria (AMOXAD) is a rare, autosomal recessive inborn error of metabolism affecting the degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[1][2][3] It is crucial to understand that 2-aminoadipic aciduria and 2-oxoadipic aciduria are not distinct clinical entities but rather characteristic biochemical manifestations of a single underlying disorder.[1][4][5] The condition is caused by mutations in the DHTKD1 gene, which encodes the E1 subunit of the 2-oxoadipate dehydrogenase complex (OADHC).[2][3][6] This enzymatic defect leads to the accumulation of 2-aminoadipic acid and 2-oxoadipic acid in bodily fluids.[1][7]

The clinical presentation of AMOXAD is highly variable, with some individuals remaining asymptomatic throughout their lives.[1][4][8] When symptoms are present, they can range from mild to severe and may include hypotonia, developmental delay, intellectual disability, ataxia, epilepsy, and behavioral disorders such as attention deficit hyperactivity disorder.[4][5][9]

Biochemical Distinction and Diagnostic Markers

The "distinction" between 2-aminoadipic and 2-oxoadipic aciduria lies in the specific metabolites that are elevated and the analytical methods used for their detection. The deficiency of the 2-oxoadipate dehydrogenase complex directly impairs the conversion of 2-oxoadipate to glutaryl-CoA.[2] This blockage results in the accumulation of the substrate, 2-oxoadipate, and its transamination product, 2-aminoadipate.

Below is a summary of the key biochemical markers and their typical findings in AMOXAD:

AnalyteSpecimenTypical FindingAnalytical Method
This compound UrineElevatedGas Chromatography-Mass Spectrometry (GC-MS)
2-Aminoadipic Acid Plasma, UrineElevatedAmino Acid Analysis (e.g., Ion-exchange chromatography, LC-MS/MS)
2-Hydroxyadipic Acid UrineElevatedGas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Accurate diagnosis of AMOXAD relies on precise and validated laboratory methods. The following are generalized protocols for the key analytical techniques.

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • An internal standard (e.g., a stable isotope-labeled organic acid) is added to a measured volume of urine.

    • The sample is acidified, and the organic acids are extracted into an organic solvent (e.g., ethyl acetate).

    • The solvent is evaporated to dryness.

    • The residue is derivatized to make the organic acids volatile. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph.

    • The different organic acids are separated based on their boiling points and interaction with the capillary column.

    • As the separated compounds elute from the GC, they enter the mass spectrometer.

    • The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Data Interpretation:

    • The presence of this compound and 2-hydroxyadipic acid is confirmed by comparing their retention times and mass spectra to those of known standards.

    • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Plasma and Urine Amino Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • A measured volume of plasma or urine is deproteinized, typically by adding a solvent like methanol or acetonitrile containing stable isotope-labeled internal standards for the amino acids of interest, including 2-aminoadipic acid.

    • The sample is centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis. Derivatization may be required depending on the specific LC-MS/MS method.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into the liquid chromatograph.

    • The amino acids are separated on a chromatographic column.

    • The eluting compounds are introduced into the tandem mass spectrometer.

    • The first mass spectrometer (MS1) selects the precursor ion for 2-aminoadipic acid.

    • This selected ion is fragmented in a collision cell.

    • The second mass spectrometer (MS2) analyzes the resulting product ions. This process of selecting a precursor ion and analyzing its specific product ions is called multiple reaction monitoring (MRM) and is highly specific and sensitive.

  • Data Interpretation:

    • The concentration of 2-aminoadipic acid is determined by comparing the ratio of the signal from the native amino acid to its corresponding stable isotope-labeled internal standard against a calibration curve.

Visualization of Pathways and Workflows

Lysine Degradation Pathway and the Defect in AMOXAD

Lysine Degradation Pathway in AMOXAD cluster_defect Lysine Degradation Pathway in AMOXAD Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Multiple Steps Aminoadipate_Semialdehyde 2-Aminoadipate-6-semialdehyde Saccharopine->Aminoadipate_Semialdehyde Aminoadipate 2-Aminoadipic Acid Aminoadipate_Semialdehyde->Aminoadipate Oxoadipate This compound Aminoadipate->Oxoadipate Transamination Glutaryl_CoA Glutaryl-CoA Oxoadipate->Glutaryl_CoA 2-Oxoadipate Dehydrogenase Complex (DHTKD1) TCA Further Metabolism Glutaryl_CoA->TCA Defect X

Caption: Defect in the lysine degradation pathway in AMOXAD.

Diagnostic Workflow for AMOXAD

Diagnostic Workflow for AMOXAD Clinical_Suspicion Clinical Suspicion (e.g., developmental delay, hypotonia) Urine_OA Urine Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_OA Plasma_AA Plasma Amino Acid Analysis (LC-MS/MS) Clinical_Suspicion->Plasma_AA Results_Urine Elevated this compound & 2-Hydroxyadipic Acid? Urine_OA->Results_Urine Results_Plasma Elevated 2-Aminoadipic Acid? Plasma_AA->Results_Plasma Genetic_Testing DHTKD1 Gene Sequencing Results_Urine->Genetic_Testing Yes No_Diagnosis Consider Other Diagnoses Results_Urine->No_Diagnosis No Results_Plasma->Genetic_Testing Yes Results_Plasma->No_Diagnosis No Diagnosis_Confirmed AMOXAD Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed Pathogenic Variants Found Genetic_Testing->No_Diagnosis No Pathogenic Variants

Caption: Diagnostic workflow for 2-aminoadipic 2-oxoadipic aciduria.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-Oxoadipic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Oxoadipic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As an acidic organic compound, it requires careful handling to mitigate risks of skin and eye irritation.[1] This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in preventing hazardous reactions.[4] Waste containing this compound should be collected in a designated, properly labeled hazardous waste container.[5][6] The container must be made of a material compatible with organic acids, such as glass or high-density polyethylene, and kept securely closed when not in use.[7] Do not mix this compound waste with incompatible materials such as bases, oxidizing agents, or reactive metals.[4]

Parameter Guideline Regulatory Basis
Waste Container Type Chemically compatible (e.g., glass, HDPE)General laboratory safety regulations[6][7]
Waste Labeling "Hazardous Waste," full chemical name, concentrationEPA, state, and local regulations[5][8]
Storage Location At or near the point of generation, in secondary containmentResource Conservation and Recovery Act (RCRA)[9]
pH for Sewer Disposal 5.5 - 9.0 (if neutralization is permitted locally)Local wastewater discharge regulations[8][10]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health & Safety (EHS) department.[5][11] Do not dispose of this compound down the drain or in regular trash.[1][8]

Experimental Protocol: Neutralization (for facilities where permitted)

In some jurisdictions, the neutralization of small quantities of corrosive waste may be permissible before disposal.[10] This should only be performed by trained personnel and in accordance with your institution's specific policies.

  • Preparation : Work in a chemical fume hood and wear appropriate PPE. Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large beaker.

  • Dilution : Slowly add the this compound waste to a large volume of cold water (a 1:10 ratio of acid to water is recommended) with constant stirring.[10]

  • Neutralization : While continuing to stir, slowly add the weak base solution to the diluted this compound solution. Monitor the pH of the solution using a calibrated pH meter.

  • pH Adjustment : Continue adding the base until the pH of the solution is between 5.5 and 9.0.[8][10]

  • Final Disposal : Once the pH is within the acceptable range, the neutralized solution may be poured down the drain, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution), as per local regulations.[10]

Disposal of Empty Containers:

Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as water).[5][11] The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses can typically be disposed of down the drain. After rinsing, deface or remove the original label and dispose of the container according to your facility's guidelines for solid waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect segregate Segregate from Incompatible Wastes (Bases, Oxidizers) collect->segregate store Store in a Designated Satellite Accumulation Area with Secondary Containment segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs ehs_disposal EHS Manages Final Disposal contact_ehs->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end

Figure 1. Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Oxoadipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Oxoadipic acid, tailored for research scientists and drug development professionals. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.

This compound is recognized as a skin and eye irritant.[1][2] While not flammable, proper personal protective equipment (PPE) and handling procedures are essential to mitigate risks of exposure.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentSpecifications
Primary Eye ProtectionChemical splash goggles or a full-face shield.[2][3][4]
Hand ProtectionNitrile or butyl rubber gloves.[4][5]
Laboratory CoatStandard laboratory coat.
Secondary RespiratoryN95 respirator or equivalent, particularly when handling the powder form to avoid dust inhalation.[3][5]
Body ProtectionChemical-resistant apron or coveralls for larger quantities or when splashing is likely.[4]
Emergency Safety Shower & EyewashMust be readily accessible.[6]

Operational Plan: Step-by-Step Handling Procedure

Meticulous planning and execution are vital for the safe handling of this compound. The following workflow diagram outlines the procedural steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Set up a designated, well-ventilated work area prep_ppe->prep_setup prep_weigh Accurately weigh the required amount of this compound prep_setup->prep_weigh handle_dissolve Carefully dissolve or mix the acid as per the experimental protocol prep_weigh->handle_dissolve Proceed with caution handle_transfer Use appropriate tools for transfer to minimize dust or spills handle_dissolve->handle_transfer handle_reaction Conduct the experiment, monitoring for any signs of reaction or exposure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate all surfaces and equipment handle_reaction->cleanup_decontaminate Upon completion cleanup_ppe Properly remove and dispose of contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of this compound waste according to institutional and local regulations cleanup_ppe->cleanup_waste

Caption: Workflow for Safe Handling of this compound

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, clearly labeled, and sealed container.

  • Contaminated Materials: This includes gloves, paper towels, and any other materials that have come into contact with the acid. These should be disposed of as chemical waste.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[6] Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Emergency Response Plan: Spill Management

In the event of a spill, a swift and organized response is critical to contain the hazard and mitigate exposure.

cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_follow_up Follow-up spill_start Spill Occurs action_evacuate Evacuate immediate area spill_start->action_evacuate action_alert Alert colleagues and supervisor action_evacuate->action_alert action_ppe Don appropriate PPE if safe to do so action_alert->action_ppe contain_absorb Contain the spill with an inert absorbent material (e.g., sand, earth) action_ppe->contain_absorb If spill is small and manageable contain_collect Carefully collect the absorbed material into a labeled waste container contain_absorb->contain_collect contain_decontaminate Decontaminate the spill area contain_collect->contain_decontaminate followup_dispose Dispose of waste as per the disposal plan contain_decontaminate->followup_dispose followup_report Report the incident to the EHS department followup_dispose->followup_report followup_review Review the incident to prevent recurrence followup_report->followup_review

Caption: Emergency Response Plan for a this compound Spill

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxoadipic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Oxoadipic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.